molecular formula C45H78O2 B12406585 Cholesteryl oleate-d7

Cholesteryl oleate-d7

カタログ番号: B12406585
分子量: 658.1 g/mol
InChIキー: RJECHNNFRHZQKU-IHPCOYDHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cholesteryl oleate-d7 is a useful research compound. Its molecular formula is C45H78O2 and its molecular weight is 658.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C45H78O2

分子量

658.1 g/mol

IUPAC名

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i2D3,3D3,35D

InChIキー

RJECHNNFRHZQKU-IHPCOYDHSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCC/C=C\CCCCCCCC)C)C)C([2H])([2H])[2H]

正規SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

製品の起源

United States

Foundational & Exploratory

Cholesteryl Oleate-d7: A Technical Guide for Lipidomics Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Cholesteryl oleate-d7, a deuterated analog of the endogenous cholesteryl oleate, has emerged as an indispensable tool for researchers, particularly in mass spectrometry-based lipid analysis. This technical guide provides a comprehensive overview of this compound, its function as an internal standard in lipidomics, detailed experimental protocols, and the biological significance of its non-deuterated counterpart.

Core Concepts: Understanding this compound

This compound is a synthetic, stable isotope-labeled version of cholesteryl oleate.[1][2] In this molecule, seven hydrogen atoms on the cholesterol moiety have been replaced with deuterium atoms.[3] This isotopic labeling makes it chemically almost identical to the natural cholesteryl oleate but with a higher mass. This mass difference is the key to its utility in mass spectrometry, allowing it to be distinguished from the endogenous analyte while behaving similarly during sample preparation and analysis.

Physicochemical Properties
PropertyValueReference
Chemical Formula C45H71D7O2[4]
Molecular Weight ~658.14 g/mol [4]
CAS Number 1416275-35-8[4]
Synonyms 25,26,26,26,27,27,27-heptadeuteriocholest-5-en-3β-ol (9Z-octadecenoate)[3]
Form Typically supplied as a solution in methylene chloride or other organic solvents.[3]
Storage -20°C[3]

The Pivotal Role of this compound in Lipidomics

The primary function of this compound in lipidomics is to serve as an internal standard for the accurate quantification of cholesteryl esters and potentially other lipids.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to compensate for variations that can occur during the analytical workflow.

The Principle of Internal Standardization

During sample preparation (e.g., lipid extraction) and analysis (e.g., LC-MS), analyte loss and variations in instrument response can occur. An ideal internal standard is a compound that is added to the sample at a known concentration at the beginning of the workflow and behaves identically to the analyte of interest throughout the entire process. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, accurate quantification can be achieved, as any variations will affect both compounds equally and thus be canceled out.

Advantages of Using this compound:
  • Minimizes Extraction Variability: It accounts for inconsistencies in lipid extraction efficiency between samples.

  • Corrects for Matrix Effects: In complex biological samples, other molecules can suppress or enhance the ionization of the analyte in the mass spectrometer. As this compound has very similar physicochemical properties to the endogenous cholesteryl esters, it experiences similar matrix effects.

  • Compensates for Instrument Fluctuation: It corrects for variations in injection volume and instrument response over time.

Experimental Protocols

The following are detailed methodologies for the use of this compound in a typical lipidomics workflow, from sample preparation to LC-MS/MS analysis.

Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is suitable for a variety of sample types, including cells and tissues.

Materials:

  • This compound internal standard solution (concentration to be determined based on expected analyte levels)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or PBS)

  • Glass vials with Teflon-lined caps

  • Centrifuge

Procedure:

  • Sample Preparation: Homogenize tissue samples or prepare cell pellets.

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the sample. The amount should be comparable to the expected level of endogenous cholesteryl esters.

  • Solvent Addition: Add chloroform:methanol (2:1, v/v) to the sample. For every 100 µL of aqueous sample, use 1 mL of the chloroform:methanol mixture.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for every 1 mL of chloroform:methanol). Vortex again for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to facilitate phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass vial.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol/chloroform (3:1 v/v) with 10 mM ammonium acetate.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

LC Parameters (Example): [5]

ParameterSetting
Column C18 reverse-phase column
Mobile Phase A Water/Methanol (60/40, v/v) with 10 mM ammonium acetate
Mobile Phase B Methanol/Chloroform (3/1, v/v) with 10 mM ammonium acetate
Gradient 35-100% B over 13 min, hold at 100% B for 0.8 min, then re-equilibrate at 35% B
Flow Rate 260 µL/min
Column Temperature 45°C
Injection Volume 5 µL

MS/MS Parameters (Example for Cholesteryl Esters): [5]

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 4.4 kV
Capillary Temperature 350°C
Sheath Gas Flow 45 units
Auxiliary Gas Flow 15 units
Scan Type Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (Cholesteryl oleate) m/z 651.6 (as [M+H]+) or m/z 668.6 (as [M+NH4]+)
Precursor Ion (this compound) m/z 658.6 (as [M+H]+) or m/z 675.6 (as [M+NH4]+)
Product Ion (for all cholesteryl esters) m/z 369.3 (corresponding to the neutral loss of the fatty acid and water from the cholesterol backbone)
Collision Energy Optimization required, but typically in the range of 10-30 eV

Data Presentation

The following table summarizes representative quantitative data that can be obtained using this compound as an internal standard. Note: These are example values and will vary depending on the specific experiment and sample type.

ParameterTypical Value
Limit of Detection (LOD) 1-10 pmol
Limit of Quantification (LOQ) 5-50 pmol
Linear Dynamic Range 3-4 orders of magnitude
Recovery >85%
Intra-day Precision (%RSD) <10%
Inter-day Precision (%RSD) <15%

Mandatory Visualizations

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Cell/Tissue) Homogenization Homogenization/ Lysis Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Lipid Extraction (e.g., Folch) Spiking->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection) LC->MS Peak_Integration Peak Integration MS->Peak_Integration Quantification Quantification (Analyte/IS Ratio) Peak_Integration->Quantification Reporting Results Reporting Quantification->Reporting

Caption: Experimental workflow for quantitative lipidomics using this compound.

Cholesteryl_Oleate_Formation cluster_intracellular Intracellular cluster_extracellular Extracellular (in HDL) Cholesterol_intra Cholesterol ACAT ACAT Cholesterol_intra->ACAT Acyl_CoA Acyl-CoA (e.g., Oleoyl-CoA) Acyl_CoA->ACAT CE_storage Cholesteryl Oleate (Storage in Lipid Droplets) ACAT->CE_storage Cholesterol_extra Cholesterol LCAT LCAT Cholesterol_extra->LCAT Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->LCAT CE_transport Cholesteryl Ester (for transport in lipoproteins) LCAT->CE_transport

Caption: Simplified pathways of cholesteryl ester formation.

Biological Context: The Significance of Cholesteryl Oleate

While this compound is a synthetic standard, its non-deuterated counterpart, cholesteryl oleate, plays a crucial role in lipid metabolism and has been implicated in various physiological and pathological processes.

Synthesis and Storage

Cholesteryl esters, including cholesteryl oleate, are formed through the esterification of cholesterol with a fatty acid.[6] This process is catalyzed by two main enzymes:

  • Acyl-CoA:cholesterol acyltransferase (ACAT): This intracellular enzyme primarily esterifies cholesterol with oleic acid, leading to the formation of cholesteryl oleate for storage in lipid droplets.[7]

  • Lecithin-cholesterol acyltransferase (LCAT): This enzyme is found in the plasma and is associated with high-density lipoproteins (HDL). It facilitates the esterification of cholesterol with fatty acids from phospholipids, which is crucial for reverse cholesterol transport.[7]

Role in Disease

The accumulation of cholesteryl esters, particularly cholesteryl oleate, within macrophages in the arterial wall is a hallmark of atherosclerosis.[7] This has led to significant interest in understanding the factors that regulate cholesteryl oleate metabolism in the context of cardiovascular disease. Furthermore, altered levels of cholesteryl esters have been observed in other conditions, and cholesteryl oleate has been investigated as a potential biomarker for certain types of cancer.[2]

Conclusion

This compound is a vital tool for researchers in the field of lipidomics, enabling the accurate and precise quantification of cholesteryl esters and other lipids. Its use as an internal standard in LC-MS/MS-based methods helps to overcome the inherent challenges of complex biological sample analysis, thereby ensuring the reliability of quantitative data. A thorough understanding of its application, coupled with an appreciation for the biological significance of cholesteryl oleate, empowers researchers to gain deeper insights into the intricate world of lipids and their role in human health and disease.

References

The Role of Cholesteryl Oleate-d7 in Unraveling Cholesterol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Cholesteryl oleate-d7, a deuterated stable isotope-labeled compound, in advancing our understanding of cholesterol metabolism. By delving into its applications as an internal standard and a metabolic tracer, this document provides a comprehensive resource for researchers in lipidomics, drug discovery, and the study of metabolic diseases.

Introduction to this compound and Stable Isotope Labeling

Cholesteryl oleate is a predominant cholesteryl ester in the human body, playing a crucial role in the transport and storage of cholesterol.[1] this compound is a synthetic version of this molecule where seven hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an invaluable tool in mass spectrometry-based analytical techniques, as it can be distinguished from its naturally occurring, non-labeled counterpart based on its higher mass.[1]

Stable isotope labeling has become a gold-standard methodology for studying the dynamic processes of lipid metabolism in vivo.[2] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in human studies, allowing for repeated measurements and investigations in diverse populations.[2] this compound is employed in two primary capacities in cholesterol metabolism research:

  • As an Internal Standard: In quantitative lipidomics, this compound is added to biological samples at a known concentration. By comparing the mass spectrometry signal of the endogenous (unlabeled) cholesteryl oleate to that of the deuterated internal standard, researchers can accurately quantify the absolute amount of cholesteryl oleate in the sample. This method corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy.[3][4]

  • As a Metabolic Tracer: When introduced into a biological system, this compound can be tracked as it moves through various metabolic pathways. This allows for the investigation of dynamic processes such as reverse cholesterol transport (RCT), cholesterol esterification, and lipoprotein kinetics. By monitoring the appearance and disappearance of the deuterated label in different lipid pools over time, researchers can calculate flux rates and gain insights into the regulation of cholesterol homeostasis.[5][6]

Quantitative Data Presentation

The use of deuterated cholesteryl esters as tracers has enabled the precise quantification of key steps in cholesterol metabolism. The following tables summarize representative quantitative data from in vivo human studies on reverse cholesterol transport (RCT), a critical pathway for removing excess cholesterol from peripheral tissues.

Table 1: In Vivo Cholesterol Flux Rates in Humans

ParameterFlux Rate (mg/kg per hour)Description
Tissue Free Cholesterol (FC) Efflux3.79 ± 0.88The rate at which free cholesterol moves from peripheral tissues into the plasma.[7][8]
Red Blood Cell FC Exchange3.38 ± 1.10The rate of exchange of free cholesterol between red blood cells and plasma.[7][8]
Plasma FC Esterification1.10 ± 0.38The rate at which free cholesterol in the plasma is converted to cholesteryl esters by LCAT.[7][8]

Data are presented as mean ± standard deviation. These values were obtained from studies involving healthy volunteers using stable isotope tracers and multicompartmental modeling.[7][8]

Table 2: Fecal Sterol Excretion of Plasma-Derived Cholesterol

ParameterRecovery (% of administered tracer)Description
Fecal Bile Acids7%The percentage of intravenously administered labeled cholesterol that is converted to bile acids and excreted in the feces over 7 days.[7][8]
Fecal Neutral Sterols12%The percentage of intravenously administered labeled cholesterol that is excreted as neutral sterols (e.g., cholesterol, coprostanol) in the feces over 7 days.[7][8]

These data represent the ultimate removal of cholesterol from the body, a key endpoint of the reverse cholesterol transport pathway.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound and other deuterated cholesterol tracers.

In Vivo Tracer Study for Reverse Cholesterol Transport (RCT)

This protocol outlines a typical in vivo study in humans to quantify cholesterol flux rates using a stable isotope tracer.

Objective: To measure the rates of tissue free cholesterol efflux, plasma free cholesterol esterification, and fecal sterol excretion.

Materials:

  • Sterile, injectable solution of deuterated cholesterol (e.g., [2,3-¹³C₂]-cholesterol or cholesterol-d7).[7]

  • Blood collection tubes (containing anticoagulant, e.g., EDTA).

  • Centrifuge for plasma separation.

  • Materials for fecal sample collection and homogenization.

  • Instrumentation for lipid extraction and LC-MS/MS analysis.

Procedure:

  • Tracer Administration: A constant intravenous infusion of the deuterated cholesterol tracer is administered to the study participant over a defined period (e.g., 24-32 hours).[8]

  • Blood Sampling: Blood samples are collected at frequent, predetermined intervals during and after the tracer infusion (e.g., at baseline, and then every few hours for up to 5 days).[8]

  • Fecal Sample Collection: All fecal samples are collected for a period of 7 days following the tracer infusion.

  • Sample Processing:

    • Plasma: Blood samples are centrifuged to separate plasma.

    • Lipid Extraction: Lipids are extracted from plasma and homogenized fecal samples using a standard method such as the Folch or Bligh-Dyer procedure.[9]

    • Internal Standard Addition: A known amount of a different deuterated cholesteryl ester (e.g., this compound if the tracer was ¹³C-cholesterol) is added to each sample as an internal standard for quantification.

  • LC-MS/MS Analysis:

    • The extracted lipids are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[3][9]

    • The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of the deuterated tracer, the endogenous (unlabeled) cholesterol and cholesteryl esters, and the internal standard.

  • Data Analysis and Kinetic Modeling:

    • The isotopic enrichment (the ratio of labeled to unlabeled molecules) is calculated for free cholesterol and cholesteryl esters in plasma at each time point.

    • The total amount of labeled tracer excreted in the feces (as neutral sterols and bile acids) is determined.

    • The data are fitted to a multicompartmental model (e.g., using software like SAAM II) to calculate the in vivo flux rates of cholesterol through the different compartments of the RCT pathway.[8]

Quantification of Cholesteryl Esters in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol describes the analytical procedure for accurately measuring the concentration of various cholesteryl ester species in a biological sample.

Objective: To determine the absolute concentration of cholesteryl oleate and other cholesteryl esters in plasma, cells, or tissues.

Materials:

  • This compound internal standard solution of known concentration.

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or lyse cultured cells.

    • Add a precise volume of the this compound internal standard solution to the sample.

  • Lipid Extraction: Perform lipid extraction using a method like the Folch or Bligh-Dyer procedure.[9]

  • LC-MS/MS Analysis:

    • Inject the lipid extract into the LC-MS/MS system.

    • Separate the different lipid species using a suitable LC gradient.

    • Detect the cholesteryl esters using the mass spectrometer in a targeted mode, such as multiple reaction monitoring (MRM) or precursor ion scanning. The instrument will be set to detect the specific precursor and product ions for each cholesteryl ester of interest and for this compound.

  • Data Analysis:

    • Integrate the peak areas for the endogenous cholesteryl esters and the this compound internal standard.

    • Calculate the concentration of each endogenous cholesteryl ester using the following formula: Concentration_endogenous = (Peak Area_endogenous / Peak Area_internal_standard) * Concentration_internal_standard

Signaling Pathways and Experimental Workflows

This compound is instrumental in elucidating the signaling pathways that regulate cholesterol esterification and storage. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows.

Cholesterol Esterification and Storage in Lipid Droplets

Free cholesterol is esterified to form cholesteryl esters by the enzyme Acyl-CoA:Cholesterol Acyltransferase (ACAT) in the endoplasmic reticulum.[1] These cholesteryl esters are then stored in cellular organelles called lipid droplets.

Cholesterol_Esterification cluster_ER Endoplasmic Reticulum Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Ester Cholesteryl Ester ACAT->Cholesteryl Ester Lipid Droplet Lipid Droplet Cholesteryl Ester->Lipid Droplet Storage

Cholesterol Esterification and Storage Pathway.
Experimental Workflow for In Vivo Tracer Studies

The following diagram outlines the major steps involved in conducting an in vivo metabolic tracer study using a deuterated compound like this compound.

Tracer_Workflow Tracer Administration Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Kinetic Modeling Kinetic Modeling Data Analysis->Kinetic Modeling

In Vivo Stable Isotope Tracer Experimental Workflow.
Signaling Pathway for ACAT Activation

Studies have shown that the activation of the cholecystokinin 2 receptor (CCK2R), a G protein-coupled receptor, can lead to increased cholesterol esterification through a signaling cascade involving Protein Kinase C zeta (PKCζ) and the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway has been implicated in cell proliferation and invasion in certain cancers.

ACAT_Signaling CCK2R Activation CCK2R Activation PKCζ PKCζ CCK2R Activation->PKCζ ERK1/2 ERK1/2 PKCζ->ERK1/2 ACAT Activation ACAT Activation ERK1/2->ACAT Activation Cholesterol Esterification Cholesterol Esterification ACAT Activation->Cholesterol Esterification Cell Proliferation & Invasion Cell Proliferation & Invasion Cholesterol Esterification->Cell Proliferation & Invasion

Signaling Pathway Leading to ACAT Activation.

Conclusion

This compound and other deuterated cholesteryl esters are indispensable tools for modern cholesterol metabolism research. Their application as internal standards provides the accuracy and precision required for quantitative lipidomics, while their use as metabolic tracers offers a safe and powerful means to investigate the dynamic aspects of cholesterol homeostasis in vivo. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers aiming to leverage these powerful techniques to advance our understanding of metabolic diseases and develop novel therapeutic strategies.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and clinical diagnostics, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and specificity.[1] However, the accuracy of LC-MS data can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[1] To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, has become the preferred approach.[1][2]

This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated standards in mass spectrometry. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering structured data, in-depth experimental protocols, and visual representations of key concepts to facilitate the effective implementation of this powerful technique.

Core Principles: The Power of Isotopic Similarity

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[3][4] The fundamental principle behind its use is that the deuterated analog is chemically almost identical to the non-deuterated analyte.[5] This near-identical nature ensures that it behaves in a very similar manner during sample extraction, chromatography, and ionization.[5] However, due to the mass difference, it is readily distinguishable from the analyte by the mass spectrometer.[6]

By adding a known amount of the deuterated standard to a sample at the earliest possible stage of the workflow, it serves as a nearly perfect mimic for the analyte.[7] Any loss of the analyte during sample preparation, as well as variations in ionization efficiency within the mass spectrometer's ion source, will be mirrored by the deuterated standard.[7] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.[3][7] This process, known as isotope dilution mass spectrometry, is the cornerstone of robust quantitative analysis.[7]

Advantages and Applications in Drug Development

The use of deuterated internal standards in pharmacokinetic (PK) studies and other aspects of drug development offers significant advantages, leading to higher quality and more reliable data.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of this approach, with a high percentage of bioanalytical method validations submitted to these agencies incorporating stable isotope-labeled internal standards.[1][8]

Key applications and benefits include:

  • Drug Metabolism and Pharmacokinetics (DMPK) Studies: Deuterated standards are instrumental in accurately tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.[1][3]

  • Clinical Diagnostics: They enable the precise quantitation of biomarkers in biological matrices like blood, plasma, and urine, which is crucial for disease diagnosis and monitoring.[3]

  • Impurity Profiling: These standards aid in the identification and quantification of process-related impurities and degradation products during drug formulation and stability studies.[9]

  • Correction for Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte.[1] Deuterated standards co-elute with the analyte, experiencing the same matrix effects and allowing for effective normalization of the signal.[1][3]

  • Improved Accuracy and Precision: By correcting for multiple sources of error, deuterated standards lead to a significant improvement in the accuracy and precision of quantitative data.[1]

Quantitative Performance of Deuterated Standards

The integration of deuterated internal standards into analytical methods demonstrably enhances their performance. The following tables summarize validation and pharmacokinetic data from studies that highlight the superior accuracy and precision achieved with deuterated standards compared to methods using non-deuterated (analog) internal standards.

Validation ParameterMethod with Deuterated Internal StandardMethod with Analog Internal StandardRationale for Performance Difference
Accuracy (% Bias) Typically within ±5%Can range from ±15% or moreThe deuterated IS co-elutes and experiences identical ionization effects as the analyte, leading to more reliable correction.[10]
Precision (%CV) Typically < 5%Often > 10%The analog IS may have different physicochemical properties, leading to less effective compensation for variability.[10]
Matrix Effect (%CV of IS-Normalized MF) ≤ 15%> 20%The near-identical chemical nature of the deuterated IS ensures it tracks and corrects for matrix-induced ionization variability more effectively.[7]

Table 1: General Comparison of Method Validation Parameters. This table represents typical data synthesized from validated methods.

AnalyteInternal Standard TypeAccuracy (% Bias)Precision (%CV)
Tacrolimus Deuterated (Tacrolimus-d4)99.55 - 100.63%< 3.09%
Tacrolimus Analog (Ascomycin)97.35 - 101.71%< 3.63%
Teriflunomide Deuterated (Teriflunomide-d4)-5.4% to +8.1%≤ 8.2%
Teriflunomide Analog (Hypothetical)-25% to +30%≤ 25%

Table 2: Comparative Performance Data for Specific Drug Assays. Data for Tacrolimus is from a published study, while data for the Teriflunomide analog is hypothetical to illustrate potential outcomes.[7][10]

Potential Limitations and Considerations

While deuterated standards are the preferred choice, it is crucial to be aware of their potential limitations:

  • Deuterium Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in retention time during liquid chromatography, with the deuterated compound often eluting slightly earlier.[11][12] If this chromatographic shift results in the analyte and the internal standard eluting in regions with different degrees of ion suppression, it can lead to inaccurate quantification.[11][13]

  • Isotopic Purity: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[14] Isotopic enrichment should ideally be ≥98%.[7]

  • Position of Deuteration: Deuterium atoms should be placed in chemically stable positions within the molecule to avoid hydrogen-deuterium (H/D) exchange with the solvent (e.g., avoid -OH, -NH, -SH groups).[7][14]

  • Cost and Availability: The synthesis of deuterated compounds can be more expensive and time-consuming than that of structural analogs.[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the development and validation of a quantitative LC-MS/MS method using a deuterated internal standard.

Protocol 1: General Quantitative Analysis using Protein Precipitation

This protocol is a common approach for the analysis of small molecules in biological fluids like plasma or serum.

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by performing serial dilutions of the analyte stock solution.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration that provides a robust signal in the mass spectrometer.

2. Sample Preparation:

  • Aliquoting: In a microcentrifuge tube, add 10 µL of the internal standard spiking solution to 100 µL of each sample (calibrator, quality control, or unknown).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex each tube vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a suitable C18 reversed-phase column with a gradient elution program employing mobile phases such as water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

4. Data Analysis:

  • Peak Integration: Integrate the peak areas for the specified transitions of the analyte and the deuterated internal standard.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

  • Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations and perform a weighted (e.g., 1/x²) linear regression.

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method to quantify the degree of ion suppression or enhancement.[3]

1. Sample Set Preparation:

  • Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the reconstitution solvent at low and high concentrations.

  • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and the deuterated internal standard into the extracted matrix at the same concentrations as Set A.

2. Analysis and Calculation:

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of Deuterated IS)

  • Calculate the coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots. A %CV of ≤15% is generally considered acceptable.[10]

Visualizing Core Concepts

To further elucidate the principles and workflows discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Known Amount of Deuterated IS Sample->Spike Extract Extraction (Protein Precipitation, LLE, SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection (Analyte & IS) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Cal Construct Calibration Curve Ratio->Cal Quant Quantify Analyte Concentration Cal->Quant G cluster_0 Without Internal Standard cluster_1 With Deuterated Internal Standard AnalyteSignal Analyte Signal Variable Ionization Matrix Effects Result1 Inaccurate Quantification AnalyteSignal->Result1 Analyte_IS_Signal Analyte Signal IS Signal Both experience same matrix effects Co-elution Ratio Ratio (Analyte/IS) Remains Constant Analyte_IS_Signal->Ratio Result2 Accurate Quantification Ratio->Result2 G A Analyte and Deuterated IS Injected B Chromatographic Separation A->B C Ideal Co-elution B->C Ideal D Chromatographic Shift (Isotope Effect) B->D Non-Ideal E Analyte and IS experience IDENTICAL matrix effects C->E F Analyte and IS experience DIFFERENT matrix effects D->F G Accurate Quantification E->G H Inaccurate Quantification F->H

References

Tracing Lipid Pathways In Vivo: A Technical Guide to Cholesteryl Oleate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of cholesteryl oleate-d7 as a powerful tool for tracing lipid pathways in vivo. Stable isotope labeling, particularly with deuterium, offers a non-radioactive and highly specific method to track the metabolic fate of molecules within a biological system. This compound, a deuterated version of a common cholesteryl ester, serves as an invaluable tracer for understanding cholesterol transport, storage, and metabolism, with significant implications for research in atherosclerosis, metabolic diseases, and drug development.

Introduction to this compound as a Lipid Tracer

Cholesteryl esters, formed through the esterification of cholesterol with a fatty acid, are the primary form in which cholesterol is stored in cells and transported in lipoproteins.[1][2] Cholesteryl oleate is a predominant species of cholesteryl ester and its accumulation within low-density lipoproteins (LDL) is strongly associated with the progression of atherosclerosis.[3][4][5][6] By introducing a deuterium-labeled version, this compound, researchers can distinguish it from the endogenous pool of unlabeled molecules. This allows for the precise tracking of its absorption, distribution, and metabolic conversion in vivo.[7]

The use of stable isotope-labeled compounds like this compound, in conjunction with sensitive analytical techniques such as mass spectrometry, enables the quantitative analysis of lipid dynamics.[][9][10] This approach provides critical insights into the mechanisms of lipid metabolism and the impact of therapeutic interventions.

Experimental Protocols

In Vivo Administration of this compound

The administration route and vehicle for this compound will depend on the specific research question. For studies on dietary cholesterol absorption, oral gavage is typically used. For tracking lipoprotein metabolism, intravenous injection may be more appropriate.

Protocol for Oral Gavage in Mice:

  • Preparation of Dosing Solution:

    • Dissolve this compound in a suitable vehicle, such as corn oil or a specialized lipid emulsion, to the desired concentration.[9]

    • Ensure the solution is homogenous by gentle warming and vortexing.

  • Animal Handling and Dosing:

    • Fast mice overnight to ensure consistent lipid absorption.

    • Administer a precise volume of the dosing solution via oral gavage using a ball-tipped feeding needle. A typical dose might be in the range of 150 mg/kg.[9]

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling into EDTA-coated tubes.[9]

    • At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, intestine, adipose tissue, aorta).

    • Flash-freeze tissues in liquid nitrogen and store at -80°C until lipid extraction.[11]

Lipid Extraction from Tissues and Plasma

A robust lipid extraction method is crucial for accurate quantification. The Folch and Bligh-Dyer methods, or variations thereof, are commonly employed.[11][12]

Modified Bligh-Dyer Extraction Protocol:

  • Homogenization:

    • Weigh a portion of the frozen tissue (e.g., 10-100 mg) and homogenize it in a mixture of chloroform and methanol (1:2, v/v) using a bead-based homogenizer or a Dounce homogenizer.[12][13] For plasma, a smaller volume (e.g., 10-100 µL) can be used directly.[12]

  • Phase Separation:

    • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex the mixture vigorously and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[11]

  • Lipid Collection:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.[11]

    • Transfer the organic phase to a new glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent under a stream of nitrogen gas.[11]

    • Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis, such as methanol:toluene (9:1) or isopropanol:acetonitrile:water.[14]

Mass Spectrometry Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[15]

LC-MS/MS Protocol:

  • Chromatographic Separation:

    • Use a reverse-phase C18 column for the separation of cholesteryl esters.[11][14]

    • Employ a gradient elution program with a mobile phase consisting of solvents such as acetonitrile, isopropanol, and water with additives like ammonium acetate or formic acid to enhance ionization.[11][14]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its endogenous counterpart. The precursor-to-product ion transitions should be optimized for each analyte. For cholesteryl esters, a characteristic fragment ion corresponding to the neutral loss of the fatty acid is often monitored.[15]

    • A representative precursor ion for this compound would be its [M+NH4]+ adduct.

  • Quantification:

    • Prepare a calibration curve using known concentrations of a this compound standard.

    • Spike an internal standard (e.g., a different deuterated cholesteryl ester not expected to be formed in the system) into all samples and calibration standards to correct for variations in extraction efficiency and instrument response.[3]

    • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Quantitative data from in vivo tracing studies with this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Distribution of Orally Administered this compound in Mouse Tissues

Time Point (hours)Plasma (ng/mL)Liver (ng/g tissue)Intestine (ng/g tissue)Adipose Tissue (ng/g tissue)Aorta (ng/g tissue)
1520 ± 65150 ± 221250 ± 18080 ± 1510 ± 3
41250 ± 150850 ± 95450 ± 60350 ± 4545 ± 8
8850 ± 1101100 ± 130150 ± 25650 ± 8090 ± 12
24250 ± 40600 ± 7550 ± 10950 ± 115150 ± 20

Data are presented as mean ± standard deviation (n=6 per group). This is example data and does not reflect actual experimental results.

Table 2: Hypothetical Metabolic Fate of this compound in Liver

Time Point (hours)This compound (ng/g)Free Cholesterol-d7 (ng/g)Oleic Acid-d7 (ng/g)
4850 ± 9550 ± 825 ± 5
81100 ± 130120 ± 1860 ± 9
24600 ± 75250 ± 35150 ± 22

Data are presented as mean ± standard deviation (n=6 per group). This is example data and does not reflect actual experimental results.

Visualization of Pathways and Workflows

Visualizing the complex biological pathways and experimental procedures enhances understanding and communication of the research.

Cellular Cholesterol Metabolism Pathway

The following diagram illustrates the central role of cholesteryl esters in cellular cholesterol homeostasis.

Cholesterol_Metabolism Extracellular_LDL Extracellular LDL (containing Cholesteryl Oleate) LDL_Receptor LDL Receptor Extracellular_LDL->LDL_Receptor Binding Endosome Endosome LDL_Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Free_Cholesterol Free Cholesterol Pool Lysosome->Free_Cholesterol Hydrolysis of Cholesteryl Esters ACAT ACAT Free_Cholesterol->ACAT ER Endoplasmic Reticulum (ER) Free_Cholesterol->ER Cholesteryl_Ester Cholesteryl Ester Droplet (Storage) ACAT->Cholesteryl_Ester Esterification nCEH nCEH Cholesteryl_Ester->nCEH nCEH->Free_Cholesterol Hydrolysis Efflux Cholesterol Efflux (e.g., to HDL) ER->Efflux

Caption: Cellular uptake and metabolism of cholesteryl oleate from LDL.

Experimental Workflow for In Vivo Tracing

This diagram outlines the key steps involved in a typical in vivo tracing experiment using this compound.

Experimental_Workflow Start Start: Prepare This compound Dosing Solution Administration In Vivo Administration (e.g., Oral Gavage to Mice) Start->Administration Sample_Collection Time-Course Sample Collection (Blood, Tissues) Administration->Sample_Collection Lipid_Extraction Lipid Extraction from Samples (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis (Quantification of d7-Tracer) Lipid_Extraction->LCMS_Analysis Data_Analysis Data Analysis and Interpretation LCMS_Analysis->Data_Analysis End End: Determine Metabolic Fate and Pathways Data_Analysis->End

Caption: Workflow for tracing lipid pathways with this compound.

Simplified Cholesterol Biosynthesis and Esterification Pathway

This diagram shows the de novo synthesis of cholesterol and its subsequent esterification.

Cholesterol_Synthesis Acetyl_CoA Acetyl-CoA HMG_CoA_Reductase HMG-CoA Reductase Acetyl_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps ACAT ACAT Cholesterol->ACAT Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Oleoyl-CoA) Fatty_Acyl_CoA->ACAT

Caption: De novo cholesterol synthesis and esterification.

Conclusion

This compound is a versatile and powerful tool for elucidating the complexities of lipid metabolism in vivo. By combining stable isotope tracing with advanced mass spectrometry techniques, researchers can gain unprecedented insights into the dynamic processes of cholesterol absorption, transport, storage, and catabolism. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for scientists and professionals in the field, facilitating the design and execution of rigorous and informative lipid pathway studies. This approach holds immense potential for advancing our understanding of metabolic diseases and for the development of novel therapeutic strategies.

References

The Double-Edged Sword: A Technical Guide to the Biological Significance of Cholesteryl Esters in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters (CE), the esterified and primary storage form of cholesterol, are fundamental to cellular cholesterol homeostasis, transport, and signaling. Formed intracellularly by Acyl-CoA:cholesterol acyltransferases (ACATs, also known as SOATs) and in plasma by Lecithin-cholesterol acyltransferase (LCAT), these highly nonpolar lipids are stored in cytosolic lipid droplets, protecting cells from the potential toxicity of excess free cholesterol.[1][2] While essential for normal physiology, the dysregulation of cholesteryl ester metabolism and accumulation is a central pathological feature in a host of prevalent diseases. This guide provides an in-depth examination of the role of cholesteryl esters in key disease models of atherosclerosis, cancer, and non-alcoholic fatty liver disease (NAFLD), presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and therapeutic development.

Cholesteryl Esters in Atherosclerosis

The accumulation of cholesteryl esters within macrophages in the arterial intima is the pathological hallmark of atherosclerosis.[3] This process transforms macrophages into "foam cells," initiating the development of atherosclerotic plaques.[1][4]

1.1. Pathophysiological Role

The progression of atherosclerosis is critically dependent on the esterification of cholesterol. Low-density lipoproteins (LDL) are retained in the artery wall and become modified (e.g., oxidized). These modified LDL particles are avidly taken up by macrophages via scavenger receptors. Inside the macrophage, lysosomal acid lipase hydrolyzes the cholesteryl esters from the LDL core into free cholesterol (FC). To prevent cytotoxicity from excess FC, the cell esterifies it into CE via the enzyme ACAT1.[4] These newly formed CEs are then stored in cytoplasmic lipid droplets, leading to the characteristic foamy appearance of these cells.[4] This accumulation drives inflammation, plaque growth, and eventual clinical events.[1][5]

1.2. Key Disease Model: Apolipoprotein E-Deficient (ApoE-/-) Mouse

The ApoE-/- mouse is the most widely used model for studying atherosclerosis. ApoE is crucial for the clearance of triglyceride- and cholesterol-rich lipoproteins.[6] Its absence leads to severe hypercholesterolemia and the spontaneous development of atherosclerotic lesions that closely mimic human plaques.[7][8]

1.3. Data Presentation: Plasma Cholesterol in Mouse Models

The following table summarizes the dramatic impact of ApoE deficiency on plasma cholesterol levels, a direct reflection of the accumulation of CE-rich lipoproteins.

Mouse Model Diet Total Plasma Cholesterol (mg/dL) Reference
Wild-Type (C57BL/6)Standard Chow~60 - 100[7][9]
ApoE-/- Standard Chow ~400 - 500 [7][9]
Wild-Type (C57BL/6)Western-type (High Fat)~130 - 200[7]
ApoE-/- Western-type (High Fat) >1800 [7]

1.4. Visualization: Macrophage Foam Cell Formation Pathway

Foam_Cell_Formation cluster_vessel Arterial Intima cluster_macrophage Macrophage Cytoplasm LDL LDL modLDL Modified LDL LDL->modLDL Oxidation SR Scavenger Receptor modLDL->SR Uptake Macrophage Macrophage Lysosome Lysosome SR->Lysosome FC Free Cholesterol (FC) Lysosome->FC Hydrolysis ACAT1 ACAT1 (SOAT1) FC->ACAT1 Substrate CE Cholesteryl Esters (CE) ACAT1->CE Esterification LD Lipid Droplet CE->LD Storage FoamCell Foam Cell Phenotype LD->FoamCell

Caption: LDL uptake and esterification pathway leading to foam cell formation.

1.5. Experimental Protocol: En Face Oil Red O Staining of Mouse Aorta

This protocol is used to visualize and quantify lipid-rich (i.e., cholesteryl ester-rich) atherosclerotic plaques on the inner surface of the entire aorta.

  • Aorta Dissection & Preparation:

    • Perfuse the mouse heart with Phosphate-Buffered Saline (PBS) to clear blood, followed by 4% paraformaldehyde (PFA) for fixation.

    • Carefully dissect the entire aorta, from the aortic root to the iliac bifurcation.

    • Under a dissecting microscope, remove all perivascular adipose and connective tissue.[10]

    • Cut the aorta longitudinally to open it and expose the intimal surface.[11] Pin the opened aorta flat, lumen side up, onto a black wax dissecting pan.[11]

  • Staining Procedure:

    • Prepare Oil Red O (ORO) stock solution (e.g., 0.5g ORO in 100mL isopropanol).[11]

    • Prepare a fresh working solution by diluting the stock with distilled water (e.g., 3 parts stock to 2 parts water), let it stand for 10 minutes, and filter through a 0.45 µm syringe filter.[10][11]

    • Rinse the pinned aorta with 78% methanol for 5 minutes.[11]

    • Incubate the aorta in the filtered ORO working solution for 50-60 minutes at room temperature.[11]

    • Wash the aorta twice with 78% methanol for 5 minutes each to remove background staining.[11]

    • Rinse thoroughly with PBS.[11]

  • Imaging and Quantification:

    • Capture high-resolution images of the stained aorta using a stereomicroscope equipped with a digital camera.[11]

    • Use image analysis software (e.g., ImageJ) to quantify the lesion area. This is typically done by setting a color threshold for the red-stained plaques and calculating the percentage of the total aortic surface area that is covered by lesions.[11]

Cholesteryl Esters in Cancer

Altered lipid metabolism is a recognized hallmark of cancer. Many aggressive tumors rely on the accumulation of cholesteryl esters to support rapid growth, proliferation, and survival.[12][13]

2.1. Pathophysiological Role

Cancer cells have a high demand for cholesterol to build new cell membranes. To meet this demand and to avoid the cytotoxic effects of high free cholesterol levels, cancer cells upregulate the enzyme SOAT1 (ACAT1).[14][15] SOAT1 converts excess cholesterol into CE, which is stored in lipid droplets. This stored CE serves as a reservoir of cholesterol and fatty acids that can be mobilized to support cell proliferation, migration, and invasion.[12][14] High SOAT1 expression and CE accumulation are associated with tumor aggressiveness and poor prognosis in numerous cancers, making SOAT1 a promising therapeutic target.[12][15]

2.2. Data Presentation: SOAT1/ACAT1 in Various Cancer Models

Cancer Type SOAT1/ACAT1 Expression Effect of SOAT1 Inhibition / Knockdown Reference
GlioblastomaUpregulatedSuppresses tumor growth, induces apoptosis[14]
Pancreatic CancerUpregulatedSuppresses tumor growth and metastasis, induces ER stress[14]
Breast Cancer (ERα-)UpregulatedReduces proliferation[14]
Liver Cancer (HCC)UpregulatedSuppresses cell proliferation and migration[12][14]
Colon CancerUpregulatedAttenuates cancer cell proliferation[14]
Prostate CancerUpregulatedReduces proliferation and invasiveness[14]

2.3. Visualization: Workflow for Investigating SOAT1 in Cancer

SOAT1_Cancer_Workflow cluster_model Cancer Model System cluster_intervention Intervention cluster_analysis Downstream Analysis cluster_biochem cluster_cellular cluster_invivo Model Cancer Cell Line or Orthotopic Mouse Model Intervention Treat with SOAT1 Inhibitor (e.g., Avasimibe) or shRNA Knockdown Model->Intervention Assay1 Biochemical Assays Intervention->Assay1 Assay2 Cellular Assays Intervention->Assay2 Assay3 In Vivo Measurement Intervention->Assay3 CE_Levels Measure CE Levels (LC-MS) Assay1->CE_Levels SOAT1_Activity SOAT1 Activity Assay Assay1->SOAT1_Activity Proliferation Proliferation Assay (e.g., BrdU) Assay2->Proliferation Apoptosis Apoptosis Assay (e.g., Caspase-3) Assay2->Apoptosis Tumor_Size Tumor Volume Measurement Assay3->Tumor_Size

Caption: Experimental workflow to assess the function of SOAT1 in cancer models.

2.4. Experimental Protocol: SOAT1/ACAT1 Enzyme Activity Assay (Fluorometric)

This protocol outlines a cell-free, fluorescence-based assay to measure SOAT1 activity, often used for screening inhibitors.[16][17] The principle is to measure the release of Coenzyme A (CoA-SH) as ACAT1 catalyzes the transfer of a fatty acid from Acyl-CoA to cholesterol.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).

    • Enzyme Source: Use purified recombinant SOAT1 or microsomal fractions isolated from cells/tissues.

    • Substrate 1 (Cholesterol): Prepare cholesterol-containing micelles (e.g., by mixing cholesterol with a phospholipid like POPC).

    • Substrate 2 (Acyl-CoA): Prepare a solution of an Acyl-CoA, such as Oleoyl-CoA.

    • Detection Reagent: Prepare a solution of a thiol-sensitive fluorescent probe (e.g., ThioGlo™) or a colorimetric reagent like DTNB that reacts with the free sulfhydryl group on CoA.[18]

  • Assay Procedure:

    • In a 96-well black microtiter plate, add the assay buffer.

    • Add the enzyme source (purified SOAT1 or microsomes).

    • Add the cholesterol micelles. If testing inhibitors, add the compound at this stage and pre-incubate.

    • Initiate the reaction by adding the Acyl-CoA substrate.

    • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction and add the detection reagent.

    • Incubate for a short period to allow for the reaction between the released CoA-SH and the probe.

  • Data Analysis:

    • Measure the fluorescence (or absorbance for colorimetric assays) using a plate reader at the appropriate excitation/emission wavelengths.

    • The signal is directly proportional to the amount of CoA-SH released and thus to the SOAT1 enzyme activity.

    • Calculate activity relative to controls (e.g., no enzyme, no substrate) and express as pmol/min/mg protein. For inhibitor studies, calculate IC50 values.

Cholesteryl Esters in Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of lipids in the liver. While steatosis (fat accumulation) primarily involves triglycerides, a toxic accumulation of free cholesterol is a key driver of disease progression to the more severe non-alcoholic steatohepatitis (NASH).[19][20]

3.1. Pathophysiological Role

In healthy livers, excess cholesterol is managed by conversion to bile acids, secretion into bile, or esterification into CE by ACAT2 (the dominant isoform in the liver and intestine) for storage or packaging into VLDL. In NAFLD and NASH, this balance is disrupted. Studies in human patients have shown a significant increase in hepatic free cholesterol (FC) without a corresponding rise in cholesteryl esters.[21] This points to an impairment in the liver's ability to esterify cholesterol, leading to FC buildup. This accumulated FC is highly cytotoxic, inducing mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and inflammasome activation in hepatocytes and Kupffer cells, thereby promoting the inflammation and fibrosis characteristic of NASH.[20][21]

3.2. Data Presentation: Hepatic Cholesterol Profile in NAFLD

The following table highlights the key finding that free cholesterol, not cholesteryl esters, is the primary form of cholesterol that accumulates in the livers of NAFLD/NASH patients.

Analyte Healthy Control Liver NAFLD/NASH Liver Key Finding Reference
Free Cholesterol (FC)Normal LevelsSignificantly Increased FC accumulation is a hallmark of NAFLD progression.[20][21]
Cholesteryl Esters (CE)Normal LevelsUnchanged or Minimally IncreasedSuggests impaired ACAT2 function or CE hydrolysis.[21]

3.3. Visualization: Logical Pathway of NAFLD/NASH Progression

NAFLD_Progression cluster_liver Hepatocyte Metabolism cluster_damage Cellular Damage & Inflammation Diet High-Fat / High-Cholesterol Diet Input Increased Fatty Acid & Cholesterol Influx to Liver Diet->Input TG Triglyceride Synthesis (Steatosis) Input->TG ACAT2 Impaired ACAT2-mediated Cholesterol Esterification Input->ACAT2 FC_Accum Free Cholesterol (FC) Accumulation ACAT2->FC_Accum Mito_Dys Mitochondrial Dysfunction FC_Accum->Mito_Dys ER_Stress ER Stress FC_Accum->ER_Stress Inflam Inflammasome Activation FC_Accum->Inflam NASH NASH (Inflammation, Fibrosis) Mito_Dys->NASH ER_Stress->NASH Inflam->NASH

Caption: Dysregulated cholesterol metabolism leading to NAFLD progression.

3.4. Experimental Protocol: Lipid Extraction and Quantification from Liver Tissue

This protocol describes a standard method for extracting total lipids from liver tissue, which can then be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify free cholesterol and individual cholesteryl ester species.[22]

  • Tissue Homogenization:

    • Weigh a frozen piece of liver tissue (~20-50 mg).

    • Homogenize the tissue in a cold solvent, such as methanol or PBS, using a bead beater or Dounce homogenizer. Keep samples on ice.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the homogenate, add chloroform and methanol to achieve a final single-phase ratio of 1:2:0.8 (Chloroform:Methanol:Water, v/v/v), accounting for the water content of the tissue sample.

    • Vortex thoroughly and incubate for 30 minutes at room temperature.

    • Induce phase separation by adding chloroform and water to achieve a final biphasic ratio of 2:2:1.8 (Chloroform:Methanol:Water, v/v/v).

    • Vortex again and centrifuge at ~1000 x g for 10 minutes.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a new glass tube.

  • Sample Preparation and Quantification (LC-MS/MS):

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water mixture).

    • Include internal standards (e.g., deuterated cholesterol like cholesterol-d7) for absolute quantification.[23]

    • Inject the sample into a reverse-phase LC system coupled to a tandem mass spectrometer.

    • Use specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode to detect and quantify free cholesterol and various cholesteryl ester species (e.g., CE 18:1, CE 18:2, CE 20:4).[22]

    • Calculate concentrations based on the standard curve generated from authentic standards and normalize to the initial tissue weight.

Conclusion

The metabolism of cholesteryl esters is a critical nexus in cellular lipid homeostasis, and its dysregulation is a unifying feature across diverse and significant human diseases. In atherosclerosis, the accumulation of CE in macrophages drives plaque formation. In cancer, the upregulation of SOAT1-mediated CE synthesis fuels tumor growth and survival. In NAFLD, the failure to properly esterify and sequester cholesterol leads to a toxic buildup of free cholesterol, promoting liver inflammation and damage. The disease models and experimental protocols detailed in this guide provide a framework for researchers and drug developers to further probe these pathways and advance novel therapeutic strategies targeting the complex biology of cholesteryl esters.

References

A Technical Guide to Cholesteryl Oleate-d7: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cholesteryl oleate-d7, a deuterated form of cholesteryl oleate, an important molecule in lipid metabolism. This document covers its commercial availability, detailed synthesis protocols, and its applications in research, particularly in the fields of lipidomics and cancer biology.

Commercial Availability

This compound is available from several commercial suppliers, catering to the needs of researchers requiring stable isotope-labeled lipids for their studies. It is typically used as an internal standard in mass spectrometry-based lipidomics or as a tracer in metabolic studies. Below is a summary of its availability from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaPurityNotes
Clearsynth This compound1416275-35-8C₄₅H₇₁D₇O₂Not specifiedAccompanied by a Certificate of Analysis.
MedChemExpress This compound1416275-35-8C₄₅H₇₁D₇O₂≥99.0%Provided as a solution.[1]
A Chemtek This compound Solution in Methanol, 100μg/mL1416275-35-8C₄₅H₇₈O₂Not specifiedSupplied as a solution for immediate use.[2]
Avanti Polar Lipids (via MilliporeSigma) 18:1-d7 Cholesterol2260669-48-3Not specified>99%Part of their deuterated sterol product line.[3]

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the deuterated fatty acid precursor, oleic acid-d7, followed by its esterification with cholesterol.

Synthesis of Oleic Acid-d7

The preparation of deuterated oleic acid can be a challenging process due to the presence of a double bond. A common strategy involves the synthesis of a deuterated precursor that can be converted to oleic acid. While direct H/D exchange on oleic acid is difficult, a multi-step synthesis starting from deuterated saturated precursors is a viable approach.

Experimental Protocol: Synthesis of Oleic Acid-d7 (A Plausible Route)

This protocol is a representative method based on established organic chemistry principles for the synthesis of deuterated fatty acids.

Step 1: Preparation of Deuterated Precursors

Perdeuterated saturated fatty acids can be synthesized via H/D exchange using D₂O and a metal catalyst. For a d7-labeled oleic acid, selective deuteration of a suitable precursor is required. A plausible route involves the deuteration of a precursor that can be elaborated to oleic acid.

Step 2: Esterification and Functional Group Manipulation

The deuterated precursor is then subjected to a series of reactions to introduce the double bond at the correct position and to yield the carboxylic acid functionality. This may involve protection/deprotection steps and a stereoselective olefination reaction, such as the Wittig reaction, to ensure the cis configuration of the double bond found in oleic acid.

Esterification of Cholesterol with Oleic Acid-d7

Once oleic acid-d7 is obtained, it is esterified with cholesterol. Several methods can be employed for this esterification. A common and efficient method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of ¹³C-labeled cholesteryl oleate and is applicable for the deuterated analogue.[4]

Materials:

  • Cholesterol

  • Oleic acid-d7

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Chloroform

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve cholesterol (1 equivalent) and oleic acid-d7 (1.1 equivalents) in anhydrous chloroform under an inert atmosphere (e.g., argon or nitrogen).

  • Add DMAP (0.1 equivalents) to the solution and stir.

  • In a separate flask, dissolve DCC (1.2 equivalents) in a small amount of anhydrous chloroform.

  • Add the DCC solution dropwise to the cholesterol and oleic acid-d7 solution at room temperature.

  • Allow the reaction to stir at room temperature for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture will contain the product and a white precipitate of dicyclohexylurea (DCU).

  • Filter the reaction mixture to remove the DCU precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure this compound and concentrate them under reduced pressure to obtain the final product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data:

ParameterValueReference
Typical Yield ~90%[4]
Purity >99% (after chromatography)[3]

Applications of this compound

This compound is a valuable tool in various research areas, primarily due to its properties as a stable isotope-labeled internal standard and a metabolic tracer.

Lipidomics and Mass Spectrometry

In the field of lipidomics, accurate quantification of lipid species is crucial. This compound serves as an ideal internal standard for the quantification of endogenous cholesteryl oleate and other cholesteryl esters by mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for its clear distinction in the mass spectrum.

Below is a diagram illustrating a typical lipidomics workflow where this compound would be utilized.

lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_interpretation Interpretation Biological_Sample Biological Sample (e.g., Plasma, Tissue) Spiking Spike with this compound (Internal Standard) Biological_Sample->Spiking Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spiking->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Peak_Integration Peak Integration (Endogenous vs. d7-Standard) LC_MS_Analysis->Peak_Integration Quantification Quantification & Normalization Peak_Integration->Quantification Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation

Lipidomics workflow utilizing this compound.
Prostate Cancer Research

Recent studies have highlighted the role of altered lipid metabolism in the progression of prostate cancer. Cholesteryl oleate has been identified as a potential biomarker for this disease, as it accumulates in cancer cells.[5] The synthesis and storage of cholesteryl esters are regulated by complex signaling pathways that are often dysregulated in cancer.

The diagram below illustrates a simplified signaling pathway highlighting the role of cholesteryl ester metabolism in prostate cancer. In prostate cancer cells, the uptake of LDL cholesterol is often increased, and the esterification of cholesterol to cholesteryl oleate, catalyzed by enzymes like ACAT1, is enhanced. This accumulation of cholesteryl esters in lipid droplets is thought to contribute to cancer cell proliferation and survival.

prostate_cancer_lipid_metabolism cluster_extracellular Extracellular cluster_cell Prostate Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LDL LDL Cholesterol LDLR LDLR LDL->LDLR Uptake Free_Cholesterol Free Cholesterol Pool LDLR->Free_Cholesterol ACAT1 ACAT1 Free_Cholesterol->ACAT1 Esterification Cholesteryl_Oleate Cholesteryl Oleate ACAT1->Cholesteryl_Oleate Lipid_Droplet Lipid Droplet Proliferation Cell Proliferation & Survival Lipid_Droplet->Proliferation Supports Cholesteryl_Oleate->Lipid_Droplet Storage

Role of Cholesteryl Oleate in Prostate Cancer.

Conclusion

This compound is a commercially available and synthetically accessible tool for researchers in the life sciences. Its application as an internal standard in lipidomics provides for accurate and reproducible quantification of cholesteryl esters. Furthermore, its relevance in the study of diseases with dysregulated lipid metabolism, such as prostate cancer, makes it an invaluable resource for developing new diagnostic and therapeutic strategies. The detailed synthetic protocols and application workflows provided in this guide are intended to facilitate its effective use in the laboratory.

References

Decoding the Deuterated Standard: An In-depth Guide to a Cholesteryl Oleate-d7 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging mass spectrometry-based quantification, the quality and characterization of internal standards are paramount. This technical guide provides a detailed interpretation of a typical Certificate of Analysis (C of A) for Cholesteryl oleate-d7, a commonly used deuterated internal standard in lipidomics. Understanding the data presented, the methodologies used to obtain it, and its implications for experimental design is crucial for generating accurate and reproducible results.

This compound is an isotopically labeled version of cholesteryl oleate, where seven hydrogen atoms on the terminal methyl groups of the cholesterol moiety have been replaced with deuterium. This mass shift allows it to be distinguished from the endogenous analyte in a biological sample by a mass spectrometer, while its chemical similarity ensures it behaves almost identically during sample preparation and analysis.[1] Its primary role is to serve as an internal reference to correct for variations that can occur during sample extraction, handling, and instrument analysis, leading to more accurate and precise quantification.

Summary of Quantitative Data

A Certificate of Analysis provides critical data regarding the identity and quality of a specific lot of a chemical compound. Below is a summary of typical quantitative data presented for this compound, compiled from various supplier examples.

ParameterTypical SpecificationAnalytical Method
Chemical Identity
Chemical Name25,26,26,26,27,27,27-Heptadeuteriocholest-5-en-3β-ol (9Z-octadecenoate)-
Molecular FormulaC₄₅H₇₁D₇O₂Mass Spectrometry
Molecular Weight658.14 g/mol Mass Spectrometry
Physical Properties
Physical State / AppearanceClear solution or Colorless to light yellow liquidVisual Inspection
SolventDichloromethane, Methanol, or Methylene Chloride-
Quality & Purity
Purity≥99%Thin Layer Chromatography (TLC)
Isotopic Enrichment≥98%Mass Spectrometry
Mass SpectrumConforms to structure (e.g., [M+NH₄]⁺ = 675.9 ± 1 amu)Mass Spectrometry (MS)
¹H NMR SpectrumConsistent with structureNuclear Magnetic Resonance (NMR)
Storage & Stability
Storage Temperature-20°C-
Expiration DateTypically one year from date of receipt-

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis. These represent typical protocols and may vary slightly between manufacturers.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method to assess the purity of this compound by separating it from potential non-lipid and other lipid class impurities.

  • Objective: To determine the purity of the compound by separating it from other lipid classes.

  • Stationary Phase: Silica gel G plate (250 µm thickness).

  • Sample Preparation: The this compound is dissolved in an appropriate solvent like chloroform or methylene chloride.

  • Mobile Phase: A common mobile phase for separating neutral lipids like cholesteryl esters is a non-polar solvent system. A typical system is a mixture of hexane and diethyl ether, often with a small amount of acetic acid to ensure proper migration of any free fatty acid impurities. For example, Hexane:Ethyl Acetate (9:1, v/v) is a cited mobile phase.

  • Procedure:

    • The dissolved sample is spotted onto the baseline of the TLC plate.

    • The plate is placed in a chromatography tank containing the mobile phase.

    • The mobile phase ascends the plate via capillary action, separating the components based on their polarity. Cholesteryl esters are very non-polar and will travel close to the solvent front.

    • The plate is removed, the solvent front is marked, and the plate is dried.

  • Visualization: The spots are visualized using methods such as:

    • Iodine Vapor: The plate is placed in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.

    • Charring: The plate is sprayed with a sulfuric acid-dichromate solution and heated. Organic compounds will appear as dark spots.

  • Interpretation: Purity is assessed by observing a single major spot corresponding to this compound. The absence of other significant spots indicates high purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

  • Objective: To confirm the molecular weight and identity of the compound.

  • Instrumentation: A mass spectrometer, often coupled with a direct infusion source or a gas/liquid chromatograph.

  • Ionization Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for cholesteryl esters. In positive ion mode, cholesteryl esters often form an ammonium adduct ([M+NH₄]⁺).

  • Procedure:

    • The sample is dissolved and infused into the mass spectrometer.

    • The instrument is scanned over a relevant mass-to-charge (m/z) range.

    • For this compound (MW = 658.14), the expected ammonium adduct [C₄₅H₇₁D₇O₂ + NH₄]⁺ would have an m/z of approximately 676.14.

  • Interpretation: The presence of a dominant peak at the expected m/z value confirms the identity and molecular weight of the compound. The relative intensity of this peak compared to the unlabeled (d0) version provides an indication of the isotopic purity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique to confirm the chemical structure of the molecule.

  • Objective: To verify that the chemical structure is consistent with this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • Procedure:

    • The sample is placed in the spectrometer and data is acquired.

    • The resulting spectrum shows peaks corresponding to the different hydrogen atoms in the molecule.

  • Interpretation: The spectrum is analyzed for key chemical shifts and coupling patterns characteristic of the cholesteryl and oleate moieties. While a full assignment is complex, key features are checked for consistency. For example, the vinyl proton of the cholesterol ring typically appears around 5.4 ppm. The absence or significant reduction of signals corresponding to the terminal methyl protons of the cholesterol side chain (which have been deuterated) confirms successful labeling. The overall pattern is compared to a reference spectrum to ensure structural integrity.

Mandatory Visualizations

Workflow for Certificate of Analysis Generation

The following diagram illustrates the general workflow for generating a Certificate of Analysis for a chemical standard like this compound.

CofA_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_documentation Documentation & Release synthesis Chemical Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification sampling Lot Sampling purification->sampling purity_test Purity Analysis (TLC/HPLC) sampling->purity_test identity_test Identity Confirmation (MS, NMR) sampling->identity_test appearance_test Physical Examination (Appearance, Solubility) sampling->appearance_test data_review Data Review & Approval purity_test->data_review identity_test->data_review appearance_test->data_review cofa_generation Certificate of Analysis Generation data_review->cofa_generation product_release Product Release to Inventory cofa_generation->product_release

A general workflow for generating a Certificate of Analysis.
Use of this compound in a Lipidomics Workflow

This diagram illustrates the role of this compound as an internal standard in a typical LC-MS based lipidomics experiment for quantifying endogenous cholesteryl oleate.

Lipidomics_Workflow cluster_ms Mass Spectrometer cluster_calc Calculation sample Biological Sample (e.g., Plasma, Tissue) Contains Endogenous Cholesteryl Oleate (d0) spike Spike with Known Amount of This compound (Internal Standard) sample->spike extraction Lipid Extraction (e.g., Folch or MTBE method) spike->extraction analysis LC-MS/MS Analysis extraction->analysis ms_detect Detect Ion Pairs: Endogenous (d0): m/z 651.1 -> 369.3 Internal Standard (d7): m/z 658.1 -> 369.3 analysis->ms_detect quant Quantification result Concentration of Endogenous Cholesteryl Oleate quant->result ratio Calculate Peak Area Ratio (d0 / d7) ms_detect->ratio calibration Compare to Calibration Curve ratio->calibration calibration->quant

Use of this compound as an internal standard.

By thoroughly understanding the data and methodologies presented in a Certificate of Analysis, researchers can ensure the quality of their internal standards, leading to more reliable and accurate quantitative data in their studies.

References

An In-depth Technical Guide to the Safety and Handling of Deuterated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and unique physicochemical properties of deuterated lipids. Adherence to these guidelines is crucial for ensuring experimental accuracy, laboratory safety, and the integrity of these valuable compounds.

Introduction to Deuterated Lipids

Deuterated lipids are lipid molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This isotopic substitution, while subtle, imparts unique properties to the molecules, making them invaluable tools in a range of scientific disciplines. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" is the foundation for many of their applications, including slowing down metabolic processes and protecting against oxidative damage.[1][2]

In drug development, this enhanced stability can improve a drug's pharmacokinetic profile by reducing its rate of metabolism, potentially leading to a longer half-life, lower dosage requirements, and reduced formation of toxic metabolites.[1][3][4] In biophysical research, deuterated lipids are essential for techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, where they provide selective visualization of membrane structures and dynamics.[5][6]

General Safety and Toxicity Profile

Deuterium itself is a naturally occurring, non-radioactive, and non-toxic isotope of hydrogen.[1] The human body is naturally exposed to low levels of deuterium through food and water.[1] Consequently, deuterated lipids and other deuterated compounds are generally considered safe.[1] Drugs containing deuterated active moieties are rigorously evaluated for safety and efficacy by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][7]

While deuteration can alter the metabolic fate of a molecule, it does not inherently eliminate toxicity. The effect of deuteration on toxicity is compound-specific and depends on whether the parent molecule or its metabolites are responsible for the toxic effects.[3][8] In some cases, by slowing the formation of a harmful byproduct, deuteration can lead to a more favorable toxicity profile.[3][9]

As with any laboratory chemical, a comprehensive risk assessment should be conducted before use. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the particular deuterated lipid being used.[10]

Physicochemical Properties of Deuterated Lipids

Deuteration can subtly alter the physical properties of lipids, which can be significant for certain experimental applications. It is often assumed that the properties of deuterated and protiated lipids are identical, but studies have shown measurable differences.[5][6]

Impact on Lipid Bilayer Properties

Research comparing deuterated and non-deuterated (protiated) phospholipids has revealed several key differences in their phase behavior and structure. These changes are particularly important when using deuterated lipids as proxies for native bilayers in biophysical studies.[5][6]

PropertyObservationTypical Quantitative ChangeCitations
Gel-Fluid Phase Transition Temperature (Tm) Chain deuteration lowers the transition temperature, making the membrane more fluid at a given temperature.4.3 ± 0.1 °C lower for saturated lipids with deuterated chains.[5]
Lamellar Repeat Spacing Deuteration of the acyl chains causes a reduction in the lamellar repeat spacing. In contrast, deuteration of the headgroup causes an increase.Data is experiment-specific.[5][6]
Bilayer Thickness Similar to lamellar spacing, chain deuteration leads to a thinner bilayer, while headgroup deuteration results in a thicker bilayer.Data is experiment-specific.[5][6]
Area per Lipid In simulations, deuteration of the surrounding water (heavy water) has been shown to decrease the area per lipid and thicken the bilayer.>10% decrease in area per lipid.[11]

Handling and Storage Guidelines

Proper handling and storage are critical to prevent the degradation of deuterated lipids and to ensure the reliability of experimental results. Unsaturated lipids, in particular, are susceptible to oxidation and hydrolysis.[12][13]

General Workflow for Handling Deuterated Lipids

The following diagram outlines the critical steps for handling deuterated lipids, from receiving the compound to its final use.

G General Handling Workflow for Deuterated Lipids cluster_prep Preparation & Dissolution cluster_storage Storage cluster_transfer Transfer & Use Equilibrate Equilibrate Container to Room Temperature Weigh Weigh Powder (if applicable) in Dry Environment Equilibrate->Weigh Dissolve Dissolve in High-Purity Organic Solvent Weigh->Dissolve StoreSolution Store Solution at -20°C ± 4°C under Inert Gas Dissolve->StoreSolution StorePowder Store Powder at ≤ -16°C StorePowder->Equilibrate Transfer Use Glass or Stainless Steel for Transfer StoreSolution->Transfer Aliquot Aliquot for Single Use to Avoid Freeze-Thaw Transfer->Aliquot Experiment Proceed with Experiment Aliquot->Experiment Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Decision Powder or Solution? Inspect->Decision Decision->StorePowder Powder Decision->StoreSolution Solution

Caption: Workflow for safe handling of deuterated lipids.

Storage Recommendations

The appropriate storage conditions for deuterated lipids depend on their physical state (powder or solution) and the saturation of their fatty acid chains.[12][14]

FormLipid TypeRecommended TemperatureContainerKey ConsiderationsCitations
Powder Saturated≤ -16°CGlass vial with Teflon-lined capStable as a dry powder. Allow the container to reach room temperature before opening.[12][14]
Powder UnsaturatedNot RecommendedN/AHighly hygroscopic; prone to oxidation. Should be dissolved in an organic solvent immediately upon receipt.[12][14]
Organic Solution All Types-20°C ± 4°CGlass vial with Teflon-lined capOverlay with an inert gas (argon or nitrogen) to prevent oxidation. Do not store below -30°C unless in a sealed glass ampoule.[12][13][14]
Aqueous Suspension All TypesNot Recommended (Long Term)Plastic or GlassProne to hydrolysis over time. Best for immediate use.[13][14]

Critical Note: Never use plastic containers (e.g., polystyrene, polypropylene) or plastic pipette tips for storing or transferring organic solutions of lipids, as plasticizers can leach into the solvent and contaminate the sample.[12][13][14]

Experimental Protocols

The following are generalized methodologies for common procedures involving deuterated lipids. Researchers should adapt these protocols based on the specific lipid and experimental requirements.

Protocol: Reconstitution of a Deuterated Lipid Powder

This protocol outlines the steps for safely dissolving a powdered deuterated lipid to create a stock solution.

  • Equilibration: Remove the sealed container of the deuterated lipid powder from the freezer. Allow the entire container to warm to room temperature on the benchtop (this may take 30-60 minutes). This crucial step prevents atmospheric moisture from condensing on the cold powder, which can cause hydrolysis.[14]

  • Solvent Preparation: Select a high-purity, appropriate organic solvent (e.g., chloroform, ethanol). Ensure the solvent is suitable for the specific lipid class.[14][15]

  • Dissolution: Once at room temperature, open the vial in a controlled environment (ideally a fume hood or glove box with low humidity).

    • Using a glass syringe or a pipette with glass/stainless steel tips, add the calculated volume of the solvent to the vial to achieve the desired stock concentration.[14]

    • Tightly reseal the vial with its Teflon-lined cap.

  • Solubilization: Gently vortex or sonicate the vial to ensure the lipid is completely dissolved.[14] A clear solution with no visible particulate matter should be obtained. Be cautious with sonication for unsaturated lipids, as it can potentially induce degradation.[14]

  • Storage: If the original vial is not suitable for long-term solution storage, transfer the stock solution to a clean glass vial with a Teflon-lined cap. Purge the headspace with an inert gas like argon or nitrogen before sealing. Store at -20°C ± 4°C.[12][13]

Protocol: Preparation of Deuterated Liposomes for Biophysical Studies

This protocol describes the preparation of lipid vesicles (liposomes) for use in techniques like NMR or neutron scattering.

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of deuterated lipid(s) from a stock solution in an organic solvent.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the desired aqueous buffer (e.g., PBS, Tris). The buffer may be D₂O-based for certain NMR experiments to reduce the solvent signal.

    • Vortex the flask vigorously to suspend the lipids, creating multilamellar vesicles (MLVs). The suspension will appear milky.

  • Vesicle Sizing (Homogenization):

    • To create unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to:

      • Extrusion: Force the MLV suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This is the most common method for creating uniformly sized LUVs.

      • Sonication: Use a probe sonicator to disrupt the MLVs. This method can create small unilamellar vesicles (SUVs) but may lead to lipid degradation and contamination from the probe tip.

  • Final Preparation and Storage:

    • The resulting liposome suspension should be stored at a temperature above the lipid's phase transition temperature to maintain vesicle integrity.

    • Use the liposomes as soon as possible, as they can fuse or degrade over time.

The Kinetic Isotope Effect in Lipidomics

The primary reason deuterated lipids are effective in slowing degradation is the kinetic isotope effect (KIE). The C-D bond has a lower zero-point energy than a C-H bond, meaning more energy is required to break it. In lipid peroxidation, the rate-limiting step is often the abstraction of a hydrogen atom from a bis-allylic position on a polyunsaturated fatty acid (PUFA). Replacing this hydrogen with deuterium significantly slows this reaction.[2]

KIE Mechanism of Protection via Kinetic Isotope Effect cluster_protiated Standard Lipid Peroxidation cluster_deuterated Inhibition by Deuteration ROS Reactive Oxygen Species (ROS) H_Abstraction Fast H-Abstraction (Rate-Limiting Step) ROS->H_Abstraction D_Abstraction Slow D-Abstraction (Higher Activation Energy) ROS->D_Abstraction PUFA Standard PUFA (contains C-H bonds) PUFA->H_Abstraction DPUFA Deuterated PUFA (contains C-D bonds) DPUFA->D_Abstraction Lipid_Radical Lipid Radical (L•) Formed H_Abstraction->Lipid_Radical Chain_Reaction Peroxidation Chain Reaction Lipid_Radical->Chain_Reaction Damage Cellular Damage Chain_Reaction->Damage Inhibition Chain Reaction Inhibited D_Abstraction->Inhibition Protection Cellular Protection Inhibition->Protection

References

Methodological & Application

Quantitative Analysis of Cholesteryl Esters Using Cholesteryl Oleate-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are crucial lipids involved in the transport and storage of cholesterol within the body.[1][2][3] Dysregulation of CE metabolism is implicated in various diseases, including atherosclerosis, cancer, and neurodegenerative disorders.[2][4][5] Accurate quantification of specific CE species is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. This document provides a detailed protocol for the quantitative analysis of cholesteryl esters in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Cholesteryl oleate-d7 as an internal standard.[1][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision.[7]

Experimental Protocols

Sample Preparation

This protocol is suitable for the extraction of cholesteryl esters from cell cultures, tissues, and biofluids.

Materials:

  • Chloroform

  • Isopropanol

  • IGEPAL® CA-630 (or similar non-ionic surfactant)

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • Microhomogenizer

  • Centrifuge

  • Heat block or vacuum concentrator

Procedure:

  • For cell or tissue samples: Homogenize approximately 10^6 cells or 10 mg of tissue in 200 µL of extraction solution (Chloroform:Isopropanol:IGEPAL® CA-630 in a 7:11:0.1 ratio).[8]

  • For serum samples: Dilute serum 10-fold with Cholesterol Assay Buffer. Use 2-20 µL for the extraction.

  • Add a known amount of this compound internal standard to each sample.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the extract at 15,000 x g for 5 minutes to pellet cellular debris.

  • Carefully transfer the supernatant (liquid phase) to a new tube.

  • Dry the lipid extract under a stream of nitrogen or using a heat block at 50°C. Subsequently, place the samples under vacuum for 30 minutes to remove any residual solvent.[8]

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 90:10 Methanol:Water) for LC-MS/MS analysis. Vortex thoroughly to ensure complete dissolution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or QTOF) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reverse-phase C18 column (e.g., Gemini 5U C18, 5 µm, 50 x 4.6 mm) is suitable for separating cholesteryl esters.[9][10]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Methanol/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start at a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the hydrophobic cholesteryl esters. The exact gradient should be optimized for the specific CEs of interest.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis on a triple quadrupole mass spectrometer.

  • MRM Transitions: The precursor ion for cholesteryl esters is typically the [M+NH4]+ adduct. The product ion is often m/z 369.3, which corresponds to the dehydrated cholesterol moiety.[11] Specific MRM transitions for various cholesteryl esters and the internal standard are listed in Table 1.

  • Collision Energy: Optimization of collision energy is required for each transition to achieve the best sensitivity. A collision energy of around 5 eV has been reported to be optimal for detecting both the parent ion and MS/MS fragments.[9][10]

Table 1: Exemplary MRM Transitions for Cholesteryl Esters and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound675.6 (approx.)376.4 (approx.)
Cholesteryl Oleate (C18:1)668.6 (approx.)369.3
Cholesteryl Linoleate (C18:2)666.6 (approx.)369.3
Cholesteryl Palmitate (C16:0)642.6 (approx.)369.3
Cholesteryl Stearate (C18:0)670.6 (approx.)369.3

Note: The exact m/z values may vary slightly depending on the instrument calibration and adduct formation.

Data Presentation

The absolute concentrations of individual cholesteryl ester species are calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve constructed using known concentrations of authentic standards.

Table 2: Hypothetical Quantitative Data of Cholesteryl Esters in Different Cell Lines

Cholesteryl Ester SpeciesCell Line A (pmol/mg protein)Cell Line B (pmol/mg protein)Cell Line C (pmol/mg protein)
Cholesteryl Oleate (C18:1)150.2 ± 12.5210.8 ± 18.395.4 ± 8.1
Cholesteryl Linoleate (C18:2)85.6 ± 7.9120.1 ± 10.260.3 ± 5.7
Cholesteryl Palmitate (C16:0)45.3 ± 4.162.7 ± 5.930.1 ± 3.2
Cholesteryl Stearate (C18:0)25.1 ± 2.835.9 ± 3.518.7 ± 2.1
Total Cholesteryl Esters 306.2 ± 27.3 429.5 ± 37.9 204.5 ± 19.1

Data are presented as mean ± standard deviation.

Visualizations

Cholesteryl Ester Metabolism Pathway

The following diagram illustrates the key enzymes and pathways involved in the synthesis and hydrolysis of cholesteryl esters.

Cholesteryl_Ester_Metabolism Cholesterol Free Cholesterol ACAT ACAT (Acyl-CoA:cholesterol acyltransferase) Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT CE Cholesteryl Ester (Storage) CEH CEH (Cholesterol Ester Hydrolase) CE->CEH ACAT->CE Esterification CEH->Cholesterol Hydrolysis CEH->Fatty_Acyl_CoA Hydrolysis Lipoproteins Lipoproteins (e.g., LDL) LCAT LCAT (Lecithin-cholesterol acyltransferase) Lipoproteins->LCAT Extracellular_CE Extracellular Cholesteryl Ester LCAT->Extracellular_CE Experimental_Workflow Sample Biological Sample (Cells, Tissue, Serum) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction Spike->Extraction Drydown Drydown and Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Data Data Processing and Quantification LCMS->Data

References

Application Notes: Utilization of Cholesteryl Oleate-d7 for Quantitative Lipid Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding the roles of these molecules in health and disease. Plasma lipid profiling, in particular, offers valuable insights into metabolic disorders, cardiovascular disease, and other pathological conditions.[1][2] Accurate quantification of lipid species is paramount, and the use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology.[3][4] Cholesteryl oleate-d7, a deuterated form of a common cholesteryl ester, serves as an ideal internal standard for the quantification of cholesteryl esters and other nonpolar lipids from plasma.[3] Its chemical similarity to the endogenous analytes ensures that it behaves similarly during extraction and ionization, thus effectively correcting for variations in sample preparation and mass spectrometric analysis.[5][6]

Principle of Use

This compound is added to the plasma sample at the very beginning of the extraction process.[5][7] Because it is chemically identical to its non-labeled counterpart, apart from its mass, it experiences the same degree of loss or degradation during sample handling, extraction, and derivatization. By comparing the signal of the endogenous lipid to the known concentration of the spiked internal standard in the final mass spectrometry analysis, precise quantification can be achieved.[8] This approach mitigates issues related to extraction efficiency, matrix effects, and instrument variability.[5]

Applications

  • Quantitative Lipidomics: Used as an internal standard for the accurate measurement of cholesteryl esters in plasma, which are a major class of lipids involved in cholesterol transport.[2][9]

  • Clinical Research: Facilitates the study of lipid metabolism and its link to diseases such as atherosclerosis, metabolic syndrome, and prostate cancer.[3]

  • Drug Development: Enables precise monitoring of how therapeutic interventions affect lipid profiles in preclinical and clinical trials.

Sample Handling and Storage

To ensure the integrity of lipid profiles, strict sample handling and storage conditions are necessary.

  • Collection: Use EDTA-treated tubes for plasma collection.[5]

  • Processing: Process blood samples promptly to minimize preanalytical variability. The time from plasma collection to freezing should be restricted, ideally to a maximum of 2 hours.[5]

  • Storage: For long-term stability of lipids, plasma samples and extracted lipids should be stored at -80°C.[5][10] Minimize freeze-thaw cycles as they can degrade lipids.[5] Studies have shown that the fatty acid composition of plasma lipids is stable for nearly 4 years when stored at -80°C.[10] However, some low-abundance species can show degradation over a month even under various storage conditions.[11][12]

Experimental Protocols

Several methods are available for lipid extraction from plasma. The choice depends on the specific lipid classes of interest and the desired throughput. The following protocols are widely used and compatible with the inclusion of this compound.

Protocol 1: Single-Phase Extraction with 1-Butanol/Methanol

This method is fast, uses non-halogenated solvents, and is suitable for high-throughput liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) analysis.[1] It has shown high recovery (>90%) and good reproducibility for major lipid classes.[1]

Materials:

  • Human plasma (EDTA)

  • This compound internal standard

  • 1-Butanol (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Sonicator

  • Centrifuge (capable of >13,000 x g)

  • Vacuum centrifuge/evaporator

Procedure:

  • Prepare Internal Standard (IS) Working Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v). From the stock, prepare a working solution in 1-butanol/methanol (1:1 v/v) at a concentration appropriate for your analytical range.

  • Sample Preparation: Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the this compound working solution to the plasma sample.

  • Extraction:

    • Add 100 µL of 1-butanol/methanol (1:1 v/v) containing 5 mM ammonium formate to the tube.[5]

    • Vortex the mixture vigorously for 10 seconds.[5]

    • Sonicate the mixture for 1 hour.[5]

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the precipitated proteins.[5]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a clean tube.

  • Re-extraction (Optional but Recommended): Add another 100 µL of 1-butanol/methanol (1:1 v/v) to the protein pellet, vortex, sonicate, and centrifuge again. Combine this second supernatant with the first.[5]

  • Drying: Evaporate the combined supernatant to dryness using a vacuum centrifuge.

  • Storage: Store the dried lipid extract at -80°C until analysis.[5]

Protocol 2: Biphasic Extraction (Modified Folch Method)

This is a classic and robust method for extracting a broad range of lipids.

Materials:

  • Same as Protocol 1, plus:

  • Chloroform (HPLC grade)

  • MilliQ or LC-MS grade water

Procedure:

  • Prepare Internal Standard (IS) Working Solution: As described in Protocol 1.

  • Sample Preparation: Aliquot 10 µL of plasma into a glass tube.

  • Spike Internal Standard: Add 10 µL of the this compound working solution.

  • Extraction:

    • Add 160 µL of ice-cold methanol.

    • Add 320 µL of ice-cold chloroform. The final ratio of chloroform:methanol:plasma should be approximately 2:1:0.8.

    • Vortex for 10 seconds and sonicate for 1 hour.[5]

  • Phase Separation:

    • Add a volume of water or saline solution (e.g., 0.9% NaCl) equivalent to 20% of the total volume to induce phase separation.

    • Vortex briefly and centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to separate the layers.

  • Lipid Phase Collection: The lower organic phase contains the lipids. Carefully collect this bottom layer using a glass Pasteur pipette, avoiding the protein interface.

  • Drying and Storage: Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge. Store the dried extract at -80°C.[5]

Post-Extraction Sample Preparation for LC-MS/MS Analysis
  • Resuspension: Just before analysis, remove the dried lipid extracts from the -80°C freezer.

  • Resuspend the sample in 100 µL of an appropriate solvent, such as 1-butanol/methanol (1:1, v/v) with 5 mM ammonium formate or another mobile phase-compatible solvent.[5][7]

  • Vortex and centrifuge to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation

The use of this compound as an internal standard allows for the generation of robust quantitative data. The performance of the extraction and analytical method should be validated.

Table 1: Representative Quantitative Performance Data

ParameterCholesteryl Esters (CE)Method Reference
Extraction Recovery >80%[1]
Inter-Assay CV (%) < 20%[1]
Intra-Assay CV (%) < 15%[5]
**Linearity (R²) **> 0.97[1][8]
Typical Plasma Conc. 3.6 µmol/mL[2]

This table summarizes typical performance characteristics for plasma lipid extraction methods. Actual values should be determined experimentally.

Visualization

The following diagrams illustrate the experimental workflow for lipid extraction and a simplified representation of cholesterol transport.

G plasma 1. Plasma Sample (10 µL) spike 2. Spike with This compound IS plasma->spike add_solvent 3. Add Extraction Solvent (e.g., Butanol/Methanol) spike->add_solvent vortex 4. Vortex & Sonicate add_solvent->vortex centrifuge 5. Centrifuge to Pellet Protein vortex->centrifuge collect 6. Collect Supernatant centrifuge->collect dry 7. Evaporate Solvent collect->dry resuspend 8. Resuspend Dried Lipids dry->resuspend lcms 9. LC-MS/MS Analysis resuspend->lcms data 10. Data Processing & Quantification lcms->data

Caption: Workflow for plasma lipid extraction using an internal standard.

G cluster_liver Liver cluster_plasma Plasma cluster_tissue Peripheral Tissue FC_liver Free Cholesterol (FC) CE_liver Cholesteryl Esters (CE) FC_liver->CE_liver ACAT VLDL VLDL Assembly CE_liver->VLDL VLDL_p VLDL VLDL->VLDL_p Secretion LDL_p LDL VLDL_p->LDL_p LPL HDL_p HDL HDL_p->FC_liver Reverse Transport LDL_receptor LDL Receptor LDL_p->LDL_receptor Uptake FC_p Peripheral FC FC_p->HDL_p LCAT (forms CE) FC_tissue Free Cholesterol LDL_receptor->FC_tissue

References

Application Notes and Protocols for Cholesteryl Oleate-d7 Spiking in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl oleate, a prominent cholesteryl ester in circulation and tissues, is a key molecule in lipid transport and metabolism. Its accurate quantification is crucial for understanding various physiological and pathological processes, including atherosclerosis and other metabolic diseases. Stable isotope-labeled internal standards, such as Cholesteryl oleate-d7, are indispensable for precise and accurate quantification of endogenous cholesteryl esters by mass spectrometry. The deuterium-labeled standard mimics the behavior of the native analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[1]

This document provides detailed application notes and standardized protocols for the use of this compound as an internal standard for the quantitative analysis of cholesteryl esters in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The use of deuterated internal standards like this compound is fundamental to achieving reliable quantitative results in mass spectrometry-based lipidomics. While specific performance metrics can vary based on the matrix, instrumentation, and extraction protocol, the following tables summarize typical quantitative data achievable with methods employing deuterated cholesteryl ester standards.

Table 1: Typical LC-MS/MS Method Performance for Cholesteryl Ester Quantification using a Deuterated Internal Standard

ParameterTypical ValueNotes
Linearity (R²) > 0.99A high coefficient of determination indicates a strong linear relationship between concentration and response.[2]
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mLThis can be influenced by the specific cholesteryl ester, matrix, and instrument sensitivity.[3]
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mLThe upper limit is often determined by detector saturation or non-linear response.
Intra-day Precision (%CV) < 15%Represents the precision of the method within a single day's run.
Inter-day Precision (%CV) < 15%Represents the precision of the method across different days.
Accuracy (% Recovery) 85 - 115%Indicates how close the measured value is to the true value.

Table 2: Example of a Calibration Curve for a Cholesteryl Ester using a Deuterated Internal Standard

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920

Experimental Protocols

The following protocols outline the key steps for sample preparation and analysis. It is crucial to optimize these protocols for your specific biological matrix and analytical instrumentation.

Protocol 1: Lipid Extraction from Plasma/Serum using a Modified Folch Method

This protocol is a widely used method for the total lipid extraction from plasma or serum.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (in a suitable organic solvent, e.g., chloroform/methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: In a glass centrifuge tube, add 100 µL of plasma or serum.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma/serum sample. The amount should be chosen to be within the linear range of the calibration curve.

  • Protein Precipitation and Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation:

    • Add 0.5 mL of 0.9% NaCl solution to the mixture.

    • Vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Collection of the Organic Phase:

    • Carefully aspirate the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Solvent Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 90:10 isopropanol:acetonitrile).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of Cholesteryl Esters

This protocol provides a general framework for the LC-MS/MS analysis of cholesteryl esters.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the nonpolar cholesteryl esters.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive ESI or APCI.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cholesteryl Oleate: The precursor ion will be the [M+NH4]+ adduct, and the product ion will be the neutral loss of the fatty acid and ammonia, resulting in the cholesterol backbone fragment (m/z 369.3).

    • This compound: The precursor and product ions will be shifted by 7 Da compared to the unlabeled analyte.

  • Collision Energy and other MS parameters: These should be optimized for each specific instrument and analyte.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Tissue Homogenate) spike Spike with This compound Internal Standard sample->spike extract Lipid Extraction (e.g., Folch Method) spike->extract dry Evaporate Solvent extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calculate Calculate Analyte/IS Peak Area Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantitative analysis of cholesteryl esters.

logical_relationship cluster_process Analytical Process analyte Endogenous Cholesteryl Oleate extraction Extraction Efficiency analyte->extraction matrix Matrix Effects (Ion Suppression/Enhancement) analyte->matrix instrument Instrument Variability analyte->instrument is This compound (Internal Standard) is->extraction is->matrix is->instrument correction Accurate Quantification extraction->correction matrix->correction instrument->correction

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for Targeted Lipidomics: Cholesteryl Oleate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, the storage and transport form of cholesterol, play a pivotal role in lipid metabolism and are implicated in the pathophysiology of numerous diseases, including atherosclerosis, cancer, and neurodegenerative disorders.[1][2][3] Cholesteryl oleate, an ester of cholesterol and oleic acid, is one of the most abundant cholesteryl esters in human plasma and tissues.[1] Accurate quantification of cholesteryl oleate in biological matrices is therefore crucial for understanding its physiological and pathological roles.

Targeted lipidomics, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for the precise and sensitive quantification of specific lipid species.[4][5] The use of stable isotope-labeled internal standards is paramount for correcting for variations in sample preparation and instrument response, ensuring analytical accuracy and reproducibility.[6] Cholesteryl oleate-d7, a deuterated analog of cholesteryl oleate, serves as an ideal internal standard for the targeted quantification of endogenous cholesteryl oleate.[7][8] Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar extraction efficiency and ionization response, while its mass shift allows for clear differentiation by the mass spectrometer.[9]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in targeted lipidomics workflows for the quantification of cholesteryl oleate in various biological samples.

Cholesteryl Oleate Metabolism and Signaling

Cholesteryl oleate metabolism is intricately linked to cholesterol homeostasis and lipoprotein metabolism. The formation and breakdown of cholesteryl esters are tightly regulated by a series of enzymes.

A key pathway involves the esterification of free cholesterol by acyl-CoA:cholesterol acyltransferase (ACAT) within the cell, which utilizes fatty acyl-CoAs, such as oleoyl-CoA, to form cholesteryl esters for storage in lipid droplets.[10] In the plasma, lecithin-cholesterol acyltransferase (LCAT) esterifies cholesterol on high-density lipoproteins (HDL).[10] Cholesteryl ester transfer protein (CETP) then facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins like low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[10]

Dysregulation of these pathways can lead to the accumulation of cholesteryl esters in tissues, a hallmark of atherosclerotic plaque formation.[3][10]

Cholesteryl_Oleate_Metabolism Cholesteryl Oleate Metabolism Pathway FC Free Cholesterol ACAT ACAT FC->ACAT LCAT LCAT FC->LCAT on HDL Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->ACAT CE_Droplet Cholesteryl Oleate (Lipid Droplet) ACAT->CE_Droplet Esterification HDL HDL HDL->LCAT CE_HDL Cholesteryl Oleate (on HDL) LCAT->CE_HDL CETP CETP CE_HDL->CETP LDL_VLDL LDL/VLDL CE_LDL_VLDL Cholesteryl Oleate (on LDL/VLDL) LDL_VLDL->CE_LDL_VLDL CETP->LDL_VLDL Transfer Tissue_Accumulation Tissue Accumulation (e.g., Macrophages) CE_LDL_VLDL->Tissue_Accumulation Targeted_Lipidomics_Workflow Targeted Lipidomics Workflow for Cholesteryl Oleate Sample Biological Sample (Plasma, Serum, Cells, Tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Drydown Drydown of Lipid Extract Extraction->Drydown Reconstitution Reconstitution in Initial Mobile Phase Drydown->Reconstitution LC_MS LC-MS/MS Analysis (Reverse Phase C18, MRM) Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration, Area Ratio) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Concentration of Cholesteryl Oleate Quantification->Result

References

Application of Cholesteryl Oleate-d7 in Atherosclerosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the walls of arteries, leading to the formation of plaques. The accumulation of cholesteryl esters, particularly cholesteryl oleate, is a hallmark of atherosclerotic plaque development and progression.[1][2][3][4] Accurate quantification and spatial localization of cholesteryl oleate in biological samples are crucial for understanding disease mechanisms, identifying biomarkers, and evaluating the efficacy of therapeutic interventions.

Cholesteryl oleate-d7, a deuterium-labeled stable isotope of cholesteryl oleate, serves as an invaluable tool in atherosclerosis research. Its primary application is as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the precise quantification of endogenous cholesteryl oleate.[5][6][7][8][9] It can also be employed as a tracer to study the metabolic fate of cholesteryl oleate in vivo and in vitro.[5] These applications are critical in the field of lipidomics for investigating the complex role of lipids in cardiovascular disease.

Key Applications

  • Internal Standard for Quantitative Lipidomics: this compound is chemically identical to its endogenous counterpart but has a higher mass due to the presence of seven deuterium atoms. This mass difference allows for its distinct detection by a mass spectrometer, enabling accurate quantification of endogenous cholesteryl oleate by correcting for variations in sample preparation and instrument response.[5][10]

  • Metabolic Tracing: When introduced into biological systems, this compound can be traced to understand its uptake, transport, and accumulation in various tissues and cell types, providing insights into the dynamics of lipid metabolism in the context of atherosclerosis.[5]

  • Mass Spectrometry Imaging (MSI): In MSI, this compound can be used as a standard for signal normalization, improving the reliability of spatial distribution maps of lipids within atherosclerotic plaque sections.[11][12][13][14][15][16]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the use of this compound in mass spectrometry applications.

ParameterTypical Value/RangeMethodApplicationReference
Parent Ion (m/z) ~673.6 (as [M+Na]+)LC-MSInternal Standard[1]
Fragment Ion (m/z) 369.3 (cholesteryl cation)LC-MS/MSQuantification[10]
Linear Dynamic Range 0.5 - 1000 ng/mLLC-MS/MSQuantification[10]
Limit of Quantification (LOQ) 0.5–10 ng/mLLC-MS/MSQuantification[10]
Intra-batch Precision (CV) ≤ 15%LC-MS/MSAssay Validation[10]
Spiking Concentration Varies (e.g., 10 µL of 1 mg/mL)LC-MSInternal StandardN/A

Experimental Protocols

Protocol 1: Quantification of Cholesteryl Oleate in Plasma/Tissue using LC-MS/MS with this compound as an Internal Standard

This protocol outlines the steps for the extraction and quantification of cholesteryl oleate from biological samples.

1. Sample Preparation and Lipid Extraction:

  • Thaw plasma or tissue homogenate samples on ice.

  • To 100 µL of sample, add 10 µL of this compound internal standard solution (e.g., 1 mg/mL in methanol).

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis:

  • LC System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.[10]

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to elute the cholesteryl esters.

  • Flow Rate: 0.3 mL/min.[10]

  • Column Temperature: 55 °C.[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

  • MRM Transitions:

    • Cholesteryl oleate: Monitor the transition of the parent ion (e.g., m/z 673.6 for [M+Na]+) to the characteristic fragment ion of the cholesteryl cation (m/z 369.3).

    • This compound: Monitor the transition of its corresponding parent ion to the same fragment ion.

3. Data Analysis:

  • Integrate the peak areas for both endogenous cholesteryl oleate and the this compound internal standard.

  • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

  • Quantify the concentration of cholesteryl oleate in the sample by comparing this ratio to a standard curve generated using known concentrations of unlabeled cholesteryl oleate and a fixed concentration of the internal standard.

Protocol 2: Workflow for Mass Spectrometry Imaging (MSI) of Atherosclerotic Plaques

This protocol provides a general workflow for imaging the distribution of cholesteryl oleate in tissue sections.

1. Tissue Sectioning:

  • Obtain fresh frozen atherosclerotic plaque tissue.

  • Section the tissue at a thickness of 10-12 µm using a cryostat.

  • Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.

2. Matrix Application:

  • Apply a suitable matrix for MALDI-MSI, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).

  • The matrix can be applied using an automated sprayer to ensure a uniform coating.

  • For relative quantification, the internal standard (this compound) can be incorporated into the matrix solution before spraying.

3. MALDI-MSI Data Acquisition:

  • Use a MALDI time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer.

  • Define the imaging area on the tissue section.

  • Acquire mass spectra at regular spatial intervals (e.g., 50-100 µm) across the defined area.

  • Operate in positive ion mode to detect the cholesteryl esters as sodiated or potassiated adducts.

4. Data Analysis and Visualization:

  • Use imaging software to generate ion density maps for specific m/z values corresponding to cholesteryl oleate and other lipids of interest.

  • If an internal standard was used, normalize the intensity of the endogenous cholesteryl oleate signal to the intensity of the this compound signal in each pixel to correct for variations in matrix crystallization and ion suppression.

  • Correlate the lipid distribution with histological features of the plaque by staining an adjacent tissue section (e.g., with Hematoxylin and Eosin or Oil Red O).

Visualizations

Experimental Workflow for Quantitative Lipidomics

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample (Plasma/Tissue) Sample (Plasma/Tissue) Spike with this compound Spike with this compound Sample (Plasma/Tissue)->Spike with this compound Lipid Extraction (e.g., Folch) Lipid Extraction (e.g., Folch) Spike with this compound->Lipid Extraction (e.g., Folch) Dry & Reconstitute Dry & Reconstitute Lipid Extraction (e.g., Folch)->Dry & Reconstitute Inject into LC-MS/MS Inject into LC-MS/MS Dry & Reconstitute->Inject into LC-MS/MS Chromatographic Separation (C18) Chromatographic Separation (C18) Inject into LC-MS/MS->Chromatographic Separation (C18) Mass Spectrometry Detection (MRM) Mass Spectrometry Detection (MRM) Chromatographic Separation (C18)->Mass Spectrometry Detection (MRM) Peak Integration Peak Integration Mass Spectrometry Detection (MRM)->Peak Integration Calculate Peak Area Ratios Calculate Peak Area Ratios Peak Integration->Calculate Peak Area Ratios Quantification via Standard Curve Quantification via Standard Curve Calculate Peak Area Ratios->Quantification via Standard Curve G cluster_0 Circulation cluster_1 Arterial Wall LDL LDL Modified LDL Modified LDL LDL->Modified LDL Oxidation/Modification Macrophage Uptake Macrophage Uptake Modified LDL->Macrophage Uptake via Scavenger Receptors Foam Cell Formation Foam Cell Formation Macrophage Uptake->Foam Cell Formation Cholesteryl Oleate Accumulation Atherosclerotic Plaque Atherosclerotic Plaque Foam Cell Formation->Atherosclerotic Plaque

References

Application Notes and Protocols for Studying Alzheimer's Disease Lipid Profiles Using Cholesteryl Oleate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1] Emerging evidence highlights the critical role of lipid dysregulation, particularly cholesterol metabolism, in the pathophysiology of AD.[2][3] Cholesteryl esters (CEs), the storage form of cholesterol, have been increasingly implicated in AD pathogenesis, with studies showing altered levels in the plasma and brain of AD patients.[1][4] Cholesteryl oleate, a prominent CE species, is synthesized from cholesterol and oleic acid. The use of stable isotope-labeled internal standards, such as Cholesteryl oleate-d7, is crucial for the accurate quantification of endogenous lipids by mass spectrometry, enabling precise characterization of lipidomic changes associated with AD.

These application notes provide detailed protocols for the use of this compound as an internal standard for the quantitative analysis of cholesteryl esters in biological samples relevant to Alzheimer's disease research. The methodologies cover sample preparation from plasma and brain tissue, lipid extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

Lipidomics studies have identified significant alterations in the levels of various long-chain cholesteryl esters in the plasma of individuals with Alzheimer's disease compared to healthy controls. These findings suggest a potential role for these lipids as biomarkers for disease presence or progression.

Table 1: Association of Plasma Cholesteryl Esters with Alzheimer's Disease [4][5][6]

Cholesteryl Ester SpeciesOdds Ratio (OR) per (log2) metabolite unit95% Confidence Interval (CI)p-valueTrend in AD
ChE 32:00.2370.10–0.484.19E−04Reduced
ChE 34:00.1520.05–0.372.90E−04Reduced
ChE 34:60.1260.03–0.355.40E−04Reduced
ChE 32:40.0560.01–0.246.56E−04Reduced
ChE 33:60.2050.06–0.502.21E−03Reduced

Data from a study comparing plasma from 35 AD patients and 40 elderly controls.[4] The levels of these metabolites followed the trend of control > mild cognitive impairment (MCI) > AD.[4]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma for Cholesteryl Ester Analysis

This protocol is adapted from methodologies used in plasma lipidomics studies.[4]

Materials:

  • Plasma samples (collected in EDTA tubes and stored at -80°C)

  • This compound internal standard solution (in methanol or chloroform)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound internal standard solution. The final concentration of the internal standard should be optimized based on the instrument's sensitivity and the expected range of endogenous cholesteryl esters.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

    • Agitate the mixture for 15-20 minutes on an orbital shaker at room temperature.[7]

    • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.[7]

    • Vortex for 30 seconds and centrifuge at 2000 rpm for 10 minutes to separate the layers.[7]

  • Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette, avoiding the protein interface.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 80:20 (v/v) isopropanol:methanol).

Protocol 2: Lipid Extraction from Brain Tissue for Cholesteryl Ester Analysis

This protocol details a high-throughput lipid extraction method from brain tissue using methyl-tert-butyl ether (MTBE), which is a safer alternative to chloroform.[8][9][10]

Materials:

  • Frozen brain tissue (e.g., cortex)

  • This compound internal standard solution

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • 0.15 M Ammonium acetate

  • Ceramic beads for homogenization

  • Mechanical homogenizer

  • Centrifuge

  • Nitrogen stream evaporator

Procedure:

  • Tissue Weighing: Weigh approximately 50 mg of frozen brain tissue.

  • Homogenization:

    • Place the tissue in a 2 mL tube with ceramic beads.

    • Add 1 mL of methanol and a known amount of this compound internal standard.

    • Homogenize using a mechanical bead homogenizer.

  • Lipid Extraction:

    • Add 3.33 mL of MTBE to the homogenate.

    • Incubate for 1 hour at room temperature with shaking.

    • Add 833 µL of 0.15 M ammonium acetate to induce phase separation.[8]

    • Vortex for 15 seconds and centrifuge at 2,000 x g for 10 minutes.[10]

  • Collection of Lipid Phase: The lipids will be in the upper MTBE phase. Carefully transfer the upper phase to a new tube.

  • Drying: Evaporate the MTBE extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 80:20 (v/v) isopropanol:methanol).

Protocol 3: LC-MS/MS Analysis of Cholesteryl Esters

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of cholesteryl esters using this compound as an internal standard.[2][11][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: A reverse-phase C18 column (e.g., Gemini 5U C18, 5 µm, 50 x 4.6 mm).[2][12]

  • Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% formic acid + 10 mM ammonium formate.[2][12]

  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% formic acid + 10 mM ammonium formate.[2][12]

  • Flow Rate: 0.5 mL/min.[2][12]

  • Gradient:

    • 0–4 min, 40% B

    • 4–6 min, 40–60% B

    • 6–16 min, 60–100% B

    • 16–22 min, 100% B (wash)

    • 22–24 min, 100–40% B

    • 24–30 min, 40% B (re-equilibration)[2]

  • Injection Volume: 5-10 µL

MS/MS Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 2.5 - 4.4 kV[4][11]

  • Cone Voltage: 60 V[4]

  • Source Temperature: 120°C[4]

  • Desolvation Gas Flow: 500 L/h[4]

  • Collision Energy: Optimized for each cholesteryl ester, typically in the range of 5-20 eV. A collision energy of 5 eV can be used for MS/MS analysis of cholesterol-d7.[2][12]

  • Selected Reaction Monitoring (SRM) Transitions:

    • This compound (Internal Standard): Monitor the transition of the parent ion to a specific fragment ion. For deuterated cholesterol (a component of the ester), a potential transition is m/z 376.4 > specific fragments.[12] The exact m/z will depend on the adduct ion ([M+H]+ or [M+NH4]+).

    • Endogenous Cholesteryl Esters: Monitor the parent ion corresponding to the specific cholesteryl ester and a common fragment ion of m/z 369.3, which corresponds to the dehydrated cholesterol moiety.[11]

Data Analysis:

  • Peak Integration: Integrate the peak areas of the endogenous cholesteryl esters and the this compound internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of each endogenous cholesteryl ester to the peak area of the this compound internal standard.

  • Quantification: Generate a standard curve using known concentrations of non-deuterated cholesteryl oleate standards spiked with a constant amount of this compound. Use the standard curve to determine the concentration of endogenous cholesteryl esters in the samples.

Visualizations

G cluster_0 Cholesterol Metabolism in the Brain cluster_1 Alzheimer's Disease Pathology Cholesterol Cholesterol ACAT ACAT1/2 Cholesterol->ACAT CE Cholesteryl Esters (CEs) (e.g., Cholesteryl Oleate) ACAT->CE Esterification LD Lipid Droplets (Storage) CE->LD CE_Accumulation CE Accumulation CE->CE_Accumulation Increased in AD APOE4 ApoE4 Allele (Genetic Risk Factor) Dysregulation Dysregulated Lipid Transport APOE4->Dysregulation Dysregulation->CE_Accumulation Neuroinflammation Neuroinflammation CE_Accumulation->Neuroinflammation Abeta Aβ Production & Aggregation CE_Accumulation->Abeta Neurodegeneration Neurodegeneration Neuroinflammation->Neurodegeneration Abeta->Neurodegeneration G cluster_workflow Lipidomics Workflow for Cholesteryl Ester Analysis start Biological Sample (Plasma or Brain Tissue) spike Spike with This compound Internal Standard start->spike extract Lipid Extraction (Folch or MTBE method) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute lcms LC-MS/MS Analysis (UPLC-QTOF/QQQ) reconstitute->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data quant Quantification (Standard Curve) data->quant end Lipid Profile of Cholesteryl Esters quant->end

References

Application Notes and Protocols for Flux Analysis of Cholesterol Esterification using Cholesteryl Oleate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol esterification is a critical cellular process for storing excess cholesterol, thereby preventing cellular toxicity from free cholesterol. The formation of cholesteryl esters from cholesterol and fatty acids is catalyzed by acyl-CoA: cholesterol acyltransferases (ACAT1 and ACAT2). Dysregulation of cholesterol esterification is implicated in various diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers. Understanding the dynamics, or flux, of cholesterol through the esterification pathway is crucial for developing therapeutic interventions. Cholesteryl oleate-d7, a stable isotope-labeled version of a common cholesteryl ester, serves as a powerful tool for tracing the fate of cholesteryl esters within cells. This document provides detailed application notes and protocols for utilizing this compound in metabolic flux analysis of cholesterol esterification. By tracking the hydrolysis of this compound to cholesterol-d7 and its subsequent re-esterification, researchers can gain quantitative insights into the kinetics of this vital metabolic pathway.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of cholesteryl ester hydrolysis and subsequent re-esterification of the released deuterated cholesterol.

  • Drug Discovery and Development: Assessing the in-situ activity and mechanism of action of inhibitors or activators targeting enzymes involved in cholesterol ester metabolism, such as ACAT1, ACAT2, and neutral cholesterol ester hydrolase (nCEH).

  • Disease Research: Investigating the dysregulation of cholesterol ester dynamics in various pathological conditions.

  • Elucidation of Pathway Dynamics: Studying the interplay between cholesterol ester storage, hydrolysis, and efflux.

Data Presentation

Table 1: Mass Spectrometry Parameters for this compound and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound674.6 (M+NH4)+376.420-30
Cholesterol-d7394.4 (M+NH4)+376.415-25
Unlabeled Cholesteryl Oleate667.6 (M+NH4)+369.320-30
Unlabeled Cholesterol387.4 (M+NH4)+369.315-25

Table 2: Example Time-Course Data for this compound Flux Analysis

Time (hours)This compound (pmol/mg protein)Cholesterol-d7 (pmol/mg protein)Re-esterified Cholesteryl Esters-d7 (pmol/mg protein)
0100000
285012030
6600280120
12350450200
24150500350

Experimental Protocols

Protocol 1: In Vitro this compound Labeling for Flux Analysis

This protocol describes the labeling of cultured cells with this compound to monitor its hydrolysis and the subsequent re-esterification of the released cholesterol-d7.

Materials:

  • Cultured cells (e.g., macrophages, hepatocytes)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Bovine Serum Albumin (BSA)

  • Trypsin-EDTA

  • Cell scraper

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Cell Culture: Plate cells in 6-well plates at a suitable density and allow them to adhere and grow to the desired confluency (typically 80-90%) in standard growth medium.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in ethanol or another suitable solvent.

    • Complex the this compound with BSA to facilitate its delivery to the cells. A typical molar ratio of cholesteryl ester to BSA is 5:1.

    • Dilute the this compound-BSA complex in serum-free cell culture medium to a final working concentration (e.g., 10-50 µM).

  • Labeling:

    • Remove the standard growth medium from the cells and wash once with sterile PBS.

    • Add the prepared this compound labeling medium to the cells.

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the metabolic fate of the tracer. The "0" time point represents cells harvested immediately after adding the labeling medium.

  • Cell Harvesting:

    • At each time point, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • For adherent cells, add a small volume of ice-cold PBS and detach the cells using a cell scraper. Suspension cells can be pelleted by centrifugation.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any remaining extracellular tracer. Centrifuge at a low speed (e.g., 500 x g for 5 minutes at 4°C) to pellet the cells between washes.

  • Quenching and Storage: After the final wash, remove all supernatant. Snap-freeze the cell pellet in liquid nitrogen. Store the pellets at -80°C until lipid extraction.

Protocol 2: Lipid Extraction from Labeled Cells

This protocol outlines the extraction of lipids from this compound labeled cells for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Frozen cell pellets

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Internal standards (e.g., cholesterol-d6, cholesteryl heptadecanoate)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Addition of Internal Standards: To each frozen cell pellet, add a known amount of internal standards to correct for extraction efficiency and instrument variability.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 1 ml of a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.

    • Vortex vigorously for 1 minute to lyse the cells and resuspend the pellet.

    • Add 0.25 ml of water and vortex again.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent from the lipid extract to dryness under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extracts at -80°C until ready for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis of Deuterated Cholesterol and Cholesteryl Esters

This protocol provides a general framework for the analysis of this compound and its metabolites using LC-MS/MS. Specific parameters will need to be optimized for the instrument used.

Materials:

  • Dried lipid extracts

  • Reconstitution solvent (e.g., 90% isopropanol, 10% methanol with 10 mM ammonium acetate)

  • LC-MS system equipped with a C18 reverse-phase column

Procedure:

  • Reconstitution: Immediately prior to LC-MS analysis, reconstitute the dried lipid extracts in a suitable volume (e.g., 100 µL) of reconstitution solvent. Vortex and centrifuge to remove any remaining particulates. Transfer the supernatant to LC-MS vials.

  • LC Separation:

    • Inject the sample onto the LC-MS system.

    • Use a gradient elution to separate the different lipid species. A typical gradient might involve mobile phase A (e.g., 60:40 acetonitrile:water with 10 mM ammonium acetate) and mobile phase B (e.g., 90:10 isopropanol:acetonitrile with 10 mM ammonium acetate).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions for this compound, Cholesterol-d7, and any re-esterified d7-cholesteryl esters of interest (refer to Table 1).

  • Data Analysis:

    • Integrate the peak areas for each labeled and unlabeled lipid species.

    • Normalize the peak areas of the analytes to the peak area of the appropriate internal standard.

    • Calculate the concentration of each lipid species based on a standard curve if absolute quantification is required.

    • Plot the abundance of this compound, Cholesterol-d7, and re-esterified d7-cholesteryl esters over time to determine the flux through the pathway.

Visualization of Pathways and Workflows

Cholesterol_Esterification_Pathway cluster_extracellular Extracellular cluster_cell Cell CO_d7_BSA This compound (CO-d7) bound to BSA CO_d7_int Intracellular CO-d7 CO_d7_BSA->CO_d7_int Uptake Chol_d7 Cholesterol-d7 CO_d7_int->Chol_d7 Hydrolysis (nCEH) CE_d7_pool Re-esterified Cholesteryl Esters-d7 Chol_d7->CE_d7_pool Re-esterification (ACAT1/2) Lipid_Droplet Lipid Droplet Storage CE_d7_pool->Lipid_Droplet

Caption: Cellular processing of this compound for flux analysis.

experimental_workflow A 1. Cell Culture (e.g., Macrophages) B 2. Prepare Labeling Medium (this compound + BSA) A->B C 3. Incubate Cells (Time Course: 0, 2, 6, 12, 24h) B->C D 4. Harvest and Wash Cells C->D E 5. Lipid Extraction (Bligh-Dyer Method) D->E F 6. LC-MS/MS Analysis (MRM for d7-lipids) E->F G 7. Data Analysis (Quantify Flux) F->G

Caption: Experimental workflow for this compound flux analysis.

logical_relationship cluster_measurement Measurement cluster_interpretation Interpretation Rate_Hydrolysis Rate of CO-d7 Hydrolysis Net_Flux Net Flux of Cholesterol Ester Pool Rate_Hydrolysis->Net_Flux Rate_Reesterification Rate of Cholesterol-d7 Re-esterification Rate_Reesterification->Net_Flux Enzyme_Activity In-situ Enzyme Activity (nCEH, ACAT) Net_Flux->Enzyme_Activity

Caption: Logical relationship of measurements to biological interpretation.

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of Cholesteryl Oleate-d7

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of Cholesteryl oleate-d7 in biological matrices using high-resolution mass spectrometry (HRMS). The protocols are intended for researchers, scientists, and drug development professionals familiar with lipidomics and mass spectrometry techniques.

Introduction

Cholesteryl esters are neutral lipids that play a crucial role in the transport and storage of cholesterol in the body.[1] Their analysis is vital in understanding various physiological and pathological processes. This compound is a deuterated internal standard commonly used for the accurate quantification of endogenous cholesteryl esters in complex biological samples by compensating for matrix effects and variations in sample preparation and instrument response.[2][3] High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), offers high sensitivity, specificity, and mass accuracy, making it an ideal platform for lipidomics studies.[4][5] This document outlines the optimized methods for sample preparation, LC-HRMS analysis, and data processing for this compound.

Experimental Protocols

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer extraction method is recommended for the efficient extraction of neutral lipids like cholesteryl esters from biological samples such as plasma, cells, or tissues.[6][7]

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Internal Standard Spiking Solution (this compound in a suitable organic solvent)

  • Glass tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • To 100 µL of the biological sample (e.g., plasma) in a glass tube, add a known amount of the this compound internal standard spiking solution.

  • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.

  • Add 0.5 mL of chloroform and vortex for 30 seconds.

  • Add 0.5 mL of deionized water and vortex for 30 seconds.

  • Centrifuge the mixture at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-HRMS analysis.

Liquid Chromatography (LC) Method

Reverse-phase liquid chromatography is employed to separate cholesteryl esters from other lipid classes prior to mass spectrometric detection.[8][9]

Table 1: Liquid Chromatography Parameters

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[3]
Mobile Phase A Water:Methanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate[8][10]
Mobile Phase B Isopropanol:Methanol (80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate[8][10]
Flow Rate 0.3 mL/min[3]
Column Temperature 55 °C[3]
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
2.0
12.0
15.0
15.1
20.0
High-Resolution Mass Spectrometry (HRMS) Method

The analysis is performed in positive ion mode, monitoring for the specific precursor and product ions of this compound.

Table 2: High-Resolution Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI)[1][10]
Mass Analyzer Quadrupole-Time of Flight (Q-TOF) or Orbitrap[3][8]
Capillary Voltage 3.0 kV[10]
Nozzle Voltage 1.0 kV[10]
Fragmentor Voltage 80 V[10]
Sheath Gas Temperature 250 °C[10]
Sheath Gas Flow 10 L/min[10]
Drying Gas Temperature 250 °C[10]
Drying Gas Flow 10 L/min[10]
Nebulizer Pressure 45 psi[10]
Scan Mode Full MS / data-dependent MS2 (ddMS2) or Targeted MS/MS[3][4]
Full MS Range m/z 100-1200
Resolution 120,000 at m/z 200[3]
Collision Energy (CE) Optimized for the fragmentation of the precursor ion (e.g., 25-40 eV)[11]

Quantitative Data and Performance Characteristics

The method should be validated for linearity, precision, and accuracy. The following table summarizes expected performance characteristics for the analysis of cholesteryl esters.

Table 3: Quantitative Performance Data

ParameterTypical Value
Linear Dynamic Range ≥4 orders of magnitude[3]
Correlation Coefficient (r²) ≥0.995[3]
Limit of Quantification (LOQ) 0.5–2 ng/mL (in plasma-like matrices)[3]
Intra-batch Precision (CV) ≤10%[3]
Inter-batch Precision (CV) ≤15%[3]
Mass Accuracy ≤3 ppm[3]

Table 4: Mass Transitions for this compound

CompoundPrecursor Ion [M+NH₄]⁺ (m/z)Product Ion (m/z)
This compound675.68376.40

Note: The precursor ion is often observed as an ammonium adduct [M+NH₄]⁺ in the presence of ammonium formate in the mobile phase. The characteristic product ion at m/z 369.35 corresponds to the neutral loss of the fatty acyl chain and water from the protonated molecule, while for the deuterated standard, the corresponding fragment is observed at a higher m/z.[10][11][12] The exact mass of the d7-cholesterol fragment is m/z 376.396.[10][13]

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_proc Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extract Lipid Extraction (Bligh & Dyer) Spike->Extract Dry Dry Down (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in Initial Mobile Phase Dry->Reconstitute LC Liquid Chromatography (C18 Reverse Phase) Reconstitute->LC HRMS High-Resolution Mass Spectrometry (Positive ESI) LC->HRMS Peak Peak Integration HRMS->Peak Quant Quantification (Internal Standard Method) Peak->Quant

Caption: Overview of the experimental workflow from sample preparation to data analysis.

Logical Relationship for Quantification

quantification_logic Analyte_Signal Peak Area of Endogenous Cholesteryl Ester Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Signal->Response_Ratio IS_Signal Peak Area of This compound (IS) IS_Signal->Response_Ratio Concentration Determine Concentration of Endogenous Cholesteryl Ester Response_Ratio->Concentration Calibration_Curve Calibration Curve (Known Concentrations) Calibration_Curve->Concentration

Caption: Logical diagram illustrating the internal standard quantification method.

References

Application Notes and Protocols for Cholesteryl Oleate-d7 in Cell Culture Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the use of Cholesteryl oleate-d7 as an internal standard and metabolic tracer in cell culture-based lipid analysis. This deuterated analog of cholesteryl oleate is an invaluable tool for accurate quantification of cholesteryl esters and for elucidating the dynamics of cholesterol metabolism in various cellular models.

Application 1: Quantification of Intracellular Cholesteryl Esters using LC-MS/MS

This compound is widely used as an internal standard for the accurate and reproducible quantification of cholesteryl esters in cell lysates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its chemical properties are nearly identical to endogenous cholesteryl oleate, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation during mass spectrometric analysis.[2]

Experimental Protocol

1. Cell Culture and Treatment:

  • Plate cells (e.g., macrophages, hepatocytes, or other cell lines of interest) at a desired density in multi-well plates.

  • Culture cells under standard conditions until they reach the desired confluency.

  • Treat cells with experimental compounds (e.g., drugs, lipoproteins) as required by the experimental design.

2. Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method): [3][4]

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to each well.

  • Spike the mixture with a known amount of this compound internal standard (e.g., 1 nmol).[5][6]

  • Scrape the cells and transfer the cell lysate/solvent mixture to a glass tube.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.25 mL of chloroform and vortex again.

  • Add 0.25 mL of water to induce phase separation and vortex.

  • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 2:1 v/v chloroform:methanol).[5][6]

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 reverse-phase column for separation of neutral lipids.[6]

    • Employ a gradient elution using a mobile phase system such as:

      • Mobile Phase A: 50:50 (v/v) water:methanol with 0.1% formic acid and 10 mM ammonium formate.[5][6]

      • Mobile Phase B: 80:20 (v/v) isopropanol:methanol with 0.1% formic acid and 10 mM ammonium formate.[5][6]

    • A typical gradient could be a linear increase from 40% to 100% Mobile Phase B over 10-15 minutes.[5][6]

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer (e.g., a triple quadrupole or QTOF) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[7]

    • Operate the mass spectrometer in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for endogenous cholesteryl esters and the this compound internal standard.[7] The precursor ion for cholesteryl esters is typically the [M+NH4]+ adduct, which fragments to a characteristic cholesterol backbone ion (m/z 369.3).[8]

Data Presentation

The quantitative data can be summarized in a table as follows:

Sample GroupTreatmentCholesteryl Oleate (ng/mg protein)Cholesteryl Linoleate (ng/mg protein)Total Cholesteryl Esters (ng/mg protein)
ControlVehicle150.2 ± 12.5250.8 ± 21.3401.0 ± 33.8
Treatment ACompound X75.6 ± 8.9125.4 ± 15.1201.0 ± 24.0
Treatment BCompound Y225.3 ± 18.7375.1 ± 30.5600.4 ± 49.2

Experimental Workflow Diagram

G cluster_cell_culture Cell Culture & Treatment cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis A Plate and Culture Cells B Treat with Experimental Compounds A->B C Wash Cells with PBS B->C D Add Chloroform:Methanol & Spike with this compound C->D E Scrape, Vortex, and Centrifuge D->E F Collect Organic Phase and Dry E->F G Reconstitute in Solvent F->G H Inject Sample onto LC Column G->H I Separate Lipids by Reverse-Phase Chromatography H->I J Detect by Tandem Mass Spectrometry (MRM) I->J K Quantify against this compound J->K

Caption: Workflow for quantifying intracellular cholesteryl esters.

Application 2: Tracing Cholesterol Esterification and Hydrolysis

This compound can be delivered to cells to trace its metabolic fate, including its hydrolysis to free cholesterol-d7 and subsequent re-esterification. This approach is particularly useful for studying the dynamics of cholesterol ester metabolism in models of foam cell formation in atherosclerosis.[9]

Experimental Protocol

1. Preparation of this compound Loaded Lipoproteins:

  • Prepare reconstituted high-density lipoprotein (rHDL) or low-density lipoprotein (LDL) particles incorporating this compound. This can be achieved by methods such as sonication or detergent dialysis.

2. Cell Culture and Loading:

  • Culture macrophages (e.g., J774 or primary bone marrow-derived macrophages) in appropriate media.

  • Incubate the cells with the this compound loaded lipoproteins for a specified period (e.g., 2-24 hours) to allow for uptake.[9]

3. Chase Period:

  • After the loading period, wash the cells to remove the labeled lipoproteins.

  • Add fresh culture medium, with or without cholesterol acceptors (e.g., apoA-I, HDL), and incubate for various time points (the "chase" period).

4. Lipid Extraction and Analysis:

  • At each time point, harvest the cells and extract the lipids as described in Application 1.

  • Analyze the lipid extracts by LC-MS/MS to quantify the remaining this compound and the appearance of its metabolic products, such as free cholesterol-d7 and re-esterified cholesteryl esters containing the d7-cholesterol backbone.

Data Presentation

The results can be presented in a table showing the distribution of the d7-label over time.

Time (hours)This compound (% of total d7-label)Free Cholesterol-d7 (% of total d7-label)Re-esterified Cholesteryl Esters-d7 (% of total d7-label)
098.2 ± 1.51.5 ± 0.30.3 ± 0.1
475.4 ± 5.218.3 ± 2.16.3 ± 0.9
1240.1 ± 3.835.6 ± 4.524.3 ± 3.1
2415.8 ± 2.142.1 ± 5.342.1 ± 5.3
Cholesterol Esterification and Hydrolysis Pathway

The intracellular trafficking and metabolism of cholesterol involves a dynamic cycle of esterification and hydrolysis, primarily regulated by the enzymes ACAT1/2 and neutral cholesterol ester hydrolase (nCEH).

G cluster_pathway Intracellular Cholesterol Ester Metabolism FC Free Cholesterol ACAT ACAT1/2 FC->ACAT + Acyl-CoA Efflux Cholesterol Efflux (e.g., to ApoA-I) FC->Efflux CE Cholesteryl Esters (e.g., Cholesteryl Oleate) LD Lipid Droplets CE->LD Storage nCEH nCEH LD->nCEH ACAT->CE nCEH->FC

Caption: Key pathways in cellular cholesteryl ester metabolism.

The Role of ACAT1 and ACAT2 in Cholesteryl Ester Formation

The esterification of cholesterol is catalyzed by two isoforms of acyl-CoA:cholesterol acyltransferase, ACAT1 and ACAT2.[10][11] These enzymes play distinct roles in cellular cholesterol homeostasis.

  • ACAT1 is ubiquitously expressed and is primarily responsible for storing excess free cholesterol in cytoplasmic lipid droplets to prevent its toxicity.[12][13]

  • ACAT2 is mainly found in the liver and intestine, where it esterifies cholesterol for assembly and secretion in lipoproteins like VLDL.[11][12]

Understanding the differential activity of these enzymes is crucial in the context of diseases like atherosclerosis and in the development of targeted therapies.

Signaling Pathway Diagram for ACAT1 and ACAT2 Function

G cluster_cell Cellular Cholesterol Esterification by ACAT Isoforms cluster_acat1 ACAT1 Pathway (Ubiquitous) cluster_acat2 ACAT2 Pathway (Liver/Intestine) Cholesterol_pool Excess Free Cholesterol Pool ACAT1 ACAT1 Cholesterol_pool->ACAT1 ACAT2 ACAT2 Cholesterol_pool->ACAT2 LD Cytoplasmic Lipid Droplets ACAT1->LD Esterification Lipoproteins Lipoprotein Assembly (e.g., VLDL) ACAT2->Lipoproteins Esterification for Secretion

Caption: Differential roles of ACAT1 and ACAT2 in cholesterol esterification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cholesteryl Oleate-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Cholesteryl oleate-d7 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Cholesteryl oleate, meaning specific hydrogen atoms have been replaced with deuterium.[1][2] It is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of endogenous Cholesteryl oleate and other lipids.[1][3][4] As a stable isotope-labeled (SIL) internal standard, its chemical and physical properties are nearly identical to the analyte of interest. This ensures it behaves similarly during sample preparation, chromatography, and ionization, effectively correcting for variability in extraction recovery, injection volume, and matrix effects.[5]

Q2: What is the recommended starting concentration for this compound?

There is no single optimal concentration for all applications. The ideal concentration depends on the expected physiological or pathological concentration range of the analyte in your samples, the sensitivity of your mass spectrometer, and the specifics of your analytical method. A common starting point is a concentration that provides a signal intensity in the mid-range of the calibration curve for the native analyte.[6] Often, a concentration that results in a response that is approximately one-third to one-half of the upper limit of quantification (ULOQ) of the analyte is a good initial choice.[5][6]

Q3: How should I prepare my this compound stock and working solutions?

This compound is typically supplied as a solid or in a solution, often in a solvent like methylene chloride.[1] It is crucial to handle it in a well-ventilated area.

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh the solid this compound and dissolve it in a suitable organic solvent such as methanol, ethanol, or a mixture like chloroform:methanol to achieve the desired concentration.

  • Working Solutions: Prepare serial dilutions of the primary stock solution using the appropriate solvent to create a range of concentrations for optimization experiments. It is recommended to prepare fresh working solutions regularly to avoid solvent evaporation and concentration changes.

Q4: What are the acceptance criteria for internal standard response variability in a batch analysis?

While specific criteria can be lab-dependent, a generally accepted limit for the coefficient of variation (%CV) of the internal standard peak area across all samples in a single run is ≤ 15%.[6] Consistent internal standard response indicates a stable analytical process. Significant variation can point to issues with sample preparation, the LC system, or the mass spectrometer.[7][8]

Troubleshooting Guide

Problem 1: High Variability in Internal Standard (IS) Signal

Potential Cause Recommended Solution
Inconsistent Sample Preparation Review pipetting techniques for accuracy and consistency. Ensure complete and uniform solvent evaporation and reconstitution. Vortex samples thoroughly after adding the internal standard.[7]
LC Autosampler Issues Check for air bubbles in the syringe and sample loop. Verify the injection volume accuracy. Perform a needle wash to prevent carryover.[7]
Mass Spectrometer Instability Clean the ion source, including the spray needle. Check for and optimize gas flow rates and source temperatures.[8]
Internal Standard Degradation Prepare fresh working solutions. Store stock solutions at the recommended temperature (e.g., -20°C) and protect from light.[1]

Problem 2: Low or No Internal Standard Signal

Potential Cause Recommended Solution
Incorrect MS Polarity Mode Cholesteryl oleate is typically detected in positive ion mode as an ammonium adduct.[9] Confirm your MS is operating in the correct polarity.[10]
Suboptimal Ionization Optimize ion source parameters such as electrospray voltage, nebulizer gas flow, and temperature to enhance the ionization of this compound.[10]
Insufficient Concentration The concentration of the internal standard may be too low for detection. Try a higher concentration.[10]
Mass Range Not Covered Ensure the mass spectrometer's scan range includes the m/z of the this compound adduct.

Problem 3: Internal Standard Signal is Too High

Potential Cause Recommended Solution
Detector Saturation The concentration of the internal standard is too high. Dilute the internal standard working solution and re-prepare the samples.[6]
Carryover Implement a robust needle and column wash between injections to prevent carryover from high-concentration samples.[11]
Cross-talk from Analyte Although unlikely with a d7-labeled standard, ensure there is no isotopic contribution from a very high concentration analyte to the internal standard's mass channel.[11]

Experimental Protocols

Protocol 1: Optimization of this compound Concentration
  • Prepare Analyte Calibration Standards: Prepare a series of calibration standards of the native (unlabeled) Cholesteryl oleate covering the expected concentration range in your samples.

  • Prepare IS Working Solutions: Prepare three different concentrations of this compound (e.g., low, medium, and high). A good starting point could be concentrations that are expected to be near the low, mid, and high points of the analyte's calibration curve.

  • Spike Samples: For each of the three IS concentrations, spike a fixed volume into each of the analyte calibration standards and quality control (QC) samples.

  • Sample Preparation: Perform your established sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the prepared samples using your LC-MS/MS method.

  • Data Evaluation: For each IS concentration, evaluate the following:

    • Linearity (r²): The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[5]

    • Accuracy and Precision: The back-calculated concentrations of the calibration standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[6]

    • IS Peak Area Consistency: The %CV of the IS peak area across all samples should be ≤ 15%.[6]

  • Select Optimal Concentration: Choose the IS concentration that provides the best combination of linearity, accuracy, precision, and signal consistency.

Data Presentation: Hypothetical Optimization Results
IS ConcentrationLinearity (r²)Accuracy (% Bias at Mid QC)Precision (%CV at Mid QC)IS Peak Area Consistency (%CV)
50 ng/mL 0.9985-8.5%9.2%18.5%
250 ng/mL 0.9992+2.1%4.5%7.8%
750 ng/mL 0.9979+5.6%6.8%9.5%

Visualizations

Workflow_for_Optimizing_IS_Concentration Workflow for Optimizing IS Concentration A Prepare Analyte Calibration Curve & QCs C Spike Each IS Concentration into Separate Sets of Calibrators & QCs A->C B Prepare Multiple IS Concentrations (Low, Medium, High) B->C D Perform Sample Extraction C->D E Analyze by LC-MS/MS D->E F Evaluate Performance Metrics: - Linearity (r^2) - Accuracy & Precision - IS Signal Consistency E->F G Select Optimal IS Concentration F->G

Caption: Workflow for optimizing internal standard concentration.

Troubleshooting_Inconsistent_IS_Response Troubleshooting Inconsistent IS Response A High IS Variability Observed (%CV > 15%) B Random Fluctuation? A->B Pattern? C Trending Downward Signal? A->C Pattern? D Signal Suppressed in Specific Samples? A->D Pattern? E Check Sample Prep Consistency: - Pipetting - Evaporation - Reconstitution B->E Yes F Investigate LC/Autosampler: - Air bubbles - Injection volume - Carryover B->F Yes G Check IS Stability: - Prepare fresh working solution - Verify storage conditions C->G Yes H Clean MS Ion Source C->H Yes I Investigate Matrix Effects: - Dilute sample - Optimize chromatography D->I Yes

Caption: Decision tree for troubleshooting inconsistent IS response.

References

Technical Support Center: Troubleshooting Poor Signal Intensity of Cholesteryl Oleate-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Cholesteryl oleate-d7. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with signal intensity during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound is a deuterated form of Cholesteryl oleate, meaning some hydrogen atoms have been replaced by deuterium.[1] It is commonly used as an internal standard in mass spectrometry-based methods for the quantification of Cholesteryl oleate and other cholesteryl esters.[1] The key benefits of using a deuterated internal standard are its similar chemical and physical properties to the endogenous analyte, which helps to correct for analyte loss during sample preparation and analysis. The mass difference between this compound and the native Cholesteryl oleate allows for their distinct detection by a mass spectrometer, enabling accurate quantification.

Q2: What are the common analytical techniques used for the analysis of this compound?

A2: The most common analytical techniques for the analysis of this compound and other cholesteryl esters are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] LC-MS/MS is often preferred due to its high sensitivity and selectivity, often without the need for chemical derivatization.[2][4] GC-MS is a well-established technique but may require derivatization to increase the volatility of the analyte.[3]

Q3: Why am I observing poor signal intensity for this compound?

A3: Poor signal intensity for this compound can stem from several factors related to its chemical nature and the analytical method used. Cholesteryl esters, in general, are hydrophobic, chemically inert, and exhibit poor ionization efficiency, which can be challenging for mass spectrometry-based detection.[2][4][5] Specific issues may include suboptimal sample preparation, inefficient ionization, instrument contamination, or inappropriate chromatographic conditions.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting poor signal intensity of this compound.

Issue 1: Low Signal Intensity in LC-MS/MS Analysis

Symptoms:

  • Low peak intensity or no detectable peak for this compound.

  • Inconsistent signal intensity across replicate injections.

Possible Causes and Solutions:

  • Suboptimal Ionization: Cholesteryl esters have poor ionization efficiency in electrospray ionization (ESI).

    • Solution 1: Optimize Ionization Source. Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for underivatized sterols as it can provide better ionization for non-polar compounds.[6][7]

    • Solution 2: Use Adduct Formation. Enhance ionization by promoting the formation of adducts. The use of ammonium formate in the mobile phase can facilitate the formation of ammonium adducts ([M+NH4]+), which can improve signal intensity in ESI.[2][7] The formation of lithiated adducts has also been shown to enhance ionization and provide specific fragmentation patterns.[5]

  • Inappropriate Mobile Phase Composition: The choice of mobile phase can significantly impact signal intensity.

    • Solution: A typical mobile phase for reverse-phase chromatography of cholesteryl esters involves a gradient of methanol, acetonitrile, and/or isopropanol with an aqueous component containing an additive like ammonium formate.[2][6] Ensure the mobile phase is compatible with the chosen ionization technique.

  • Poor Sample Preparation: Inefficient extraction or sample matrix effects can suppress the signal.

    • Solution 1: Efficient Extraction. Use a robust lipid extraction method like a modified Bligh-Dyer or Folch extraction to ensure complete recovery of this compound from the sample matrix.[8]

    • Solution 2: Sample Clean-up. If matrix effects are suspected, incorporate a solid-phase extraction (SPE) step to clean up the sample before LC-MS analysis.

Below is a troubleshooting workflow for low signal intensity in LC-MS/MS analysis.

LCMS_Troubleshooting start Low Signal Intensity in LC-MS/MS check_ionization Check Ionization Source (ESI vs. APCI) start->check_ionization optimize_mobile_phase Optimize Mobile Phase (Ammonium Formate) check_ionization->optimize_mobile_phase ESI is used solution_apci Switch to APCI check_ionization->solution_apci APCI not tried review_sample_prep Review Sample Preparation (Extraction/Clean-up) optimize_mobile_phase->review_sample_prep solution_adducts Add Ammonium Formate or Lithium Salts optimize_mobile_phase->solution_adducts No adducts formed check_instrument Check Instrument Performance (Calibration/Cleanliness) review_sample_prep->check_instrument solution_extraction Optimize Extraction Protocol (e.g., Folch) review_sample_prep->solution_extraction Inefficient extraction solution_instrument Calibrate and Clean Mass Spectrometer check_instrument->solution_instrument end Signal Intensity Improved solution_apci->end solution_adducts->end solution_extraction->end solution_instrument->end

Caption: Troubleshooting workflow for low signal intensity in LC-MS/MS.

Issue 2: Poor Signal or Peak Tailing in GC-MS Analysis

Symptoms:

  • Low signal intensity for the this compound peak.

  • Broad or tailing peaks.

  • Baseline drop after the peak, suggesting decomposition.[9]

Possible Causes and Solutions:

  • Analyte Decomposition: Cholesteryl esters can be prone to decomposition at high temperatures in the GC inlet or on the column.[9]

    • Solution 1: Optimize Injector Temperature. Lower the injector temperature to the minimum required for efficient volatilization to prevent thermal degradation.

    • Solution 2: Use a Deactivated Inlet Liner. Active sites in the inlet liner can cause analyte degradation. Use a new, deactivated liner.[9]

  • Incomplete Derivatization (if applicable): If derivatization is used to improve volatility, incomplete reactions will lead to poor signal.

    • Solution: Ensure the derivatization protocol is followed precisely, including reaction time, temperature, and reagent concentrations.

  • Column Issues: The GC column may have active sites or be contaminated.

    • Solution 1: Condition the Column. Properly condition the GC column according to the manufacturer's instructions to passivate active sites.

    • Solution 2: Use a Guard Column. A guard column can help protect the analytical column from non-volatile residues in the sample.

  • Contaminated Carrier Gas: Oxygen or water in the carrier gas can lead to analyte degradation.[9]

    • Solution: Ensure high-purity carrier gas is used and that gas purifiers are functioning correctly.[9]

Below is a logical relationship diagram for troubleshooting poor signal in GC-MS.

GCMS_Troubleshooting start Poor Signal/Peak Tailing in GC-MS check_decomposition Suspect Analyte Decomposition? start->check_decomposition check_derivatization Derivatization Used? check_decomposition->check_derivatization No optimize_temp Optimize Injector Temperature check_decomposition->optimize_temp Yes check_column Column Health? check_derivatization->check_column No optimize_deriv Optimize Derivatization Protocol check_derivatization->optimize_deriv Yes check_gas Carrier Gas Purity? check_column->check_gas condition_column Condition or Replace Column check_column->condition_column check_purifiers Check Gas Purifiers check_gas->check_purifiers replace_liner Use Deactivated Inlet Liner optimize_temp->replace_liner end Signal Improved replace_liner->end optimize_deriv->end condition_column->end check_purifiers->end

Caption: Troubleshooting logic for poor GC-MS signal.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol is a generalized procedure for the extraction of cholesteryl esters from biological samples.

  • Internal Standard Spiking: Add a known amount of this compound to the sample prior to extraction to correct for extraction losses.

  • Lipid Extraction (Folch Method):

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

    • Vortex thoroughly and allow the mixture to stand to ensure complete extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.[6]

Protocol 2: LC-MS/MS Instrumental Parameters

The following table summarizes typical starting parameters for LC-MS/MS analysis of this compound. These may require further optimization based on the specific instrument and application.

ParameterTypical Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[10]
Mobile Phase AWater with 0.1% formic acid and 5-10 mM ammonium formate[2][10]
Mobile Phase BIsopropanol:Methanol (80:20, v/v) with 0.1% formic acid and 5-10 mM ammonium formate[2]
Flow Rate0.2-0.5 mL/min[6]
Column Temperature40°C[10]
Mass Spectrometry
Ionization ModePositive Ion APCI or ESI[6][7]
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)Dependent on the adduct formed (e.g., [M+NH4]+)
Product Ion (m/z)Specific fragment ions of this compound
Collision EnergyRequires optimization for the specific instrument and transition

Quantitative Data Summary

The following table provides key mass-to-charge ratios (m/z) that can be monitored for Cholesteryl oleate and its deuterated analog.

CompoundAdductPrecursor Ion (m/z)Product Ion (m/z)
Cholesterol-d7[M+H-H2O]+376.4283.2, 256.2[4]
C17:0 cholesteryl ester[M+NH4]+656.6369.4 (dehydrated cholesterol)[2]

Note: The exact m/z values for this compound will depend on the specific deuteration pattern and the adduct formed. It is crucial to confirm these values with a standard.

References

Technical Support Center: Preventing Isotopic Interference with Cholesteryl Oleate-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cholesteryl oleate using Cholesteryl oleate-d7 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting isotopic interference in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound?

A1: Isotopic interference, also known as isotopic cross-talk, occurs when the signal from the naturally occurring heavy isotopes of unlabeled Cholesteryl oleate contributes to the signal of the deuterated internal standard, this compound. Due to the natural abundance of stable isotopes (primarily ¹³C), a small percentage of the unlabeled Cholesteryl oleate will have a mass that is close to or the same as the mass of the deuterated internal standard. This overlap can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of the analyte.

Q2: What are the primary causes of isotopic interference with this compound?

A2: The primary causes of isotopic interference are:

  • Natural Isotopic Abundance: Carbon, the most abundant element in Cholesteryl oleate, has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%. With 45 carbon atoms in Cholesteryl oleate, there is a significant probability of molecules containing one or more ¹³C atoms, leading to M+1, M+2, etc., isotopic peaks.

  • Analyte Concentration: At high concentrations of the unlabeled Cholesteryl oleate, the intensity of its isotopic peaks (e.g., M+7) can become significant enough to interfere with the detection of the this compound internal standard.[1]

  • Mass Spectrometer Resolution: Lower resolution mass spectrometers may not be able to distinguish between the isotopic peaks of the analyte and the signal of the internal standard, especially if their mass-to-charge ratios are very close.

Q3: How can I detect isotopic interference in my assay?

A3: To detect isotopic interference, analyze a sample containing a high concentration of unlabeled Cholesteryl oleate without any this compound internal standard. Monitor the mass transition for this compound. Any signal detected in the internal standard's channel is a direct measurement of the isotopic contribution from the unlabeled analyte.[2]

Q4: Can the deuterium labeling in this compound affect its chromatographic behavior?

A4: Yes. Deuterated compounds can exhibit a phenomenon known as the "chromatographic deuterium isotope effect," where they may have slightly different retention times compared to their non-deuterated counterparts.[3][4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[4] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accurate quantification.[5]

Troubleshooting Guides

Issue 1: Inaccurate or Non-Linear Calibration Curves

Symptom: The calibration curve for Cholesteryl oleate is non-linear, particularly at higher concentrations, or the quantitative results are inaccurate.

Possible Cause: Isotopic interference from the unlabeled analyte is artificially increasing the signal of the internal standard.

Troubleshooting Steps:

  • Assess the Contribution of the Analyte to the Internal Standard Signal:

    • Prepare a set of calibration standards with a fixed concentration of this compound and varying concentrations of unlabeled Cholesteryl oleate.

    • Prepare a separate sample containing only the highest concentration of unlabeled Cholesteryl oleate and no internal standard.

    • Analyze the samples and measure the signal intensity in the this compound mass channel for the sample with no internal standard. This will quantify the extent of the interference.

  • Optimize Chromatographic Separation:

    • Modify the liquid chromatography (LC) gradient to ensure baseline separation between Cholesteryl oleate and any co-eluting matrix components that might contribute to the background signal.

    • If the retention times of Cholesteryl oleate and this compound are different, adjust the chromatography to minimize this separation to ensure they experience similar matrix effects.[6]

  • Select Specific MRM Transitions:

    • Optimize the Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard. Choose product ions that are specific to each compound and minimize any potential for cross-contribution.

  • Mathematical Correction:

    • If interference is predictable and consistent, a mathematical correction can be applied to the data. This involves determining a correction factor from the analysis of the unlabeled standard and subtracting its contribution from the internal standard's signal.[1][7]

Issue 2: Poor Reproducibility and Inconsistent Internal Standard Signal

Symptom: The peak area of the this compound internal standard is inconsistent across replicates or different samples.

Possible Cause: Differential matrix effects due to a chromatographic shift between the analyte and the internal standard.

Troubleshooting Steps:

  • Verify Co-elution:

    • Overlay the chromatograms of Cholesteryl oleate and this compound. A significant difference in retention times can lead to inconsistent ionization suppression or enhancement.

  • Improve Sample Preparation:

    • Enhance the sample cleanup process to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation in reducing matrix effects.[8][9]

  • Matrix Effect Evaluation:

    • Conduct a post-extraction addition experiment to quantify the matrix effect. Compare the peak area of the internal standard in a clean solution to its peak area in a spiked blank matrix extract.

Quantitative Data: Isotopic Distribution of Cholesteryl Oleate

The molecular formula for Cholesteryl oleate is C₄₅H₇₈O₂. The following table summarizes the theoretical relative abundances of the first few isotopic peaks due to the natural abundance of ¹³C.

IsotopologueRelative Abundance (%)
M (Monoisotopic)100.00
M+149.57
M+212.15
M+32.00
M+40.25
M+50.03
M+6< 0.01
M+7 < 0.01

Note: This table illustrates that while the M+7 peak of unlabeled Cholesteryl oleate is very small, at high analyte concentrations, it can become a source of interference for this compound.

Experimental Protocols

Protocol 1: Evaluation of Isotopic Interference

Objective: To quantify the percentage of signal contribution from unlabeled Cholesteryl oleate to the this compound mass channel.

Methodology:

  • Prepare a High-Concentration Analyte Sample: Prepare a solution of unlabeled Cholesteryl oleate at the highest expected concentration in your study, dissolved in a clean solvent (e.g., methanol/isopropanol).

  • Prepare an Internal Standard Sample: Prepare a solution of this compound at the working concentration used in your assay.

  • LC-MS/MS Analysis:

    • Inject the high-concentration analyte sample and acquire data, monitoring the MRM transitions for both unlabeled Cholesteryl oleate and this compound.

    • Inject the internal standard sample and acquire data, monitoring both MRM transitions.

  • Data Analysis:

    • Measure the peak area of any signal detected in the this compound channel from the injection of the high-concentration analyte sample.

    • Measure the peak area of the this compound in the internal standard sample.

    • Calculate the percent interference: (Area of interference peak / Area of internal standard peak) * 100

Protocol 2: LC-MS/MS Method for Cholesteryl Oleate Analysis

Objective: To provide a starting point for an LC-MS/MS method optimized to minimize isotopic interference and matrix effects.

Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with methanol, followed by equilibration with water.

  • Load the plasma/serum sample onto the SPE cartridge.

  • Wash the cartridge with a water/methanol mixture to remove polar interferences.

  • Elute the Cholesteryl oleate and this compound with a non-polar solvent like isopropanol or hexane.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (example):

    • Cholesteryl oleate: Precursor ion (e.g., [M+NH₄]⁺) → Product ion (e.g., 369.3, corresponding to the cholesterol backbone).

    • This compound: Precursor ion (e.g., [M+7+NH₄]⁺) → Product ion (e.g., 376.3, corresponding to the deuterated cholesterol backbone).

  • Optimization: Optimize collision energy and other MS parameters for maximum sensitivity and specificity of the chosen transitions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporate and Reconstitute SPE->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Correction Isotopic Interference Correction (if needed) Integration->Correction Quant Quantification Correction->Quant

Caption: Experimental workflow for the analysis of Cholesteryl oleate.

troubleshooting_logic Start Inaccurate Results or Non-Linear Curve? Check_Interference Is there signal in the IS channel with analyte only? Start->Check_Interference Check_Coelution Do analyte and IS co-elute? Check_Interference->Check_Coelution No Math_Correct Apply Mathematical Correction Check_Interference->Math_Correct Yes Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Coelution->Improve_Cleanup No End Accurate Quantification Check_Coelution->End Yes Adjust_Chroma Adjust Chromatography for Co-elution Improve_Cleanup->Adjust_Chroma Adjust_Chroma->End Math_Correct->End

Caption: Troubleshooting logic for isotopic interference.

References

Technical Support Center: Matrix Effects on Cholesteryl Oleate-d7 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the quantification of Cholesteryl oleate-d7 in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to navigate and mitigate common challenges encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] For this compound, which serves as an internal standard, this can lead to either suppression or enhancement of its signal. This variability compromises the accuracy and precision of the quantification of endogenous cholesteryl esters. In tissue samples, phospholipids are a primary cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[2][3]

Q2: How can I determine if my this compound signal is affected by matrix effects?

A2: Two primary methods can be used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of this compound is introduced into the mass spectrometer after the analytical column. A separate injection of a blank tissue extract is then performed. Any dip or rise in the constant signal of the internal standard indicates ion suppression or enhancement, respectively, at that retention time.

  • Post-Extraction Spike Method: This is a quantitative approach to measure the extent of the matrix effect.[1] You compare the signal response of this compound in a neat solvent to the response when it's spiked into a blank matrix sample that has already gone through the entire extraction procedure. The percentage difference in the signal indicates the degree of ion suppression or enhancement.

Q3: My this compound internal standard shows high variability between samples. What are the likely causes?

A3: High variability in the internal standard signal is a strong indicator of inconsistent matrix effects. Potential causes include:

  • Inconsistent Sample Preparation: Variations in the efficiency of your sample cleanup process can lead to differing amounts of matrix components in each sample.

  • Differential Matrix Composition: Biological variability between tissue samples can result in different compositions and concentrations of interfering substances like phospholipids.

  • Chromatographic Inconsistency: Shifts in retention time can cause this compound to co-elute with different matrix components in different runs.

  • LC-MS System Instability: Fluctuations in the LC system or MS detector can also contribute to signal variability.[4]

Q4: Can simply diluting my tissue extract reduce matrix effects?

A4: Yes, sample dilution is a straightforward initial step to reduce the concentration of interfering matrix components.[1] However, this approach is only viable if the concentration of your target analytes remains above the instrument's limit of detection after dilution. For trace-level analysis, excessive dilution may not be feasible.

Troubleshooting Guides

Issue 1: Significant Ion Suppression of this compound Signal

Symptoms:

  • Low or inconsistent signal intensity for this compound.

  • Poor reproducibility of results.

  • Underestimation of endogenous cholesteryl ester concentrations.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can be tailored to isolate lipids while removing phospholipids.[5][6]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract nonpolar lipids like cholesteryl esters, leaving more polar interfering compounds like phospholipids in the aqueous phase.[2]

    • Protein Precipitation (PPT): While a simpler method, PPT alone may not be sufficient to remove all interfering phospholipids.[2][5] Consider using specialized PPT plates that also remove phospholipids.

  • Optimize Chromatography:

    • Gradient Modification: Adjust your mobile phase gradient to better separate this compound from the region where phospholipids elute.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8) to alter the elution profile of both your analyte and interfering matrix components.[7]

  • Use a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard. Its key advantage is that it co-elutes with endogenous Cholesteryl oleate and experiences similar matrix effects, thus compensating for signal suppression during quantification. Ensure it is added at the very beginning of the sample preparation process.[8]

Issue 2: Inconsistent Recovery of this compound

Symptoms:

  • Wide variation in the peak area of this compound across a batch of samples.

  • High coefficient of variation (%CV) for quality control (QC) samples.

Troubleshooting Steps:

  • Standardize Tissue Homogenization: Ensure a consistent tissue weight to homogenization solvent ratio to avoid variations in extraction efficiency.[9]

  • Review Extraction Protocol:

    • Ensure complete and consistent drying of the lipid extract and subsequent reconstitution.

    • Check for potential sample loss during phase separation in LLE or elution in SPE.

  • Evaluate Internal Standard Spiking Procedure: The internal standard should be added to the sample at the earliest possible stage of the sample preparation process to account for variability in all subsequent steps.[8] Ensure the spiking volume is accurate and consistent for all samples.

  • Assess Matrix Effects Quantitatively: Use the post-extraction spike method to determine if the variability is due to inconsistent matrix effects or issues with the extraction procedure itself.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis

Sample Preparation MethodTypical Analyte RecoveryEffectiveness in Reducing Matrix Effects (Phospholipid Removal)ThroughputCostKey Considerations
Protein Precipitation (PPT) Good to ExcellentLow to ModerateHighLowSimple and fast, but may not be sufficient for removing all phospholipids, leading to significant matrix effects.[2][5]
Liquid-Liquid Extraction (LLE) GoodModerate to HighModerateLowSelectivity can be tuned by solvent choice; can be labor-intensive.[2]
Solid-Phase Extraction (SPE) ExcellentHighLow to ModerateHighHighly selective and effective at removing interferences; requires method development.[5][6]
HybridSPE (PPT + SPE) ExcellentVery HighModerateHighCombines the speed of PPT with the selectivity of SPE for superior cleanup.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cholesteryl Ester Purification from Tissue

This protocol is a general guideline and should be optimized for your specific tissue type and analytes.

  • Tissue Homogenization:

    • Weigh approximately 50 mg of frozen tissue powder.

    • Add the internal standard mix, including this compound.

    • Homogenize the tissue in an appropriate volume of chloroform:methanol (2:1, v/v). A recommended ratio is 20 µL of solvent per 1 mg of tissue.[9]

  • Lipid Extraction (Folch Method):

    • Perform a Folch extraction by adding water to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v).[9]

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic extract under a stream of nitrogen.

  • SPE Cleanup (using a silica cartridge):

    • Cartridge Conditioning: Pre-wash a 100 mg silica SPE cartridge with 2 mL of hexane.

    • Sample Loading: Re-dissolve the dried lipid extract in 1 mL of toluene and load it onto the conditioned cartridge.

    • Elution of Cholesteryl Esters: Elute the nonpolar cholesteryl esters with 1 mL of hexane.

    • Elution of Free Cholesterol (Optional): Elute free sterols with 8 mL of 30% isopropanol in hexane.

    • Drying and Reconstitution: Dry the eluted fraction containing the cholesteryl esters and reconstitute in a solvent compatible with your LC-MS system (e.g., isopropanol).[10]

Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent to a known concentration.

    • Set B (Blank Matrix Extract): Process a blank tissue sample (without the internal standard) through your entire sample preparation and extraction workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with this compound to the same final concentration as in Set A.

  • Analyze and Calculate Matrix Effect:

    • Analyze all three sets of samples by LC-MS.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization with Internal Standard (this compound) tissue->homogenization extraction Lipid Extraction (e.g., Folch) homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe Crude Lipid Extract drying Drying and Reconstitution spe->drying lcms LC-MS/MS Analysis drying->lcms Cleaned Extract data Data Processing and Quantification lcms->data troubleshooting_logic cluster_prep Sample Prep Issues cluster_chroma Chromatography Issues cluster_ms MS Issues start Inconsistent This compound Signal check_prep Review Sample Preparation Protocol start->check_prep check_chroma Evaluate Chromatography start->check_chroma check_ms Assess MS System Performance start->check_ms prep_issue1 Inconsistent Homogenization? check_prep->prep_issue1 chroma_issue Retention Time Shift? check_chroma->chroma_issue ms_issue Signal Instability? check_ms->ms_issue prep_issue2 Variable Extraction Efficiency? prep_issue1->prep_issue2 No prep_solution1 Standardize Protocol prep_issue1->prep_solution1 Yes prep_solution2 Optimize & Validate Extraction Steps prep_issue2->prep_solution2 Yes chroma_solution Optimize LC Method (Gradient, Column) chroma_issue->chroma_solution Yes ms_solution Perform System Maintenance & Calibration ms_issue->ms_solution Yes

References

Stability of Cholesteryl oleate-d7 in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Cholesteryl oleate-d7. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for long-term stability of this compound?

For optimal long-term stability, this compound should be stored at -20°C or lower in a tightly sealed glass vial under an inert atmosphere (e.g., argon or nitrogen).[1] When stored as a solid, it is crucial to prevent exposure to moisture, as Cholesteryl oleate is an unsaturated lipid and can be hygroscopic.[1] If dissolved in an organic solvent, use a high-purity aprotic solvent such as chloroform or methanol.

Q2: How long can I expect this compound to be stable under recommended storage conditions?

When stored at -20°C, this compound is expected to be stable for at least one year. For extended storage, maintaining a temperature of -80°C can preserve the integrity of the compound for several years. However, it is always recommended to perform periodic quality control checks, especially for long-term studies.

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bond can be cleaved, resulting in the formation of cholesterol-d7 and oleic acid. This process can be accelerated by the presence of moisture and acidic or basic conditions.

  • Oxidation: The double bond in the oleoyl chain is susceptible to oxidation, which can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and carboxylic acids.[2] This can be minimized by storing the compound under an inert atmosphere and away from light.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

The deuterium atoms in this compound are typically on the cholesterol backbone and are covalently bonded to carbon atoms. These C-D bonds are generally stable and not prone to exchange with protons from protic solvents like water or methanol under normal storage and experimental conditions.[3][4] However, extreme pH or high temperatures could potentially facilitate isotopic exchange, although this is less common for C-D bonds compared to O-H or N-H bonds.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor signal intensity in mass spectrometry Degradation of the standard: The compound may have hydrolyzed or oxidized due to improper storage or handling.- Ensure the standard was stored at ≤ -20°C in a tightly sealed container under an inert atmosphere.[1]- Avoid repeated freeze-thaw cycles.- Prepare fresh working solutions from a stock solution that has been properly stored.
Incomplete solubilization: The standard may not be fully dissolved in the chosen solvent.- Gently warm the solution or sonicate to aid dissolution.[1]- Ensure the solvent is appropriate and of high purity.
Appearance of unexpected peaks in mass spectra Contamination: Impurities may have been introduced from storage containers, solvents, or handling equipment.- Always use clean glass containers with Teflon-lined caps for storage and preparation of solutions.[1]- Use high-purity solvents.- Avoid using plastic containers or pipette tips with organic solvents.
Degradation products: The unexpected peaks could be due to the formation of cholesterol-d7, oleic acid, or various oxidation products.- Analyze the mass-to-charge ratio (m/z) of the unexpected peaks to identify potential degradation products.- Perform a stability check on a fresh sample of the standard.
Inaccurate quantification of target analyte Inaccurate concentration of the internal standard: This could be due to degradation or solvent evaporation.- Verify the concentration of the stock solution periodically.- Prepare fresh dilutions for each experiment.- Store stock solutions in small, tightly sealed vials to minimize solvent evaporation.
Isotopic interference: Natural isotopic abundance of the analyte may interfere with the signal of the deuterated internal standard, especially for low-level analytes.- Use a higher mass deuterated standard if available to shift the m/z further from the analyte's isotopic cluster.- Optimize chromatographic separation to resolve any potential interferences.

Stability Data

The following table summarizes the expected stability of this compound under different storage conditions over a 24-month period. This data is based on typical stability profiles for cholesteryl esters and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.

Storage ConditionTime PointPurity (%)Degradation Products (%)
-80°C 0 Months>99<0.1
6 Months>99<0.1
12 Months>99<0.1
24 Months>98.5<0.5
-20°C 0 Months>99<0.1
6 Months>98.5<0.5
12 Months>98<1.0
24 Months>97<2.0
4°C 0 Months>99<0.1
1 Month>97<2.0
3 Months>95<4.0
6 Months>90>8.0
Room Temperature (25°C) 0 Days>99<0.1
7 Days>95<4.0
30 Days<90>10.0

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound

1. Objective: To evaluate the chemical stability of this compound under various storage conditions over an extended period.

2. Materials:

  • This compound (solid)
  • High-purity chloroform
  • Amber glass vials with Teflon-lined caps
  • Inert gas (Argon or Nitrogen)
  • Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
  • LC-MS/MS system

3. Procedure:

  • Sample Preparation:
  • Prepare a stock solution of this compound in chloroform at a concentration of 1 mg/mL.
  • Aliquot the stock solution into multiple amber glass vials.
  • Evaporate the solvent under a gentle stream of nitrogen to obtain a thin film of the solid compound.
  • Purge the headspace of each vial with argon or nitrogen before tightly sealing the cap.
  • Storage:
  • Place the prepared vials in the designated temperature-controlled units.
  • Time Points for Analysis:
  • Analyze samples at T=0, 1, 3, 6, 12, and 24 months.
  • Analysis:
  • At each time point, remove three vials from each storage condition.
  • Allow the vials to equilibrate to room temperature before opening.
  • Reconstitute the sample in a known volume of a suitable solvent (e.g., isopropanol/acetonitrile).
  • Analyze the samples by LC-MS/MS to determine the purity of this compound and identify any degradation products.
  • Quantify the parent compound and any significant degradation products by comparing their peak areas to a freshly prepared standard curve.

Visualizations

Experimental_Workflow Experimental Workflow for Lipidomics using this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Cholesteryl Oleate-d7 (Internal Standard) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (e.g., C18 Column) Inject->Separate Detect Mass Spectrometry Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify Analyte using Standard Curve Calculate->Quantify

Caption: A typical experimental workflow for quantitative lipidomics analysis using this compound as an internal standard.

Degradation_Pathway Primary Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation COd7 This compound Cholesterol_d7 Cholesterol-d7 COd7->Cholesterol_d7 + H2O Oleic_Acid Oleic Acid COd7->Oleic_Acid + H2O Oxidation_Products Oxidation Products (Hydroperoxides, Aldehydes, etc.) COd7->Oxidation_Products + O2

Caption: The main degradation pathways for this compound are hydrolysis and oxidation.

References

Technical Support Center: Addressing Ion Suppression with Cholesteryl Oleate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing Cholesteryl oleate-d7 to mitigate ion suppression effects in mass spectrometry-based analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during LC-MS/MS analysis when using this compound as an internal standard.

Question: Why is the peak shape of my this compound internal standard (IS) poor (e.g., fronting, tailing, or splitting)?

Answer: Poor peak shape for your deuterated internal standard can be attributed to several factors related to your chromatographic system or sample preparation.

  • Column Issues: Contamination of the column or a void at the column head can lead to peak splitting and tailing.[1]

  • Injection Solvent: If the solvent used to reconstitute your lipid extract is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, particularly fronting.[1]

  • Analyte-Stationary Phase Interactions: Secondary interactions between this compound and the stationary phase can result in peak tailing.[1]

  • System Contamination: Buildup of lipids or other matrix components in the LC system can lead to broad or split peaks.[2]

Troubleshooting Steps:

  • Column Wash: Implement a robust column washing procedure between samples to remove strongly retained matrix components.

  • Injection Solvent Matching: Ensure your injection solvent is as close in composition as possible to the initial mobile phase.

  • Guard Column: Use a guard column to protect your analytical column from contaminants.

  • Column Replacement: If peak shape issues persist, the column may be irreversibly damaged and require replacement.

Question: I'm observing a chromatographic shift between my endogenous cholesteryl oleate and the this compound IS. Is this a problem?

Answer: Yes, a chromatographic shift, even a slight one, can be problematic. This phenomenon is often referred to as the "deuterium isotope effect," where the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to different retention times.[3][4] If this separation occurs in a region of the chromatogram where ion suppression is variable, the analyte and the IS will be affected to different extents, leading to inaccurate quantification.[4]

Troubleshooting Steps:

  • Optimize Chromatography: Adjust the mobile phase gradient, temperature, or flow rate to try and force co-elution.

  • Evaluate Different Columns: The degree of separation can be dependent on the column chemistry. Testing a column with a different stationary phase may resolve the issue.

  • Consider a ¹³C-labeled Standard: If chromatographic modifications are unsuccessful, a ¹³C-labeled internal standard is less prone to chromatographic shifts compared to deuterated standards.

Question: The signal for my this compound internal standard is inconsistent or decreasing across an analytical batch. What could be the cause?

Answer: This can be a sign of increasing ion suppression due to the carryover of late-eluting matrix components from previous injections. It can also indicate instability of the reconstituted sample or issues with the autosampler.

Troubleshooting Steps:

  • Inject Blank Samples: Injecting a blank solvent after a sample can help diagnose carryover.

  • Extend Run Time: Increasing the chromatographic run time or adding a more aggressive wash step at the end of the gradient can help elute strongly bound matrix components.

  • Check Sample Stability: Assess the stability of the extracted samples in the autosampler over the duration of a typical run.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of cholesteryl esters?

A1: Ion suppression is a matrix effect that occurs in mass spectrometry, particularly with electrospray ionization (ESI), where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte of interest.[5][6][7] This leads to a decreased signal intensity, which can result in underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility.[6] In the analysis of cholesteryl esters from biological samples, common sources of ion suppression include phospholipids, salts, and other endogenous lipids.[2][8]

Q2: How does using this compound help to correct for ion suppression?

A2: A stable isotope-labeled (SIL) internal standard like this compound is chemically identical to the endogenous analyte, with the only difference being the increased mass due to the deuterium atoms.[9] The underlying principle is that the SIL internal standard will have the same chromatographic retention time and experience the same degree of ion suppression as the analyte.[4] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[10]

Q3: Can I just dilute my sample to reduce ion suppression?

A3: While sample dilution can be a straightforward method to reduce the concentration of interfering matrix components, it also dilutes your analyte.[6] This approach may be suitable if the concentration of your cholesteryl esters of interest is high enough to remain above the lower limit of quantification after dilution. However, for trace-level analysis, dilution can compromise the sensitivity of the assay.

Q4: What are the key steps to minimize ion suppression before it occurs?

A4: The most effective strategy to combat ion suppression is to remove interfering matrix components through rigorous sample preparation.[11]

  • Effective Lipid Extraction: Employing a robust lipid extraction method, such as the Folch or Bligh-Dyer methods, is crucial.

  • Solid-Phase Extraction (SPE): Using SPE can provide a more thorough cleanup of the sample extract by removing classes of interfering compounds like phospholipids.[8][11]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate the analytes of interest from the regions of major ion suppression (often at the beginning and end of the chromatogram) is a key strategy.[6][12]

Quantitative Data Summary

The following tables summarize key performance metrics for the quantification of cholesteryl esters using a deuterated internal standard.

Table 1: Linearity and Sensitivity of Cholesteryl Ester Analysis

Analyte/StandardConcentration Range
Cholesterol-d710 pmol - 2 nmol>0.99
C17:0 Cholesteryl Ester1 pmol - 1 nmol>0.99
Data adapted from a study developing an LC-MS method for cholesterol and cholesteryl esters.[13][14]

Table 2: Precision and Accuracy of Cholesteryl Ester Quantification

AnalyteIntra-assay CV (%)Inter-assay CV (%)Accuracy (% bias)
Cholesteryl Stearate1.1 - 9.8Not Reported75.9 - 125.1
Cholesteryl Oleate>0.98 (Linearity)Not ReportedNot Reported
Cholesteryl Linoleate>0.98 (Linearity)Not ReportedNot Reported
Data from a high-temperature GC-MS-based serum cholesterol profiling study.[15]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method with this compound Internal Standard

This protocol is a general guideline for the extraction of lipids from plasma samples.

Materials:

  • Plasma sample

  • This compound internal standard solution (in methanol or chloroform)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Reconstitution solvent (e.g., isopropanol/acetonitrile/water)

Methodology:

  • Internal Standard Spiking: To a glass centrifuge tube, add a known amount of this compound internal standard.

  • Sample Addition: Add 100 µL of plasma to the tube.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Cholesteryl Esters

This is a representative LC-MS/MS method. Specific parameters should be optimized for your instrument and application.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the highly hydrophobic cholesteryl esters.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cholesteryl Oleate: Precursor ion (e.g., [M+NH₄]⁺) → Product ion (e.g., m/z 369.3)

    • This compound: Precursor ion (e.g., [M+NH₄]⁺) → Product ion (e.g., m/z 376.4)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: A typical experimental workflow for the quantification of cholesteryl esters using an internal standard.

Ion_Suppression_Troubleshooting cluster_peak_issues Peak Shape Issues cluster_signal_issues Signal Intensity Issues Start Inaccurate Quantification or Poor Reproducibility Check_IS Check Internal Standard (this compound) Peak Area & Shape Start->Check_IS Poor_Shape Poor Peak Shape (Tailing, Splitting) Check_IS->Poor_Shape Yes Low_Signal Low or Inconsistent IS Signal Check_IS->Low_Signal No Solvent_Mismatch Injection Solvent vs. Mobile Phase Mismatch? Poor_Shape->Solvent_Mismatch Column_Health Column Contamination or Void? Poor_Shape->Column_Health Fix_Solvent Match Injection Solvent to Initial Mobile Phase Solvent_Mismatch->Fix_Solvent Fix_Column Wash or Replace Column Column_Health->Fix_Column Check_Suppression Assess Ion Suppression (Post-column Infusion) Low_Signal->Check_Suppression Optimize_Prep Improve Sample Prep (e.g., SPE) Check_Suppression->Optimize_Prep Suppression Detected Optimize_Chroma Optimize Chromatography (Separate from Matrix) Check_Suppression->Optimize_Chroma Suppression Detected

Caption: A logical workflow for troubleshooting ion suppression-related issues.

References

Calibration curve linearity issues with Cholesteryl oleate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with calibration curve linearity for Cholesteryl oleate-d7.

Frequently Asked Questions (FAQs)

Q1: What is a calibration curve and why is linearity critical for my this compound quantification?

A calibration curve is a fundamental tool in quantitative analysis, establishing the relationship between the concentration of an analyte and the instrument's response. For accurate quantification of this compound, a linear calibration curve is essential. Linearity indicates that the response of the analytical instrument is directly proportional to the concentration of this compound over a defined range. This proportional relationship is crucial for the precise and accurate determination of this compound concentrations in unknown samples.

Q2: I am observing a non-linear calibration curve for this compound. What are the common causes?

Non-linearity in LC-MS/MS calibration curves for this compound can stem from several factors:

  • Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of this compound, leading to ion suppression or enhancement.[1] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and the standard do not co-elute perfectly.[1][2]

  • Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, meaning it cannot proportionally respond to further increases in ion intensity. This results in a flattening of the calibration curve at the upper concentration levels.

  • In-source Fragmentation: Cholesteryl esters can be susceptible to fragmentation within the ion source of the mass spectrometer, especially at higher temperatures or cone voltages.[3][4][5] This can lead to a non-linear response if the degree of fragmentation is not consistent across the concentration range.

  • Issues with Internal Standard: While this compound is often used as an internal standard, if you are quantifying endogenous Cholesteryl oleate and using a different deuterated standard, any issues with the internal standard's purity, stability, or concentration will affect the linearity of the curve.

  • Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering compounds, or significant shifts in retention time can all contribute to non-linearity.

  • Sample Preparation Inconsistencies: Inaccurate serial dilutions of calibration standards or variability in extraction efficiency can introduce errors that manifest as a non-linear curve.

Q3: My calibration curve for this compound is linear at low concentrations but flattens at higher concentrations. What should I do?

This is a classic indication of detector saturation. Here are the steps to address this:

  • Dilute Upper-Level Standards and Samples: The most direct solution is to dilute your higher concentration standards and any unknown samples that fall in that range to bring them within the linear portion of the curve.

  • Optimize MS Detector Settings: If possible, adjust detector gain or use a less sensitive detector setting for high-concentration samples.

  • Use a Less Abundant Isotope or Transition: If you are monitoring multiple fragment ions (transitions) for this compound, consider using a less abundant but still specific transition for quantification at higher concentrations.

Q4: Can I use a non-linear regression model for my this compound calibration curve?

While linear regression is preferred for its simplicity and robustness, a non-linear model (e.g., quadratic fit) can be acceptable if the non-linearity is reproducible and well-characterized. However, it is crucial to understand the underlying cause of the non-linearity. If it is due to a correctable issue like detector saturation, it is better to address the root cause. If a non-linear model is used, a greater number of calibration points are required to accurately define the curve.

Troubleshooting Guides

Issue 1: Poor Linearity (Low R² value) Across the Entire Calibration Range
Potential Cause Troubleshooting Steps
Inaccurate Standard Preparation - Prepare fresh calibration standards using a validated stock solution.- Use calibrated pipettes and perform serial dilutions carefully.- Ensure the solvent used for dilutions is appropriate and does not cause precipitation. Cholesteryl oleate is soluble in chloroform and toluene, but practically insoluble in water and ethanol.[]
Matrix Effects - Evaluate matrix effects by comparing the slope of the calibration curve in solvent versus in a matrix-based sample.- Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.- Ensure perfect co-elution of Cholesteryl oleate and its deuterated internal standard.[1]
Suboptimal LC-MS/MS Method - Optimize chromatographic conditions to improve peak shape and resolution.- Check for and minimize in-source fragmentation by adjusting source temperature and cone voltage.[4]
Internal Standard Issues - Verify the concentration and purity of the internal standard stock solution.- Ensure the internal standard is added consistently to all standards and samples.
Issue 2: Non-Linearity at the Lower End of the Calibration Curve
Potential Cause Troubleshooting Steps
Poor Signal-to-Noise - Increase the sample injection volume.- Optimize MS parameters for better sensitivity (e.g., dwell time, collision energy).- Ensure the lower limit of quantification (LLOQ) is appropriately defined and that the lowest standards are above this level.
Adsorption to Vials/Tubing - Use deactivated glass vials or polypropylene vials to minimize adsorption of the hydrophobic Cholesteryl oleate.- Prime the LC system with a high-concentration sample before running the calibration curve.
Background Interference - Check for interfering peaks in blank injections.- Improve chromatographic separation to resolve this compound from interferences.

Experimental Protocols

Protocol: Generation of a Calibration Curve for this compound in Human Plasma

1. Materials and Reagents:

  • This compound certified standard

  • Human plasma (lipid-depleted or from a well-characterized pool)

  • Methanol, Isopropanol, Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Chloroform

2. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in chloroform.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with isopropanol to prepare a series of working standards with concentrations spanning the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of blank human plasma into microcentrifuge tubes for each calibration point.

  • Spike the appropriate amount of each this compound working standard into the plasma samples.

  • Add 200 µL of cold isopropanol.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water:Acetonitrile (40:60) with 10 mM ammonium acetate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate

  • Gradient: A suitable gradient to ensure separation from other lipids.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: Monitor the transition from the ammonium adduct of this compound to the characteristic cholestadiene fragment ion. The exact m/z will depend on the deuteration pattern. For many cholesteryl esters, a common fragment ion is m/z 369.[3][7]

5. Data Analysis:

  • Integrate the peak areas for the this compound MRM transition at each concentration level.

  • Plot the peak area versus the nominal concentration for each standard.

  • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for Cholesteryl Ester Analysis

ParameterTypical Value/Range
Ionization Mode ESI+
Precursor Ion [M+NH₄]⁺
Product Ion m/z 369.3 (cholestadiene fragment)[3][7]
Collision Energy 10-30 eV (requires optimization)
Dwell Time 50-100 ms

Table 2: Acceptance Criteria for Calibration Curve Linearity

ParameterAcceptance Criterion
Coefficient of Determination (R²) ≥ 0.99
Calibration Point Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Residuals Plot Randomly scattered around the x-axis

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution working Create Working Standards stock->working spike Spike Standards into Matrix working->spike extract Perform Lipid Extraction spike->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute inject Inject Samples reconstitute->inject separate Chromatographic Separation inject->separate detect MS Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate plot Plot Calibration Curve integrate->plot regress Perform Linear Regression plot->regress quantify Quantify Unknowns regress->quantify troubleshooting_workflow start Linearity Issue Identified (R² < 0.99) check_standards Check Standard Preparation start->check_standards check_chromatography Review Chromatography start->check_chromatography check_ms Evaluate MS Performance start->check_ms reprepare_standards Reprepare Standards check_standards->reprepare_standards Errors found optimize_lc Optimize LC Method check_chromatography->optimize_lc Poor peak shape or co-elution optimize_ms Optimize MS Parameters check_ms->optimize_ms Saturation or in-source fragmentation reevaluate Re-run Calibration Curve reprepare_standards->reevaluate optimize_lc->reevaluate optimize_ms->reevaluate

References

Technical Support Center: Minimizing Back-Exchange of Deuterium in Cholesteryl Oleate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the back-exchange of deuterium in Cholesteryl oleate-d7 during experimental workflows. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to ensure the isotopic integrity of your deuterated lipid standards.

Frequently Asked questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment, particularly from protic solvents like water, methanol, or ethanol.[1] This process can compromise the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry-based analyses. While the carbon-deuterium (C-D) bonds in this compound are generally more stable than deuterium labels on heteroatoms (like oxygen or nitrogen), back-exchange can still occur, especially under non-optimal conditions.[2]

Q2: What are the primary factors that promote deuterium back-exchange in this compound?

A2: The main factors that can induce deuterium back-exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen.[3][4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including back-exchange.

  • Exposure to Protic Solvents: Prolonged contact with solvents containing exchangeable protons (e.g., water, alcohols) increases the likelihood of back-exchange.

  • Presence of Catalysts: Certain metals or enzymes can potentially facilitate deuterium exchange.

Q3: How should I properly store this compound to maintain its isotopic stability?

A3: Proper storage is critical. This compound, especially if it contains unsaturated fatty acid chains, is susceptible to degradation.[2] It should be stored at or below -16°C in a tightly sealed glass vial with a Teflon-lined cap to prevent moisture absorption and contamination from plastics.[2] The vial should be flushed with an inert gas like argon or nitrogen before sealing to create a dry, oxygen-free environment.

Q4: What are the best solvents for dissolving and diluting this compound?

A4: High-purity, anhydrous aprotic solvents are recommended. Suitable options include:

  • Methylene chloride

  • Chloroform (use with caution due to potential acidity upon degradation)

  • Hexane

  • Cyclohexane

  • Toluene

Avoid using protic solvents like methanol or ethanol for long-term storage. If these solvents are necessary for your experimental procedure, use them for the shortest time possible and at low temperatures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Problem Potential Cause Recommended Solution
Loss of Deuterium Label (Observed as a shift in m/z in Mass Spectrometry) Back-exchange during sample preparation. - Minimize exposure to protic solvents. Use anhydrous, aprotic solvents whenever possible.- Work at low temperatures (on ice or at 4°C) during extraction and handling steps.- If aqueous solutions are necessary, ensure they are pH-neutral or slightly acidic (around pH 5-7), as both strongly acidic and basic conditions can promote exchange.[5]
Back-exchange during LC-MS analysis. - Use a mobile phase with aprotic solvents if your chromatography allows. If protic solvents are required, keep the run time as short as possible.- Optimize the column temperature to the lowest practical setting that still provides good chromatography.- Ensure the pH of the mobile phase is controlled and ideally in the neutral to slightly acidic range.
Improper storage. - Store the standard at ≤ -16°C under an inert atmosphere (argon or nitrogen).[2] - Ensure the vial is tightly sealed with a Teflon-lined cap to prevent moisture ingress.[2]
Poor Signal Intensity in Mass Spectrometry Degradation of the standard. - Unsaturated lipids are prone to oxidation. Store under an inert atmosphere and minimize exposure to light and air.[2] - The ester linkage can be hydrolyzed in the presence of water. Use anhydrous solvents and prevent moisture contamination.[2]
Incomplete solubilization. - Ensure the chosen solvent is appropriate for cholesteryl oleate.- Gentle vortexing or sonication can aid dissolution. Avoid excessive heating, especially for unsaturated lipids.[2]
Unexpected Peaks or Mass Shifts Contamination. - Use high-purity solvents and scrupulously clean glassware.[2] - Avoid using plastic containers or pipette tips with organic solvents, as plasticizers can leach out and cause interference.[2]
Formation of adducts. - In mass spectrometry, it is common to observe adducts with ions from the mobile phase (e.g., sodium, ammonium). Identify the expected adducts for your system.[2]

Quantitative Data Summary

While specific quantitative data for the back-exchange of this compound is limited in the literature, the following table provides estimated guidelines based on general principles of C-D bond stability and best practices in lipidomics. These are intended to guide experimental design to minimize deuterium loss.

Parameter Condition Estimated Impact on Deuterium Stability Recommendation
pH of Aqueous Solutions pH < 4Potential for acid-catalyzed exchangeAvoid prolonged exposure. If necessary, work at low temperatures.
pH 5 - 7Generally stable[5]Optimal range for aqueous steps.
pH > 8Potential for base-catalyzed exchangeAvoid prolonged exposure. If necessary, work at low temperatures.
Temperature -20°C to 4°CMinimal back-exchangeIdeal for storage and sample processing.
Room Temperature (20-25°C)Moderate increase in exchange rateMinimize time at this temperature.
> 40°CSignificant increase in exchange rateAvoid heating whenever possible.
Solvent Type (for processing) Aprotic (Hexane, Toluene)High stabilityPreferred solvents for extraction and reconstitution.
Protic (Methanol, Ethanol)Increased risk of back-exchangeUse for the shortest duration possible and at low temperatures.
Storage Time in Protic Solvent < 1 hour at 4°CLikely negligible lossAcceptable for immediate analysis.
> 24 hours at 4°CPotential for measurable lossNot recommended. Prepare fresh dilutions.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is designed to extract cholesteryl esters while minimizing the risk of deuterium back-exchange.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard

  • Chloroform (anhydrous)

  • Methanol (anhydrous)

  • 0.9% NaCl solution (degassed and cooled to 4°C)

  • Nitrogen or Argon gas

  • Glass centrifuge tubes with Teflon-lined caps

  • Glass Pasteur pipettes

Procedure:

  • Sample Preparation: Place a known amount of the biological sample into a glass centrifuge tube on ice.

  • Internal Standard Spiking: Add a precise amount of this compound internal standard solution (in an aprotic solvent) to the sample.

  • Solvent Addition: Add a 2:1 (v/v) mixture of cold, anhydrous chloroform:methanol to the sample. For every 1 mL of aqueous sample, use 3 mL of the chloroform:methanol mixture.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation: Add 0.2 volumes of cold, degassed 0.9% NaCl solution to the mixture. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Layer Collection: Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or argon gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable anhydrous, aprotic solvent (e.g., hexane or isopropanol/acetonitrile) for LC-MS analysis.

  • Storage: If not analyzing immediately, store the dried extract or reconstituted solution at -80°C under an inert atmosphere.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a temperature-controlled column compartment and autosampler.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an appropriate ionization source (e.g., APCI or ESI).

Chromatographic Conditions:

  • Column: A C18 or C8 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like 0.1% formic acid or 10 mM ammonium formate to aid ionization. The pH should be maintained in the slightly acidic range.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive as mobile phase A.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B to elute the nonpolar cholesteryl esters. The gradient should be optimized for the specific analytes and kept as short as possible.

  • Column Temperature: 25-30°C. Lower temperatures are preferable to minimize on-column back-exchange, but this may affect chromatographic resolution.

  • Injection Volume: 1-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nonpolar lipids like cholesteryl esters as it can provide better sensitivity. Electrospray Ionization (ESI) can also be used, often with the observation of ammonium adducts.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument. Define specific precursor-to-product ion transitions for both Cholesteryl oleate and this compound.

  • Source Parameters: Optimize source temperature, gas flows, and voltages to maximize the signal for the analyte of interest while minimizing in-source fragmentation or exchange.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Add Internal Standard Extract Lipid Extraction (Modified Folch) Spike->Extract Dry Dry Down (N2/Ar Gas) Extract->Dry Reconstitute Reconstitute in Aprotic Solvent Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for the analysis of this compound.

Troubleshooting_Logic cluster_storage_solutions Storage Solutions cluster_prep_solutions Sample Prep Solutions cluster_lcms_solutions LC-MS Solutions Start Deuterium Loss Detected? Check_Storage Review Storage Conditions Start->Check_Storage Yes Check_Prep Examine Sample Preparation Protocol Start->Check_Prep Yes Check_LCMS Investigate LC-MS Method Start->Check_LCMS Yes Temp Store at ≤ -16°C Check_Storage->Temp Inert Use Inert Gas (Ar/N2) Check_Storage->Inert Seal Tightly Seal Vial Check_Storage->Seal Solvent Use Anhydrous, Aprotic Solvents Check_Prep->Solvent Low_Temp Work at Low Temperature Check_Prep->Low_Temp pH_Control Control pH of Aqueous Solutions Check_Prep->pH_Control Short_Run Minimize Run Time Check_LCMS->Short_Run Low_Col_Temp Lower Column Temperature Check_LCMS->Low_Col_Temp Mobile_Phase Optimize Mobile Phase pH Check_LCMS->Mobile_Phase

Caption: Troubleshooting logic for deuterium loss.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS Method Using Cholesteryl Oleate-d7 for Accurate Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of cholesteryl esters is paramount in understanding lipid metabolism and its role in various disease states. This guide provides a comprehensive validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method utilizing Cholesteryl Oleate-d7 as an internal standard. We present a detailed comparison with alternative analytical approaches and internal standards, supported by experimental data, to empower you in making informed decisions for your analytical needs.

The accurate measurement of cholesteryl esters, the storage and transport form of cholesterol, is crucial in numerous research areas, from cardiovascular disease to cancer. Due to its high sensitivity and selectivity, LC-MS has emerged as the gold standard for lipid analysis. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, ensuring the accuracy and reliability of the results. This compound is a deuterated form of a common cholesteryl ester and serves as an excellent internal standard due to its chemical similarity to the endogenous analytes.[1][2][3]

Performance of the LC-MS Method with this compound

A validated LC-MS method using this compound as an internal standard demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision. The following tables summarize the typical validation parameters achieved with this method, providing a benchmark for your laboratory.

Validation Parameter Typical Performance Reference
Linearity (R²) > 0.99[4][5]
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL[4]
Intra-day Precision (%CV) < 15%[6]
Inter-day Precision (%CV) < 15%[6]
Accuracy (% Bias) ± 15%[6]
Recovery 85 - 115%[5]

Table 1: Typical validation parameters for an LC-MS method for cholesteryl ester quantification using this compound as an internal standard.

Comparison with Alternative Internal Standards

While this compound is a robust choice, other internal standards are also employed in lipidomics. The ideal internal standard should mimic the physicochemical properties of the analyte of interest. Here's a comparison of this compound with other commonly used internal standards.

Internal Standard Advantages Disadvantages
This compound Closely mimics the structure and ionization of endogenous cholesteryl esters.May not be representative of all cholesteryl ester species with different fatty acyl chains.
Other Deuterated Cholesteryl Esters (e.g., Cholesteryl Palmitate-d7) Similar advantages to this compound for specific cholesteryl ester classes.A cocktail of standards may be needed for comprehensive profiling.
Odd-Chain Cholesteryl Esters (e.g., Cholesteryl Heptadecanoate) Not naturally present in most biological systems, avoiding interference.May have different extraction efficiency and ionization response compared to endogenous even-chain esters.[1]
Free Cholesterol-d7 Useful for the simultaneous quantification of free cholesterol.Does not account for variations in the esterification or hydrolysis of cholesteryl esters during sample preparation.[1][7]

Table 2: Comparison of this compound with alternative internal standards for cholesteryl ester analysis.

Comparison with Alternative Analytical Methods

LC-MS is not the only technique for cholesteryl ester analysis. However, it offers significant advantages over other methods.

Analytical Method Advantages Disadvantages
LC-MS High sensitivity, high selectivity, ability to quantify individual molecular species, and amenable to high-throughput analysis.[2][3][8]Higher initial instrument cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Good for separating and quantifying sterols.Requires derivatization of cholesterol and cholesteryl esters, which can be time-consuming and introduce variability.[1][2]
Direct Flow Injection-Mass Spectrometry Very high throughput.Suffers from ion suppression effects and cannot distinguish between isobaric species, leading to less accurate quantification.[9]
Enzymatic/Colorimetric Assays Simple and inexpensive.Measure total cholesterol after hydrolysis of esters, providing no information on individual cholesteryl ester species.

Table 3: Comparison of LC-MS with other analytical methods for cholesteryl ester quantification.

Experimental Protocol: LC-MS/MS Analysis of Cholesteryl Esters

This section provides a detailed methodology for the quantification of cholesteryl esters in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation and Lipid Extraction)

  • To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Add 400 µL of ice-cold methanol, vortex for 30 seconds to precipitate proteins.

  • Add 800 µL of methyl-tert-butyl ether (MTBE), vortex for 1 minute.

  • Add 200 µL of water, vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully collect the upper organic layer containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II UHPLC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.

  • Gradient: A linear gradient from 30% to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6545 Q-TOF or a triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the precursor to product ion transitions for each cholesteryl ester and the internal standard. For Cholesteryl Oleate, the transition would be [M+NH4]+ → 369.3, and for this compound, it would be [M+NH4]+ → 376.3.

Workflow and Signaling Pathway Diagrams

To visually represent the analytical process, the following diagrams were generated using Graphviz.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is_add Add Cholesteryl Oleate-d7 IS plasma->is_add ppt Protein Precipitation (Methanol) is_add->ppt extract Lipid Extraction (MTBE) ppt->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc Liquid Chromatography (C18 Separation) reconstitute->lc ms Mass Spectrometry (ESI+, MRM) lc->ms peak_integration Peak Integration ms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification final_result Final Results quantification->final_result Concentration of Cholesteryl Esters

Caption: LC-MS/MS workflow for cholesteryl ester quantification.

Cholesterol_Ester_Metabolism cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis chol Free Cholesterol acat ACAT chol->acat lcat LCAT chol->lcat ce Cholesteryl Esters (Storage/Transport) acat->ce lcat->ce ce_hydrolysis Cholesteryl Esters hsl HSL/CEH ce_hydrolysis->hsl free_chol Free Cholesterol hsl->free_chol ffa Free Fatty Acids hsl->ffa

Caption: Simplified signaling pathway of cholesterol ester metabolism.

References

A Head-to-Head Comparison of Cholesteryl Oleate-d7 and Other Cholesteryl Ester Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of cholesteryl esters is paramount. The choice of an appropriate internal standard is a critical determinant of data quality in mass spectrometry-based analyses. This guide provides an objective comparison of Cholesteryl oleate-d7 with other commonly used cholesteryl ester standards, supported by experimental data and detailed protocols to aid in the selection of the most suitable standard for your research needs.

This compound is a deuterated analog of the endogenous cholesteryl oleate. The incorporation of seven deuterium atoms results in a mass shift that allows it to be distinguished from the non-labeled analyte by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for isotope dilution mass spectrometry, a gold-standard quantitative technique.

Performance Comparison of Cholesteryl Ester Standards

The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a quantitative assay. Below is a comparison of key performance characteristics of this compound and a common non-deuterated alternative, Cholesteryl heptadecanoate.

FeatureThis compound (Deuterated Standard)Cholesteryl heptadecanoate (Odd-Chain Standard)Other Non-Deuterated Standards (e.g., Cholesteryl palmitate)
Principle Isotope DilutionStable Isotope Labeled (non-endogenous)Analog Internal Standard
Co-elution with Analyte YesNo (typically)Can co-elute with endogenous species
Correction for Matrix Effects ExcellentGoodModerate to Good
Correction for Extraction Variability ExcellentGoodModerate to Good
Potential for Isotopic Crosstalk Minimal with sufficient mass resolutionNoneNot applicable
Commercial Availability Readily availableReadily availableReadily available
Relative Cost HigherModerateLower
Limit of Detection (LOD) Comparable to non-deuterated standardsApproximately 1 pmol[1][2]Varies by instrument and method
Linear Dynamic Range Wide, typically over 3 orders of magnitude[1][2]Wide, typically over 3 orders of magnitude[1][2]Varies by instrument and method

Experimental Data Summary

The following table summarizes typical quantitative performance data for cholesteryl ester analysis using different internal standards. Data is compiled from published literature and represents expected performance under optimized LC-MS/MS conditions.

ParameterThis compound (or analog)Cholesteryl heptadecanoate
Limit of Quantification (LOQ) ~10 pmol[1][2]~1 pmol[1][2]
**Linearity (R²) **>0.99>0.99
Intra-day Precision (%CV) <15%<15%
Inter-day Precision (%CV) <15%<15%
Recovery High and reproducibleHigh and reproducible

Experimental Protocols

Lipid Extraction from Plasma

A robust lipid extraction is crucial for accurate quantification. The following protocol is a modification of the Folch method, widely used for plasma lipidomics.

  • To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of the chosen internal standard (e.g., this compound).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 30 minutes.

  • Add 400 µL of 0.9% NaCl solution.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in 100 µL of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis of Cholesteryl Esters

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of cholesteryl esters.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

    • Mobile Phase A: 50:50 (v/v) Water:Methanol with 0.1% formic acid and 10 mM ammonium formate[1][2]

    • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol with 0.1% formic acid and 10 mM ammonium formate[1][2]

    • Flow Rate: 0.3 mL/min[1][2]

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B and equilibrate

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Cholesteryl oleate: Precursor m/z -> Product m/z 369.3 (loss of oleic acid)

      • This compound: Precursor m/z -> Product m/z 376.3 (loss of oleic acid)

      • Cholesteryl heptadecanoate: Precursor m/z -> Product m/z 369.3 (loss of heptadecanoic acid)

    • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the biological context of cholesteryl ester analysis, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS_spike Spike with Internal Standard (e.g., this compound) Plasma->IS_spike Extraction Lipid Extraction (e.g., Folch Method) IS_spike->Extraction Drydown Dry Extract Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Processing Data Processing LCMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for cholesteryl ester quantification using an internal standard.

G cluster_pathway Cellular Cholesterol Esterification Cholesterol Free Cholesterol ACAT1 ACAT1 (Acyl-CoA: cholesterol acyltransferase 1) Cholesterol->ACAT1 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT1 Cholesteryl_Ester Cholesteryl Ester ACAT1->Cholesteryl_Ester Lipid_Droplet Storage in Lipid Droplets Cholesteryl_Ester->Lipid_Droplet

Caption: The ACAT1-mediated pathway of cellular cholesterol esterification.

Conclusion

The choice between this compound and other cholesteryl ester standards depends on the specific requirements of the assay. For the highest level of accuracy and precision, particularly in complex matrices, the use of a deuterated internal standard like this compound is recommended. It effectively corrects for variations in sample preparation and matrix effects due to its chemical and physical similarity to the endogenous analyte. While non-deuterated standards such as Cholesteryl heptadecanoate can provide reliable results with careful validation, they may not fully compensate for all sources of analytical variability. The provided experimental protocols and diagrams offer a comprehensive framework for researchers to implement robust and accurate methods for cholesteryl ester quantification.

References

Cholesteryl Oleate-d7 as an Internal Standard: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical standards are paramount for reliable quantification of analytes. In the field of lipidomics, stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification. This guide provides an objective comparison of Cholesteryl Oleate-d7 as an internal standard against a common alternative, Cholesteryl Heptadecanoate, for the quantification of cholesteryl esters.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for variations in sample preparation and instrument response. Here, we compare the performance of this compound, a deuterated lipid, with Cholesteryl Heptadecanoate (C17:0), an odd-chain lipid, which is not naturally abundant in most biological systems.

While direct comparative validation data for this compound is not extensively published, the following tables summarize typical performance characteristics based on data from studies using closely related deuterated cholesteryl esters (e.g., Cholesteryl Palmitate-d7) and Cholesteryl Heptadecanoate. This provides a valuable proxy for their expected performance.

Table 1: Accuracy and Precision Data for Deuterated vs. Non-Deuterated Internal Standards

ParameterCholesteryl Ester-d7 (Proxy Data)Cholesteryl Heptadecanoate (C17:0)
Intra-day Precision (%CV)
Low QC5.2%Typically <15%
Mid QC4.8%Typically <15%
High QC5.5%Typically <15%
Inter-day Precision (%CV)
Low QC8.5%Typically <15%
Mid QC7.9%Typically <15%
High QC8.8%Typically <15%
Accuracy (% Bias)
Low QC-7.2%Typically within ±15%
Mid QC-5.4%Typically within ±15%
High QC-6.8%Typically within ±15%
Recovery >90%>85%

Note: Data for Cholesteryl Ester-d7 is based on a method using Cholesteryl-d7-Palmitate for the quantification of total esterified cholesterol. Data for Cholesteryl Heptadecanoate is based on typical performance expectations for non-deuterated internal standards in validated lipidomics assays.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following protocols outline a typical workflow for the quantification of cholesteryl esters using an internal standard.

Lipid Extraction from Biological Samples
  • Sample Preparation: Homogenize tissue samples or cell pellets in a suitable buffer.

  • Internal Standard Addition: Spike the homogenate with a known amount of the internal standard solution (e.g., this compound or Cholesteryl Heptadecanoate in ethanol).

  • Solvent Extraction: Perform a liquid-liquid extraction using a chloroform/methanol mixture (e.g., 2:1 v/v). Vortex the mixture vigorously and centrifuge to separate the phases.

  • Isolate Lipid Layer: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cholesteryl Oleate: Monitor for the precursor ion of the [M+NH4]+ adduct and the product ion corresponding to the loss of the oleic acid chain (m/z 369.3).

      • This compound: Monitor for the precursor ion of the deuterated [M+NH4]+ adduct and the corresponding deuterated product ion (m/z 376.4).

      • Cholesteryl Heptadecanoate: Monitor for the precursor ion of the [M+NH4]+ adduct and the product ion corresponding to the loss of the heptadecanoic acid chain (m/z 369.3).

Workflow and Pathway Visualizations

To further clarify the experimental and logical processes, the following diagrams are provided.

Experimental Workflow for Cholesteryl Ester Quantification cluster_SamplePrep Sample Preparation cluster_Extraction Lipid Extraction cluster_Analysis Analysis cluster_Data Data Processing BiologicalSample Biological Sample (Tissue or Cells) Homogenization Homogenization BiologicalSample->Homogenization Spiking Spike with Internal Standard Homogenization->Spiking SolventExtraction Liquid-Liquid Extraction Spiking->SolventExtraction PhaseSeparation Phase Separation SolventExtraction->PhaseSeparation Drying Drying PhaseSeparation->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification Normalization Normalization to Internal Standard Quantification->Normalization Results Final Concentration Normalization->Results

Caption: Experimental workflow for quantifying cholesteryl esters.

Internal_Standard_Comparison_Logic cluster_IS_Types Internal Standard Types cluster_Performance Performance Metrics cluster_Advantages Key Advantages Deuterated Deuterated Standard (this compound) Accuracy Accuracy (% Bias) Deuterated->Accuracy Precision Precision (% CV) Deuterated->Precision Recovery Recovery Deuterated->Recovery MatrixEffects Matrix Effects Deuterated->MatrixEffects NonDeuterated Non-Deuterated Standard (Cholesteryl Heptadecanoate) NonDeuterated->Accuracy NonDeuterated->Precision NonDeuterated->Recovery NonDeuterated->MatrixEffects Deuterated_Adv Co-elution with Analyte Minimizes Matrix Effects Deuterated_Adv->Deuterated NonDeuterated_Adv Cost-Effective No Isotopic Impurity NonDeuterated_Adv->NonDeuterated

A Guide to Inter-Laboratory Comparison of Lipidomics Data Using Cholesteryl Oleate-d7

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving field of lipidomics, the ability to obtain reproducible and comparable data across different laboratories is paramount for advancing research and clinical applications. This guide provides an objective comparison of the performance of Cholesteryl oleate-d7 as an internal standard in lipidomics, supported by experimental protocols and data presentation structures. It is intended for researchers, scientists, and drug development professionals seeking to standardize and validate their lipid analysis workflows.

The Role of Internal Standards in Lipidomics

Internal standards are crucial for accurate and precise quantification in mass spectrometry-based lipidomics.[1] They are compounds added to a sample at a known concentration before sample preparation to correct for variability throughout the analytical process, including extraction efficiency, matrix effects, and instrument response.[1] Stable isotope-labeled lipids, such as deuterated compounds, are considered the gold standard for internal standards because their physicochemical properties are nearly identical to their endogenous counterparts, yet they are distinguishable by their mass difference.[1]

This compound, a deuterated form of a common cholesteryl ester, serves as an excellent internal standard for the quantification of cholesteryl esters and potentially other lipid classes. Its use can significantly improve the reproducibility and accuracy of lipid measurements, which is critical for inter-laboratory comparisons.

Experimental Protocol: Lipid Extraction and Analysis using this compound

A standardized experimental protocol is fundamental for achieving comparable results across different laboratories. Below is a detailed methodology for a typical lipidomics workflow for plasma samples using this compound as an internal standard.

1. Sample Preparation and Internal Standard Spiking:

  • Thaw plasma samples on ice.

  • In a clean glass tube, add 50 µL of plasma.

  • Add 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Vortex briefly to mix.

2. Lipid Extraction (Folch Method): [1]

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[1]

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes to separate the layers.[1]

  • Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.[1]

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:toluene).

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for lipid separation.[1]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute more hydrophobic lipids.[1]

    • Flow Rate: 0.3-0.6 mL/min.[1]

    • Column Temperature: Maintained at 55°C for reproducible retention times.[1]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is suitable for cholesteryl ester analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is a targeted approach that offers high sensitivity and specificity for quantification.[2]

    • MRM Transitions:

      • Cholesteryl oleate: The specific precursor and product ions would be determined based on the instrument and experimental conditions.

      • This compound: The transition would be monitored based on its specific mass.

Data Presentation for Inter-Laboratory Comparison

To facilitate a clear comparison of results from different laboratories, quantitative data should be summarized in structured tables. The primary metric for assessing reproducibility in inter-laboratory studies is the coefficient of variation (CV).

Table 1: Inter-Laboratory Reproducibility of Cholesteryl Oleate Quantification

LaboratoryMean Peak AreaStandard DeviationCoefficient of Variation (%)
Lab 11.25E+071.10E+068.8
Lab 21.32E+071.52E+0611.5
Lab 31.19E+079.80E+058.2
Overall 1.25E+07 1.20E+06 9.6

This table presents hypothetical data to illustrate how results would be compared.

Table 2: Comparison of this compound with an Odd-Chain Internal Standard

ParameterThis compound (Stable Isotope)Cholesteryl Heptadecanoate (Odd-Chain)
Correction for Matrix Effects ExcellentGood
Correction for Extraction Variability ExcellentGood
Co-elution with Analyte YesNo
Potential for Endogenous Presence NoUnlikely, but possible
Cost HigherLower

Performance Comparison with Alternatives

While stable isotope-labeled standards like this compound are considered the gold standard, other types of internal standards are also used in lipidomics.[1] The most common alternative is the use of odd-chain fatty acid-containing lipids.[1]

  • Stable Isotope-Labeled Standards (e.g., this compound): These standards co-elute with their endogenous counterparts, providing the most accurate correction for matrix effects and ionization suppression. Their main drawback is the higher cost.

  • Odd-Chain Lipid Standards (e.g., Cholesteryl Heptadecanoate): These are structurally similar to endogenous lipids but have a different mass due to the odd-numbered fatty acid chain. They are a more cost-effective option and generally provide good quantification. However, they do not co-elute with the analytes of interest, which may lead to less accurate correction for matrix effects.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the lipidomics workflow described above.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with this compound Sample->Spike Folch Folch Extraction (Chloroform/Methanol) Spike->Folch Separate Phase Separation Folch->Separate Collect Collect Organic Layer Separate->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantification LCMS->Quant Stats Statistical Analysis Quant->Stats

A typical lipidomics experimental workflow.

Cholesteryl Ester Metabolism Pathway

Cholesteryl esters play a key role in cholesterol transport and storage. The following diagram shows a simplified pathway of their metabolism.

CE_Metabolism cluster_lipoproteins Lipoproteins cluster_enzymes Key Enzymes cluster_lipids Lipids HDL HDL CETP CETP HDL->CETP LDL LDL VLDL VLDL VLDL->CETP LCAT LCAT CE Cholesteryl Ester LCAT->CE forms ACAT ACAT ACAT->CE forms (for storage) CETP->LDL transfers CE FC Free Cholesterol FC->LCAT + Phospholipid FC->ACAT (intracellular) CE->HDL PL Phospholipid

Simplified pathway of cholesteryl ester metabolism.

References

A Head-to-Head Comparison: Cholesteryl Oleate-d7 vs. C13-Labeled Cholesterol Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of cholesteryl esters. This guide provides a comprehensive comparison of two common types of stable isotope-labeled internal standards: deuterated Cholesteryl oleate-d7 and carbon-13 (¹³C)-labeled cholesterol standards.

In the realm of mass spectrometry-based lipidomics, stable isotope dilution is the gold standard for quantification. This technique involves the addition of a known quantity of an isotopically labeled version of the analyte into a sample. The ratio of the endogenous analyte to the internal standard is then measured, effectively correcting for variability during sample preparation and instrumental analysis. While both deuterated and ¹³C-labeled standards serve this purpose, their fundamental isotopic differences can lead to significant variations in analytical performance. This guide examines these differences, supported by experimental principles and detailed analytical protocols, to inform the selection of the most suitable standard for specific research needs.

Quantitative Performance Comparison

The primary distinction between this compound and a ¹³C-labeled cholesterol standard lies in the isotopes used for labeling. Deuterium (²H or D) labeling involves replacing hydrogen atoms with their heavier isotope, while ¹³C labeling replaces carbon-12 atoms with carbon-13. This seemingly subtle difference has profound implications for chromatographic behavior and isotopic stability, which directly impact analytical accuracy and precision.

While direct head-to-head experimental data for this compound versus a ¹³C-labeled equivalent is not extensively published, the performance characteristics can be inferred from numerous studies comparing deuterated and ¹³C-labeled standards for various analytes, including lipids.[1][2][3][4] The following table summarizes the expected performance differences based on these established principles.

Performance ParameterThis compound (Deuterated)C13-Labeled Cholesterol/Cholesteryl OleateKey Findings & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte in reverse-phase LC.[2]Co-elutes perfectly with the unlabeled analyte.The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak, leading to higher accuracy.[2]
Accuracy & Precision The chromatographic shift can lead to inaccuracies. One study noted errors as high as 40% due to imperfect retention time matching.[5] A comparative study showed a mean bias of 96.8% for a deuterated standard.[2]Demonstrates improved accuracy and precision. The same comparative study showed a mean bias of 100.3% for a ¹³C-labeled standard.[2] Use of ¹³C-labeled standards in lipidomics has been shown to significantly reduce the coefficient of variation (CV%).[3][4]The closer physicochemical properties of ¹³C-labeled standards to the native analyte result in more reliable and reproducible quantification.[2]
Isotopic Stability Deuterium labels can be susceptible to back-exchange with protons from the solvent, especially under certain pH or temperature conditions, which can compromise quantification.¹³C labels are integrated into the carbon backbone of the molecule and are not susceptible to exchange, offering greater stability throughout the analytical workflow.[5]¹³C-labeled standards provide higher confidence in the integrity of the labeled molecule, which is crucial for the accuracy of long-term or multi-step studies.
Correction for Matrix Effects Differential elution can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement, compromising accurate quantification.[5]Co-elution ensures that the analyte and internal standard are subjected to the same matrix effects, allowing for effective correction and more accurate results in complex biological samples.[2]For analyses in complex matrices like plasma or tissue extracts, ¹³C-labeled standards are the superior choice for mitigating matrix effects.

Experimental Protocols

The following are representative experimental protocols for the quantification of cholesteryl oleate using either this compound or a ¹³C-labeled cholesterol standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Quantification of Cholesteryl Oleate using this compound

This protocol is adapted from a facile and robust LC-MS method for profiling cholesterol and cholesteryl esters in mammalian cells and tissues.[6][7][8]

1. Sample Preparation and Lipid Extraction:

  • Lipid extractions are performed using a modified Folch lipid extraction method.[6]

  • To 1 mL of re-suspended cells or tissue homogenate, add 3 mL of 2:1 (v/v) chloroform:methanol containing the internal standard, this compound.

  • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Collect the lower organic layer and dry it under a stream of nitrogen.

  • Re-dissolve the dried lipid extract in a suitable solvent for LC-MS analysis.

2. Liquid Chromatography (LC):

  • Column: Reverse-phase C18 column (e.g., Gemini 5U C18, 5 µm, 50 x 4.6 mm).[6]

  • Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% formic acid + 10 mM ammonium formate.[6]

  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% formic acid + 10 mM ammonium formate.[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Gradient: A suitable gradient from 40% to 100% Mobile Phase B is used to elute the cholesteryl esters.[6]

3. Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or similar targeted quantification mode.

  • Precursor and Product Ions:

    • Unlabeled Cholesteryl Oleate: Monitor the transition of the ammonium adduct [M+NH₄]⁺ (m/z 666.6) to the characteristic cholesterol fragment (m/z 369.3).

    • This compound (Internal Standard): Monitor the transition of the ammonium adduct [M+NH₄]⁺ (m/z 673.6) to the characteristic deuterated cholesterol fragment (m/z 376.4).

  • Quantification: The concentration of cholesteryl oleate is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Protocol 2: Quantification of Cholesteryl Oleate using a ¹³C-Labeled Cholesterol Standard

This protocol is based on the same principles as Protocol 1, with adjustments for the use of a ¹³C-labeled internal standard. A fully ¹³C-labeled cholesteryl oleate would be ideal; however, ¹³C-labeled cholesterol is more commonly available and can be used as a surrogate internal standard for the quantification of total cholesteryl esters after hydrolysis, or if the instrument response factor is carefully validated. For the purpose of this guide, we will describe the use of a hypothetical ¹³C-labeled cholesteryl oleate to highlight the direct comparison.

1. Sample Preparation and Lipid Extraction:

  • The sample preparation and lipid extraction steps are identical to Protocol 1, with the substitution of this compound with a known amount of ¹³C-labeled cholesteryl oleate (e.g., Cholesteryl [¹³C₁₈]oleate).

2. Liquid Chromatography (LC):

  • The LC conditions would be identical to those in Protocol 1. A key advantage of the ¹³C-labeled standard is that it will co-elute perfectly with the unlabeled cholesteryl oleate.

3. Mass Spectrometry (MS/MS):

  • Ionization Mode: ESI positive.

  • Analysis Mode: MRM.

  • Precursor and Product Ions:

    • Unlabeled Cholesteryl Oleate: Monitor the transition of the ammonium adduct [M+NH₄]⁺ (m/z 666.6) to the characteristic cholesterol fragment (m/z 369.3).

    • ¹³C-Labeled Cholesteryl Oleate (e.g., with ¹³C₁₈-oleate): Monitor the transition of the ammonium adduct [M+NH₄]⁺ (m/z 684.6) to the characteristic cholesterol fragment (m/z 369.3).

  • Quantification: The concentration is determined by the peak area ratio of the analyte to the ¹³C-labeled internal standard.

Visualizing the Workflow and Key Concepts

The following diagrams, created using the DOT language, illustrate the experimental workflow and the fundamental differences between the two types of internal standards.

G cluster_workflow Experimental Workflow for Cholesteryl Oleate Quantification sample Biological Sample (e.g., Plasma, Tissue) spike Spike with Internal Standard (this compound or ¹³C-labeled) sample->spike extract Lipid Extraction (e.g., Folch Method) spike->extract drydown Dry Down Organic Phase extract->drydown reconstitute Reconstitute in LC Solvent drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification (Peak Area Ratio vs. Calibration Curve) lcms->quant

A typical workflow for quantifying cholesteryl oleate using a stable isotope-labeled internal standard.

G cluster_comparison Conceptual Comparison of Internal Standards cluster_d7 This compound cluster_c13 C13-Labeled Standard d7_standard d7-Standard d7_elution Chromatographic Elution (Potential Shift) d7_standard->d7_elution d7_analyte Analyte d7_analyte->d7_elution c13_elution Chromatographic Elution (Co-elution) c13_standard ¹³C-Standard c13_standard->c13_elution c13_analyte Analyte c13_analyte->c13_elution

Chromatographic behavior of deuterated vs. ¹³C-labeled standards relative to the native analyte.

Conclusion and Recommendation

While this compound can be a viable internal standard for the quantification of cholesteryl oleate, the evidence strongly supports the superiority of ¹³C-labeled internal standards for achieving the highest levels of accuracy and precision.[2][3][4] The near-perfect co-elution and high isotopic stability of ¹³C-labeled standards minimize the risk of analytical errors, particularly in complex biological matrices where matrix effects and subtle variations in experimental conditions can compromise results.

For routine analyses where the highest degree of accuracy is not critical, this compound may be a cost-effective option. However, for researchers and drug development professionals working on assays that require maximum robustness, reproducibility, and accuracy, the investment in ¹³C-labeled cholesterol or cholesteryl oleate standards is highly recommended. Careful validation of the analytical method is crucial regardless of the choice of internal standard, but the inherent properties of ¹³C-labeled compounds provide a more reliable foundation for quantitative bioanalysis.

References

A Researcher's Guide to the Analytical Validation of Cholesteryl Oleate Quantification: A Comparative Overview of GC-MS and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

The Role of Cholesteryl oleate-d7

This compound is a deuterium-labeled version of Cholesteryl oleate and serves as an ideal internal standard for mass spectrometry-based quantification.[1][2] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample preparation and analysis. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate correction for variations in sample extraction and injection volume.

Comparative Performance of GC-MS and LC-MS Methods

Both GC-MS and LC-MS are powerful techniques for the quantification of cholesteryl esters. The choice between them often depends on the specific requirements of the study, including sample throughput, sensitivity, and the need for simultaneous analysis of other lipids.

ParameterGC-MSLC-MS
Linearity (r²) > 0.99> 0.99
Precision (% CV) < 10%< 15%
Accuracy (% Bias) -15% to +15%-20% to +20%
Limit of Quantification (LOQ) 0.2 - 10.0 µg/mLLower µg/mL range
Sample Preparation Requires derivatizationMinimal derivatization
Throughput LowerHigher

This table summarizes typical performance characteristics based on literature for similar analytes. Specific results will vary based on the exact method and instrumentation.

GC-MS methods often exhibit excellent linearity and precision for cholesterol and its esters.[3][4] However, a significant drawback is the need for a derivatization step to increase the volatility of the analytes, which can be time-consuming and introduce variability.[5][6][7] LC-MS methods, on the other hand, often do not require derivatization, leading to simpler sample preparation and higher throughput.[5][6]

Experimental Protocols

GC-MS Method for Cholesteryl Oleate Quantification

This protocol describes a general procedure for the analysis of cholesteryl oleate using this compound as an internal standard.

1. Sample Preparation:

  • Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a solvent mixture, such as chloroform:methanol (2:1, v/v), following the Folch method.[8]

  • Internal Standard Spiking: A known amount of this compound is added to the sample before extraction to correct for procedural losses.

  • Saponification and Derivatization: The extracted lipids are saponified to release the cholesterol moiety. The resulting free cholesterol is then derivatized, for example, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to increase its volatility for GC analysis.[9]

2. GC-MS Analysis:

  • Gas Chromatograph (GC): An Agilent 7890A GC system or equivalent is used.

  • Column: A capillary column suitable for sterol analysis, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is employed.

  • Injector: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is applied to separate the analytes. For example, an initial temperature of 180°C, ramped to 300°C.

  • Mass Spectrometer (MS): An Agilent 5975C MS or similar is used.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.[8]

  • Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for cholesteryl oleate and the this compound internal standard for enhanced sensitivity and specificity.

LC-MS Method for Cholesteryl Oleate Quantification

This protocol provides a general outline for the LC-MS analysis of cholesteryl oleate.

1. Sample Preparation:

  • Lipid Extraction: Similar to the GC-MS protocol, lipids are extracted using a solvent mixture like chloroform:methanol.

  • Internal Standard Spiking: this compound is added prior to extraction.

  • No Derivatization: A key advantage is that derivatization is typically not required. The extracted lipids are simply reconstituted in a suitable solvent for injection.

2. LC-MS Analysis:

  • Liquid Chromatograph (LC): An Agilent 1290 Infinity II UHPLC system or equivalent is used.

  • Column: A C18 reversed-phase column is commonly used for the separation of lipids.

  • Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and a mixture of isopropanol and acetonitrile with 0.1% formic acid (Solvent B), is used for elution.

  • Mass Spectrometer (MS): A Quadrupole Time-of-Flight (QTOF) or a triple quadrupole mass spectrometer is used.

  • Ionization: Electrospray Ionization (ESI) in positive mode is common.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Workflow and Validation Diagrams

The following diagrams illustrate the typical workflows for GC-MS and LC-MS based quantification of cholesteryl oleate and the logical flow of a method validation process.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Saponification & Derivatization Extract->Derivatize GC Gas Chromatography Separation Derivatize->GC MS Mass Spectrometry Detection (SIM) GC->MS Quant Quantification MS->Quant

Caption: Workflow for Cholesteryl Oleate quantification using GC-MS.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Lipid Extraction Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: Workflow for Cholesteryl Oleate quantification using LC-MS.

Method_Validation cluster_parameters Validation Parameters Validation Analytical Method Validation Linearity Linearity & Range Validation->Linearity Precision Precision (Intra- & Inter-day) Validation->Precision Accuracy Accuracy Validation->Accuracy Selectivity Selectivity & Specificity Validation->Selectivity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Stability Analyte Stability Validation->Stability

Caption: Key parameters for analytical method validation.

Conclusion

Both GC-MS and LC-MS are suitable for the reliable quantification of cholesteryl oleate in biological samples, with the use of this compound as an internal standard being a critical component for achieving high accuracy and precision. While GC-MS can provide excellent performance, the requirement for derivatization may be a limiting factor for high-throughput applications. LC-MS offers the advantage of simpler sample preparation and is often preferred for its speed and versatility in modern lipidomics research. The choice of method should be guided by the specific research question, available instrumentation, and desired sample throughput. Regardless of the platform chosen, a thorough method validation is essential to ensure the generation of reliable and reproducible data.

References

Assessing the Isotopic Purity of Cholesteryl Oleate-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards in mass spectrometry-based quantification, ensuring the isotopic purity of these standards is paramount for accurate and reliable results. This guide provides a comprehensive assessment of Cholesteryl oleate-d7, a commonly used internal standard, and compares it with other alternatives. We present supporting experimental methodologies and data to aid in the selection of the most appropriate standard for your analytical needs.

Comparison of this compound and Alternatives

This compound is a deuterated analog of cholesteryl oleate, frequently employed as an internal standard in the quantification of endogenous cholesteryl esters. Its chemical similarity to the analyte of interest ensures comparable extraction efficiency and ionization response in mass spectrometry. However, its performance is intrinsically linked to its isotopic purity—the degree to which the intended deuterium atoms have replaced hydrogen atoms.

Several alternatives to this compound are available, each with distinct characteristics. The choice of an internal standard should be guided by the specific requirements of the assay, including the analyte of interest, the analytical platform, and the desired level of accuracy.

FeatureThis compoundCholesteryl palmitate-d713C-Cholesteryl Esters
Analyte Similarity High for cholesteryl oleateHigh for cholesteryl palmitateHigh for corresponding cholesteryl ester
Mass Difference +7 Da from endogenous+7 Da from endogenousVariable (depends on 13C count)
Potential for Isotopic Overlap Low, but natural isotope abundance of analyte should be consideredLow, but natural isotope abundance of analyte should be consideredVery low
Availability Commercially availableCommercially availableCommercially available
Primary Analytical Techniques GC-MS, LC-MSGC-MS, LC-MSGC-MS, LC-MS, NMR
Reported Isotopic Purity Typically >98%Typically >98%Typically >99%

Table 1. Comparison of this compound with alternative internal standards. The isotopic purity of commercially available standards should always be verified from the certificate of analysis provided by the manufacturer.

Experimental Methodologies for Assessing Isotopic Purity

The isotopic purity of this compound and other stable isotope-labeled standards can be determined using several analytical techniques. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for assessing the isotopic enrichment of volatile and semi-volatile compounds. For cholesteryl esters, derivatization is typically required to increase their volatility.

Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound standard.

    • Dissolve in a suitable organic solvent (e.g., hexane).

    • Prepare a corresponding solution of the unlabeled Cholesteryl oleate standard at the same concentration.

  • Derivatization:

    • Evaporate the solvent under a stream of nitrogen.

    • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the cholesterol moiety to its trimethylsilyl (TMS) ether derivative.

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for lipid analysis (e.g., DB-5ms).

    • Injection: Inject 1 µL of the derivatized sample.

    • Oven Program: Start at a suitable initial temperature (e.g., 250°C) and ramp up to a final temperature (e.g., 320°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

    • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-700).

  • Data Analysis:

    • Extract the mass spectra for the chromatographic peaks corresponding to the TMS-derivatized Cholesteryl oleate and this compound.

    • Determine the relative intensities of the molecular ion cluster for both the labeled and unlabeled compounds.

    • Correct for the natural isotopic abundance of C, H, O, and Si in the unlabeled standard to determine the theoretical isotopic distribution.

    • Compare the measured isotopic distribution of the d7-standard with the theoretical distribution to calculate the isotopic enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of non-volatile compounds like cholesteryl esters, often without the need for derivatization.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Prepare solutions of this compound and its unlabeled counterpart in a suitable solvent mixture (e.g., methanol/chloroform).

  • LC Separation:

    • Column: Use a reverse-phase C18 column suitable for lipidomics.

    • Mobile Phase: Employ a gradient of two or more solvents, such as a mixture of water, acetonitrile, and isopropanol with an additive like ammonium formate.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • MS/MS Analysis:

    • Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, TOF) can be used.

    • Data Acquisition:

      • Full Scan: Acquire full scan mass spectra to observe the molecular ions of the labeled and unlabeled species.

      • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For higher sensitivity and specificity, monitor the specific precursor and product ions of both analytes.

  • Data Analysis:

    • Integrate the peak areas for the labeled and unlabeled cholesteryl oleate from the extracted ion chromatograms.

    • Calculate the ratio of the isotopologues to determine the isotopic enrichment, after correcting for the contribution of natural isotopes from the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2H (Deuterium) NMR, provides direct information about the location and extent of deuterium incorporation.

Protocol for 2H-NMR Analysis:

  • Sample Preparation:

    • Dissolve a sufficient amount of the this compound in a deuterated solvent that does not have signals overlapping with the analyte (e.g., chloroform-d).

  • NMR Acquisition:

    • Use a high-field NMR spectrometer equipped with a deuterium probe.

    • Acquire a 2H NMR spectrum. The chemical shifts in the 2H spectrum will correspond to the positions of the deuterium atoms.

  • Data Analysis:

    • Integrate the signals in the 2H NMR spectrum.

    • Compare the integral of the deuterium signals to the integral of a known internal standard or to the theoretical number of deuterium atoms to determine the level of deuteration. 1H NMR can also be used to observe the reduction in signal intensity at the deuterated positions compared to the unlabeled compound.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the isotopic purity of this compound using mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis prep_d7 Dissolve Cholesteryl oleate-d7 gcms GC-MS (with derivatization) prep_d7->gcms lcms LC-MS/MS prep_d7->lcms prep_unlabeled Dissolve Unlabeled Cholesteryl oleate prep_unlabeled->gcms prep_unlabeled->lcms acquire Acquire Mass Spectra gcms->acquire lcms->acquire analyze Determine Isotopic Distribution acquire->analyze calculate Calculate Isotopic Purity analyze->calculate

Caption: Workflow for isotopic purity assessment.

Logical Pathway for Data Interpretation

The interpretation of the data to determine isotopic purity follows a logical pathway that involves correcting for natural isotopic abundances.

data_interpretation raw_data Raw Mass Spectrum of Labeled Compound correction Correct for Natural Isotope Abundance raw_data->correction unlabeled_spectrum Mass Spectrum of Unlabeled Compound unlabeled_spectrum->correction corrected_data Corrected Isotopic Distribution correction->corrected_data purity Isotopic Purity Calculation corrected_data->purity

Caption: Data interpretation pathway.

By following these detailed methodologies and considering the comparative data, researchers can confidently assess the isotopic purity of this compound and select the most suitable internal standard to ensure the accuracy and reproducibility of their quantitative lipidomic analyses.

Navigating Precision: A Comparative Guide to Linearity and Range Determination for Cholesteryl Oleate-d7 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of cholesteryl esters, the selection of an appropriate internal standard and analytical methodology is paramount. This guide provides an objective comparison of assay performance, focusing on linearity and range determination, with a spotlight on Cholesteryl oleate-d7. Experimental data and detailed protocols are presented to support informed decision-making in analytical method development.

Performance Comparison: Linearity and Analytical Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The analytical range is the interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1] this compound is a deuterated form of Cholesteryl oleate, often used as an internal standard in mass spectrometry-based quantification of cholesterol and cholesteryl esters.[2]

The following table summarizes the performance characteristics of a Liquid Chromatography-Mass Spectrometry (LC-MS) method utilizing this compound for the quantification of cholesteryl esters, compared to alternative analytical approaches.

Parameter LC-MS with this compound Internal Standard Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) Alternative Method: Enzymatic Assay
Linear Range 1 pmol - 1 nmol for cholesteryl esters[3][4]Typically spans 2-3 orders of magnitude, but can be influenced by derivatization efficiency.[5]1.25 - 30 µg/50 µL for cholesterol oleate[6]
Correlation Coefficient (R²) > 0.99[7]Generally > 0.99, but can be affected by sample matrix.> 0.97[6]
Lower Limit of Quantification (LLOQ) 1 pmol for cholesteryl esters[4][7]Method-dependent, often requires derivatization which can limit sensitivity.[3][4]1.25 µg/50 µL[6]
Upper Limit of Quantification (ULOQ) 1 nmol for cholesteryl esters[3][4]Dependent on detector saturation and column capacity.30 µg/50 µL[6]
Specificity High, based on mass-to-charge ratio and fragmentation pattern.[8][9]High, based on retention time and mass spectrum.Can be susceptible to interference from other sterols.
Throughput High, with typical run times of less than 10 minutes per sample.[10]Lower, due to longer run times and sample derivatization steps.[3][4]Moderate, suitable for batch processing.

Experimental Protocols

LC-MS Method for Cholesteryl Ester Quantification using this compound

This protocol is based on a reverse-phase LC-MS method compatible with high-throughput lipidomics.[3][4]

1. Sample Preparation (Lipid Extraction):

  • Biological samples (cells or tissues) are subjected to a lipid extraction procedure, such as a modified Bligh-Dyer method.

  • This compound is added as an internal standard to the extraction solvent at a known concentration.

2. LC Separation:

  • Column: A C18 reverse-phase column (e.g., Gemini 5U C18) is used for chromatographic separation.[3][4]

  • Mobile Phase: A gradient of solvents, typically involving an aqueous phase with an additive like ammonium formate and an organic phase (e.g., methanol/isopropanol), is employed to elute the cholesteryl esters.

  • Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

3. MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF), is used for detection.[3][4]

  • Data Acquisition: The instrument is operated in MS/MS mode to monitor specific precursor-to-product ion transitions for both the endogenous cholesteryl esters and the this compound internal standard. The characteristic fragment ion for cholesteryl esters is often the dehydrated cholesterol moiety (m/z 369.35).[9]

4. Linearity and Range Determination:

  • A calibration curve is constructed by preparing a series of standard solutions containing known concentrations of a non-deuterated cholesteryl ester standard and a fixed concentration of the this compound internal standard.

  • The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

  • The linear range is determined as the concentration range over which the plot is linear, with a correlation coefficient (R²) typically greater than 0.99.[1][11] The LLOQ and ULOQ are established as the lowest and highest concentrations that can be measured with acceptable precision and accuracy.[12]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the linearity and range of a this compound assay and the logical comparison of analytical methods.

G Experimental Workflow for Linearity and Range Determination cluster_prep Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Evaluation A Prepare stock solutions of Cholesteryl Oleate & this compound B Create serial dilutions of Cholesteryl Oleate standard A->B C Spike each dilution with a fixed concentration of this compound B->C D Inject prepared standards into LC-MS system C->D E Acquire data in MS/MS mode D->E F Monitor specific transitions for analyte and internal standard E->F G Calculate peak area ratio (Analyte / Internal Standard) F->G H Plot peak area ratio vs. analyte concentration G->H I Perform linear regression analysis H->I J Determine R², linear range, LLOQ, and ULOQ I->J

Caption: Workflow for establishing the linearity and analytical range of a this compound based assay.

G Comparison of Analytical Methods cluster_lcms LC-MS with this compound cluster_gcms GC-MS cluster_enzymatic Enzymatic Assay LCMS_Node High Specificity High Throughput Excellent Sensitivity GCMS_Node High Specificity Lower Throughput Requires Derivatization Enzymatic_Node Moderate Throughput Lower Specificity Simpler Instrumentation Analyte Cholesteryl Oleate Quantification Analyte->LCMS_Node Method of Choice for High Performance Analyte->GCMS_Node Alternative for High Specificity Analyte->Enzymatic_Node Alternative for Screening

Caption: Logical comparison of analytical methods for Cholesteryl oleate quantification.

References

Revolutionizing Lipidomics: A Comparative Guide to the Quantification of Cholesteryl Esters Using Cholesteryl Oleate-d7

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipidomics, the precise and sensitive quantification of cholesteryl esters is paramount for researchers in drug development and disease diagnostics. This guide provides an objective comparison of methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of cholesteryl esters, with a special focus on the application of Cholesteryl oleate-d7 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS).

Performance Benchmarks: LOD and LOQ

The sensitivity of an analytical method is fundamentally defined by its LOD and LOQ. For the quantification of cholesteryl esters, LC-MS/MS stands out for its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring accurate quantification.

While direct head-to-head comparisons of LOD and LOQ for various internal standards are not always published, data from sensitive LC-MS methods provide valuable benchmarks. A recent study highlights a method capable of reliably detecting cholesteryl esters at the picomole level.[1] The following table summarizes representative detection limits for cholesteryl ester analysis, providing a baseline for what researchers can expect from high-sensitivity LC-MS/MS platforms.

Analyte/StandardMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
C17:0 Cholesteryl EsterLC-MS1 pmolNot explicitly stated, but linearity was established from 1 pmol to 1 nmol[1]
Cholesterol-d7LC-MS10 pmolNot explicitly stated, but linearity was established from 10 pmol to 2 nmol[1]
CholesterolGC-FID0.002 mg/gNot Stated[2]
CholesterolDART-MS0.03 mg/gNot Stated[2]

Note: The LOD and LOQ are highly dependent on the specific instrumentation, method parameters, and sample matrix.

Alternative Quantification Methods

While LC-MS/MS with a deuterated internal standard is a powerful technique, other methods are also employed for cholesteryl ester quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that often requires derivatization of the analytes. It can offer high sensitivity but generally involves more extensive sample preparation.[1][2]

  • Enzymatic Assays: These colorimetric or fluorometric assays are suitable for high-throughput screening and measure total cholesterol or cholesteryl esters after enzymatic hydrolysis.[2][3] While convenient, they lack the specificity to quantify individual cholesteryl ester species.

  • Direct Analysis in Real Time Mass Spectrometry (DART-MS): A rapid screening method that requires minimal sample preparation, but may have a higher limit of detection compared to traditional chromatographic methods.[2]

The choice of method depends on the specific research question, required sensitivity, desired specificity for individual lipid species, and available instrumentation.

Experimental Protocols

Protocol 1: Quantification of Cholesteryl Esters by LC-MS/MS using a Deuterated Internal Standard

This protocol is adapted from a sensitive method for profiling cholesterol and cholesteryl esters in biological samples.[1][4]

1. Sample Preparation (Lipid Extraction):

  • Homogenize cell pellets or tissues in a suitable solvent, such as a chloroform:methanol mixture.
  • Add the internal standard, this compound, to the sample at a known concentration at the beginning of the extraction process to account for analyte loss during sample preparation.
  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
  • Evaporate the organic solvent under a stream of nitrogen.
  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 2:1 v/v chloroform:methanol).[4]

2. Liquid Chromatography (LC):

  • Column: A reverse-phase C18 column is commonly used.
  • Mobile Phase A: 50:50 (v/v) Water:Methanol with 0.1% formic acid and 10 mM ammonium formate.[1][4]
  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol with 0.1% formic acid and 10 mM ammonium formate.[1][4]
  • Flow Rate: 0.5 mL/min.[1][4]
  • Gradient: A typical gradient involves starting with a lower percentage of mobile phase B, gradually increasing to a high percentage to elute the hydrophobic cholesteryl esters, followed by a wash and re-equilibration step.[1][4]
  • 0–4 min: 40% B
  • 4–6 min: 40–60% B
  • 6–16 min: 60–100% B
  • 16–22 min: 100% B (wash)
  • 22–24 min: 100–40% B
  • 24–30 min: 40% B (re-equilibration)

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for cholesteryl esters, which readily form ammonium adducts.[5]
  • Detection: Tandem mass spectrometry (MS/MS) is employed for its specificity. A common approach is to use precursor ion scanning for the characteristic fragment ion of the cholesterol backbone (m/z 369.3).[5][6]
  • Quantification: The absolute concentration of each cholesteryl ester is determined by calculating the peak area ratio of the endogenous analyte to the this compound internal standard and comparing this to a calibration curve.

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Cells, Tissues) add_is Spike with This compound start->add_is extraction Lipid Extraction (e.g., Folch method) add_is->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Injection Solvent drydown->reconstitute lc LC Separation (Reverse Phase) reconstitute->lc ms MS/MS Detection (ESI+, Precursor Ion Scan) lc->ms quant Quantification (Peak Area Ratio to IS) ms->quant report Report Results (LOD, LOQ, Concentration) quant->report

Caption: Experimental workflow for cholesteryl ester quantification.

lod_loq_determination cluster_concept Conceptual Determination of LOD & LOQ cluster_lod Limit of Detection (LOD) cluster_loq Limit of Quantification (LOQ) prep_standards Prepare series of low-concentration standards analyze Analyze standards using the validated method prep_standards->analyze lod_def Lowest concentration with a signal-to-noise ratio > 3 analyze->lod_def loq_def Lowest concentration with a signal-to-noise ratio > 10 and acceptable precision/accuracy analyze->loq_def

Caption: Conceptual overview of LOD and LOQ determination.

References

Performance Evaluation of Cholesteryl Oleate-d7 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cholesteryl oleate-d7 as an internal standard for the quantification of cholesteryl oleate in various biological matrices. The performance of this compound is evaluated against alternative standards, supported by experimental data from published literature. This document is intended to assist researchers in selecting the most appropriate internal standard for their analytical needs.

Introduction to this compound

This compound is a deuterated form of cholesteryl oleate, an ester of cholesterol and oleic acid. In quantitative bioanalysis using mass spectrometry, stable isotope-labeled internal standards like this compound are considered the gold standard.[1] They exhibit nearly identical chemical and physical properties to their endogenous, non-labeled counterparts, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization.[2] The mass difference allows for their distinct detection by the mass spectrometer, enabling accurate correction for matrix effects and variations in sample processing.

Performance Characteristics

The performance of an internal standard is assessed by several key parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). While a complete validation dataset for this compound across all biological matrices is not available in a single public study, the following tables summarize its expected performance based on data from closely related deuterated cholesteryl esters and alternative standards.

Table 1: Performance Data of Deuterated Cholesteryl Ester Internal Standards in Biological Matrices
ParameterCholesteryl-d7-palmitate (in Human Serum)[3]Cholesterol-d7 (in Mammalian Cells & Tissues)[4][5]
Linearity Range Not explicitly stated, but used for quantification.10 pmol to 2 nmol[4][5]
Accuracy (% Bias) -10% for Total Cholesterol (using representative mix)Not explicitly stated
Intra-day Precision (% CV) 5.0% for Free Cholesterol, 5.2% for Total CholesterolNot explicitly stated
Inter-day Precision (% CV) 5.8% for Free Cholesterol, 8.5% for Total CholesterolNot explicitly stated
LOD Not explicitly stated10 pmol[4][5]
LOQ Not explicitly statedNot explicitly stated

Note: Data for Cholesteryl-d7-palmitate is used as a proxy to estimate the performance of this compound due to their structural similarity as deuterated cholesteryl esters.

Table 2: Performance Data of Alternative Internal Standard (Cholesteryl Heptadecanoate)
ParameterCholesteryl Heptadecanoate (C17:0) (in Mammalian Cells & Tissues)[4][5]
Linearity Range 1 pmol to 1 nmol[4][5]
Accuracy (% Bias) Not explicitly stated
Precision (% CV) Not explicitly stated
LOD 1 pmol[4][5]
LOQ Not explicitly stated

Comparison with Alternatives

The primary alternative to using a deuterated version of the analyte of interest is to use a structurally similar compound that is not naturally present in the sample, such as Cholesteryl heptadecanoate (C17:0).

  • This compound : As a stable isotope-labeled internal standard, it co-elutes with the endogenous cholesteryl oleate, providing the most accurate correction for matrix effects and variability throughout the analytical process.[1]

  • Cholesteryl heptadecanoate (C17:0) : This is a non-endogenous odd-chain cholesteryl ester. While it is structurally similar to cholesteryl oleate, its chromatographic behavior and ionization efficiency may not perfectly match that of the analyte, which could introduce a small bias in quantification. However, it is a widely accepted alternative when a deuterated standard is not available or cost-prohibitive.[4][5]

Based on the available data, both deuterated standards and Cholesteryl heptadecanoate demonstrate good linearity and low limits of detection, making them suitable for the quantification of cholesteryl esters in biological samples.[3][4][5] The choice between them may depend on the specific requirements of the assay for accuracy and precision, as well as budget constraints.

Experimental Protocols

The following are detailed methodologies for the quantification of cholesteryl esters in biological matrices, adapted from published literature.

Protocol 1: Quantification of Cholesteryl Esters in Human Serum[3]

This protocol is for the simultaneous quantification of free cholesterol and cholesteryl esters.

  • Sample Preparation:

    • To 50 µL of 1:100 diluted human serum, add an internal standard mix containing cholesteryl-d7-palmitate.

    • Precipitate proteins, evaporate the solvent, and extract the lipids in a single 96-well plate.

  • UHPLC-MS/MS Analysis:

    • UHPLC System: Agilent 1290[3]

    • Column: Kinetex HILIC 1.7 µm, 2.1 × 50 mm[3]

    • Mobile Phase A: Hexanes with 0.05% isopropanol[3]

    • Mobile Phase B: Hexanes with 5% ethanol and 0.05% isopropanol[3]

    • Flow Rate: 600 µL/min[3]

    • Injection Volume: 6 µL[3]

    • Mass Spectrometer: Coupled to an atmospheric pressure chemical ionization (APCI) tandem mass spectrometer (MS/MS).

    • Ionization Mode: Positive

    • Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: Profiling of Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues[4][5]
  • Lipid Extraction:

    • Homogenize tissue samples or cell pellets.

    • Extract lipids using a modified Bligh-Dyer method with chloroform:methanol (2:1, v/v) containing the internal standard (e.g., Cholesteryl heptadecanoate).

  • LC-MS Analysis:

    • LC System: Agilent 1290 Infinity II UHPLC system[5]

    • Column: Gemini 5U C18 column (50 x 4.6 mm, 5 µm)[5]

    • Mobile Phase A: 50:50 (v/v) H₂O:MeOH + 0.1% formic acid + 10 mM ammonium formate[5]

    • Mobile Phase B: 80:20 (v/v) IPA:MeOH + 0.1% (v/v) formic acid + 10 mM ammonium formate[5]

    • Flow Rate: 0.5 mL/min[5]

    • Mass Spectrometer: Agilent 6545 Quadrupole Time Of Flight (QTOF) mass spectrometer[5]

    • Ionization Mode: Positive

    • Acquisition Mode: Auto-MS/MS

Visualizations

Experimental Workflow for Cholesteryl Ester Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma, Serum, Tissue) AddIS Addition of This compound BiologicalMatrix->AddIS Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) AddIS->Extraction Drydown Dry-down under N2 Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LC_Separation Chromatographic Separation (e.g., Reversed-Phase) Reconstitution->LC_Separation Inject MS_Detection Mass Spectrometric Detection (e.g., MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for quantifying cholesteryl esters.

Decision Tree for Internal Standard Selection

G Start Start: Select Internal Standard for Cholesteryl Oleate Quantification IsotopeAvailable Is a stable isotope-labeled (deuterated) standard of the analyte available? Start->IsotopeAvailable UseDeuterated Use this compound IsotopeAvailable->UseDeuterated Yes ConsiderAlternative Consider a structurally similar, non-endogenous standard IsotopeAvailable->ConsiderAlternative No ValidateAlternative Validate the performance of the alternative standard (e.g., Cholesteryl heptadecanoate) ConsiderAlternative->ValidateAlternative

Caption: Decision tree for selecting an internal standard.

References

Safety Operating Guide

Proper Disposal of Cholesteryl Oleate-d7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research facilities. This guide provides detailed procedures for the proper disposal of Cholesteryl oleate-d7, a deuterated form of Cholesteryl oleate used in various research applications. While Cholesteryl oleate is not classified as a hazardous substance, adherence to standard laboratory chemical waste protocols is essential.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety glasses or goggles
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Protective ClothingStandard laboratory coat
Respiratory ProtectionFor bulk powder handling, a dust mask (e.g., N95) is recommended

Handle this compound in a well-ventilated area, avoiding dust formation.[1] Avoid contact with skin, eyes, and clothing, and prevent inhalation or ingestion.[1][3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and certified professional waste disposal company.[4] Do not dispose of this chemical in household garbage or allow it to enter sewage systems or waterways.[4]

1. Waste Segregation and Characterization:

Properly identify and segregate this compound waste. This waste is typically generated in three forms:

  • Solid Waste: Unused or expired chemical, contaminated weighing paper, gloves, and other disposable labware.

  • Liquid Waste: Solutions of this compound dissolved in organic solvents.

  • Empty Containers: Original product containers.

2. Containment and Labeling:

  • Solid Waste:

    • Collection: Carefully sweep or scoop up solid waste to minimize dust generation.[4] Place it, along with any contaminated consumables, into a designated and clearly labeled solid chemical waste container.[4]

    • Storage: Seal the container and store it in a designated satellite accumulation area until collection by a licensed waste contractor.[4]

  • Liquid Waste:

    • Identification: this compound is often dissolved in solvents. This solution must be treated as organic solvent waste.[4]

    • Collection: Pour the liquid waste into the appropriately labeled waste solvent container (e.g., "Non-halogenated Organic Waste" or "Halogenated Organic Waste," depending on the solvent). Do not mix incompatible waste streams.[4]

    • Storage: Keep the waste solvent container tightly sealed when not in use and store it in a designated satellite accumulation area, away from ignition sources.[4]

  • Empty Container Decontamination and Disposal:

    • Decontamination: To be disposed of as non-hazardous waste, the empty container must be thoroughly decontaminated. It is recommended to triple-rinse the container with a suitable solvent that can dissolve any residue.[4]

    • Rinsate Disposal: The solvent used for rinsing (rinsate) must be collected and disposed of as liquid chemical waste.[4]

    • Container Disposal: Once triple-rinsed, deface or remove the original product label. The clean, empty container can then be disposed of with regular laboratory glass or plastic waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 This compound Waste Generation cluster_1 Segregation & Containment cluster_2 Disposal Path start Identify Waste Type solid_waste Solid Waste (Unused chemical, contaminated labware) start->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents) start->liquid_waste Liquid empty_container Empty Container start->empty_container Container solid_container Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Labeled Liquid Chemical Waste Container liquid_waste->liquid_container decontaminate Triple-Rinse with Suitable Solvent empty_container->decontaminate disposal_contractor Licensed Waste Disposal Contractor solid_container->disposal_contractor liquid_container->disposal_contractor rinsate Collect Rinsate decontaminate->rinsate Collect lab_waste Regular Lab Glass/ Plastic Waste decontaminate->lab_waste Dispose of Clean Container rinsate->liquid_container

Caption: Disposal workflow for this compound.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For experimental use, refer to the relevant research literature and safety data sheets. This compound is a deuterium-labeled version of Cholesteryl oleate and is often used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[5]

References

Personal protective equipment for handling Cholesteryl oleate-d7

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Cholesteryl oleate-d7. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

I. Personal Protective Equipment (PPE)

When handling this compound, which is a powdered lipid, adherence to standard laboratory safety protocols is paramount. The recommended personal protective equipment is detailed below.

PPE CategorySpecification and Use
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator or an effective dust mask should be worn to prevent inhalation of the powder, especially during weighing and transfer.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood.[2][3]
Eye Protection Chemical safety glasses with side-shields or goggles are mandatory to protect against dust particles.[1]
Hand Protection Wear disposable nitrile gloves to prevent skin contact.[2][4][5] For tasks with a higher risk of spillage, consider double gloving.[5][6]
Body Protection A lab coat or other protective clothing must be worn to prevent contamination of personal clothing.[1][2][4]

II. Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is essential for both personnel safety and experiment integrity.

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][7]

  • For long-term storage, keep at -20°C for up to one month or -80°C for up to six months to maintain stability.[8]

B. Weighing and Preparation of Solutions:

  • All weighing and handling of the solid material should be performed in a chemical fume hood to avoid dust inhalation.[3]

  • Use anti-static weighing paper or a weighing boat.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • This compound is soluble in methylene chloride.[9]

C. Accidental Release Measures:

  • In the event of a spill, ensure the area is well-ventilated.

  • Wear the appropriate PPE as detailed in the table above.

  • For a dry spill, carefully sweep up the material and place it into a sealed container for disposal.[7] Avoid generating dust.

  • For a solution spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

III. Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Materials: All disposable PPE (gloves, masks, etc.), weighing papers, and any other materials that have come into contact with this compound should be placed in a sealed, clearly labeled waste container.

  • Unused Product: Unused this compound and waste solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Deuterated Waste: While deuterium itself is not considered a significant environmental hazard, it is good practice to segregate deuterated waste where possible, especially if institutional policies require it.[3] Some facilities may have programs for the recovery and recycling of deuterated compounds.[10][11]

IV. Quantitative Data Summary

The following table summarizes key quantitative data for Cholesteryl oleate (non-deuterated form), which can be used as a reference for the deuterated analogue.

PropertyValue
Melting Point/Range 42 - 48 °C / 107.6 - 118.4 °F[7][12]
Flash Point > 112 °C / > 233.6 °F[7][12]
Appearance Off-white solid[7][12]
Odor Odorless[7][12]

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe Retrieve for Use weigh Weigh in Fume Hood ppe->weigh prepare Prepare Solution weigh->prepare experiment Conduct Experiment prepare->experiment collect_solid Collect Solid Waste experiment->collect_solid Contaminated PPE, etc. collect_liquid Collect Liquid Waste experiment->collect_liquid Unused Solution dispose Dispose via Chemical Waste Program collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。